Product packaging for 2-Methyl-1,4-diazabicyclo[2.2.2]octane(Cat. No.:CAS No. 1193-66-4)

2-Methyl-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B072572
CAS No.: 1193-66-4
M. Wt: 126.2 g/mol
InChI Key: QXKMWFFBWDHDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-1,4-diazabicyclo[2.2.2]octane is a structurally intriguing and highly versatile bicyclic diamine, primarily recognized in research as a potent, sterically hindered organic base and ligand. Its core value lies in its robust and rigid "DABCO-like" cage structure, where the methyl substituent at the 2-position introduces significant steric influence and electronic modulation compared to the parent 1,4-diazabicyclo[2.2.2]octane. This compound is extensively employed in organic synthesis as a non-nucleophilic base for facilitating deprotonation reactions and promoting various condensation and coupling protocols under mild conditions. Its mechanism of action is characterized by its ability to abstract protons efficiently while its bulky structure prevents unwanted nucleophilic attack on reaction intermediates or electrophilic centers, thereby increasing reaction selectivity and yield.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B072572 2-Methyl-1,4-diazabicyclo[2.2.2]octane CAS No. 1193-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,4-diazabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-7-6-8-2-4-9(7)5-3-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKMWFFBWDHDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862592
Record name 1,4-Diazabicyclo[2.2.2]octane, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-66-4
Record name 2-Methyl-1,4-diazabicyclo[2.2.2]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diazabicyclo(2.2.2)octane, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diazabicyclo[2.2.2]octane, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diazabicyclo[2.2.2]octane, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,4-diazabicyclo[2.2.2]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Unveiling a Sterically Influenced Bicyclic Amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

This compound is a substituted bicyclic diamine that belongs to the well-known family of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. While sharing the core rigid, cage-like structure of its parent compound, the introduction of a methyl group at the C-2 position imparts significant steric and electronic modifications.[1] This structural alteration is not merely a trivial substitution; it critically influences the molecule's reactivity, rendering it a potent and highly selective tool in modern organic synthesis.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique characteristics of this sterically hindered, non-nucleophilic base and catalyst. Unlike its parent, DABCO, the methyl substituent provides a sterically encumbered environment around one of the nitrogen atoms, which is pivotal for achieving high selectivity in reactions where nucleophilic side reactions are a concern.[1] Its utility spans from facilitating classic condensation reactions to its emerging role in materials science and the synthesis of complex pharmaceutical intermediates.[2][3][4]

Molecular Structure and Physicochemical Profile

The defining feature of this compound is its bicyclic framework, where two nitrogen atoms are held at the bridgehead positions. This conformation locks the lone pair of electrons on the nitrogen atoms in an outward, sterically accessible orientation, which is fundamental to its high basicity. The methyl group at the C-2 position introduces a chiral center and, more importantly, creates a sterically hindered pocket that modulates the accessibility of the adjacent nitrogen atom.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1193-66-4[5]
Molecular Formula C₇H₁₄N₂[6][7]
Molecular Weight 126.20 g/mol [6]
Appearance Colorless or Yellowish liquid[3]
pKa of Conjugate Acid ~8.8 (Estimated, similar to DABCO)[8]
SMILES CC1CN2CCN1CC2[6][7]
InChI Key QXKMWFFBWDHDCB-UHFFFAOYSA-N[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and quality control of this compound. While detailed spectral data for this specific derivative is not always published, its expected profile can be reliably predicted based on its structure and data from related compounds.[9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets for the methylene protons on the bicyclic cage due to their diastereotopic nature. A distinct doublet or multiplet corresponding to the methyl group would be observed in the aliphatic region. The methine proton at the C-2 position would also appear as a multiplet.

  • ¹³C NMR: The carbon spectrum will display distinct signals for each of the non-equivalent carbon atoms. The methyl carbon will appear at high field, while the carbons of the bicyclic system will resonate in the typical range for aliphatic amines.

  • Mass Spectrometry: Electron Impact (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z 126. The fragmentation pattern would likely involve the loss of the methyl group and subsequent ring fragmentation characteristic of the DABCO core. Predicted adducts include [M+H]⁺ at m/z 127.12 and [M+Na]⁺ at m/z 149.10.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-N stretching vibrations around 1000-1200 cm⁻¹. The absence of N-H stretches confirms its tertiary amine nature.

Synthesis of this compound

The synthesis of DABCO and its derivatives typically involves the cyclization of piperazine or its derivatives over a catalyst at elevated temperatures.[11] While specific industrial preparations of the 2-methyl derivative are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established methodologies for related structures. A common approach involves the catalytic cyclization of a substituted piperazine precursor.

Synthesis_Pathway cluster_0 Conceptual Synthesis Route start Substituted Piperazine Precursor (e.g., N-(2-hydroxypropyl)piperazine) product This compound start->product Intramolecular Cyclization & Dehydration catalyst Zeolite Catalyst (e.g., Pentasil-type) catalyst->product conditions High Temperature (250-450 °C) Gas Phase conditions->product

Caption: Conceptual gas-phase synthesis of 2-Methyl-DABCO.

Protocol: Zeolite-Catalyzed Gas-Phase Cyclization

This protocol is a generalized representation based on methods for synthesizing the parent DABCO compound.[11] The choice of a zeolite catalyst is critical as its shape-selective pores can favor the formation of the desired bicyclic structure while minimizing side reactions.

  • Catalyst Preparation: Pack a fixed-bed reactor with a pentasil-type zeolite catalyst. Activate the catalyst by heating under a flow of inert gas (e.g., nitrogen) at 400-500 °C for 2-4 hours to remove adsorbed water.

  • Reaction Setup: Reduce the reactor temperature to the target range of 300-400 °C.

  • Reactant Feed: Vaporize a solution of a suitable precursor, such as N-(2-hydroxypropyl)piperazine, and feed it into the reactor using an inert carrier gas. The precursor choice is crucial as it contains the necessary carbon and nitrogen framework.

  • Cyclization: The vaporized precursor passes over the hot zeolite catalyst bed. The acidic sites and confined space within the zeolite pores facilitate an intramolecular cyclization and dehydration reaction to form the bicyclic product.

  • Product Collection: The gaseous effluent from the reactor is cooled in a series of condensers to liquefy the product and any unreacted starting material.

  • Purification: The collected crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.

Chemical Reactivity and Core Applications

The versatility of 2-Methyl-DABCO stems from its dual functionality as a strong, sterically hindered base and a bidentate ligand.

As a Non-Nucleophilic Base and Catalyst

The primary application of this compound is as a catalyst and non-nucleophilic base in organic synthesis.[1][2] Its high basicity allows for efficient deprotonation, while its bulky structure prevents unwanted nucleophilic attacks on electrophilic centers, thereby enhancing reaction selectivity.[1][2] It is particularly effective in promoting reactions involving carbonyl compounds.[2]

  • Knoevenagel Condensation & Michael Addition: It efficiently catalyzes the condensation of active methylene compounds with aldehydes and ketones, as well as subsequent Michael additions.[2][12]

  • Polymer Synthesis: It serves as a key catalyst in the formation of polyurethanes from isocyanates and polyols.[3]

  • Acylation and Esterification: It promotes the acylation of alcohols and amines.[2]

  • Heterocycle Synthesis: Like its parent compound, it is an effective catalyst for multi-component reactions to build complex heterocyclic frameworks such as xanthenes and pyranoquinolines.[12][13][14]

Catalytic_Cycle cluster_0 Catalytic Role in Knoevenagel Condensation catalyst 2-Me-DABCO intermediate1 Enolate (Z-CH⁻-Z') catalyst->intermediate1 Deprotonation substrate1 Active Methylene Compound (Z-CH₂-Z') substrate1->intermediate1 substrate2 Aldehyde (R-CHO) intermediate2 Alkoxide Intermediate substrate2->intermediate2 intermediate1->intermediate2 Nucleophilic Attack product α,β-Unsaturated Product intermediate2->product Elimination water H₂O product->water catalyst_H [2-Me-DABCO-H]⁺ catalyst_H->catalyst Regeneration water->catalyst_H

Caption: Catalytic cycle of a 2-Me-DABCO-promoted condensation.

Reactivity of Quaternized Salts: Ring-Opening Reactions

Alkylation of one of the nitrogen atoms in the DABCO framework leads to the formation of quaternary ammonium salts. These salts are valuable synthetic intermediates that can undergo nucleophilic ring-opening reactions to yield functionalized piperazine derivatives.[15][16] This transformation is a powerful strategy for synthesizing drug-like molecules and other complex piperazines.[17]

  • Quaternization: 2-Methyl-DABCO reacts with alkyl halides (e.g., benzyl bromide) to form a mono-quaternary ammonium salt.

  • Nucleophilic Attack: In the presence of a nucleophile (e.g., a phenoxide), the quaternary salt undergoes a ring-opening reaction. The nucleophile attacks one of the methylene carbons adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond.[15]

  • Product Formation: The reaction yields a 1,4-disubstituted piperazine derivative, a scaffold prevalent in many pharmaceuticals.

Ring_Opening cluster_0 Ring-Opening of Quaternized 2-Me-DABCO start 2-Me-DABCO quat_salt Quaternary Salt [2-Me-DABCO-R]⁺X⁻ start->quat_salt Quaternization reagent1 R-X (Alkyl Halide) reagent1->quat_salt product Substituted Piperazine Derivative quat_salt->product Nucleophilic Ring-Opening reagent2 Nu⁻ (Nucleophile) reagent2->product

Caption: Synthetic utility via quaternization and ring-opening.

Advanced Applications in Materials and Medicinal Chemistry

The rigid and functionalizable DABCO scaffold is finding increasing use in advanced applications:

  • Antimicrobial Agents: Long-chain alkylated quaternary DABCO salts have been shown to self-assemble into micelles and exhibit significant antimicrobial and antifungal activity.[18][19]

  • Drug Delivery: These self-assembling systems can also act as carriers for hydrophobic drugs, enhancing their solubility and bioavailability.[19]

  • Ferroelectric Materials: The incorporation of chiral DABCO derivatives, such as the protonated form of 2-Methyl-DABCO, into crystal lattices has led to the development of high-temperature enantiomeric molecular ferroelectrics.[4]

  • Coordination Chemistry: As a bidentate ligand, DABCO and its derivatives can coordinate to metal centers to form metal-organic frameworks (MOFs) and discrete coordination complexes with interesting optical and catalytic properties.[20][21]

Conclusion

This compound is a highly valuable and versatile reagent in chemical science. The strategic placement of a methyl group on the rigid DABCO framework creates a unique steric environment that enhances its utility as a non-nucleophilic base and selective catalyst. Its applications are extensive, ranging from facilitating fundamental organic transformations and polymerizations to its use in the synthesis of medicinally relevant piperazine scaffolds. Furthermore, emerging research highlights its potential in the design of advanced functional materials, including antimicrobials and molecular ferroelectrics. For the modern researcher and drug development professional, a thorough understanding of the properties of 2-Methyl-DABCO provides a powerful tool for achieving selectivity and efficiency in complex chemical synthesis.

References

"2-Methyl-1,4-diazabicyclo[2.2.2]octane structure elucidation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structure elucidation of this compound. This molecule, a methylated derivative of the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), presents a unique structural puzzle due to its rigid, bicyclic framework and the introduction of a chiral center.[1] This guide is designed for researchers, analytical chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each technique. We will proceed through a logical workflow, from establishing the molecular formula to mapping atomic connectivity and confirming the three-dimensional structure, demonstrating how a multi-technique approach provides a self-validating system for unambiguous structural confirmation.

Introduction: The Structural Significance of a Hindered Bicyclic Amine

This compound is a sterically hindered, non-nucleophilic base whose utility in organic synthesis is directly tied to its rigid cage-like structure.[1] The methyl group at the 2-position introduces asymmetry to the parent DABCO scaffold, creating a chiral center and altering the electronic and steric environment of the nitrogen atoms.[1][2] Accurate elucidation of its structure is paramount for understanding its reactivity, designing new catalytic applications, and for quality control in its synthesis.

The elucidation process is a classic example of chemical forensics, where each piece of analytical data provides a clue. We will demonstrate how these clues are systematically gathered and pieced together to reveal the final, unambiguous structure.

G cluster_start Initial Analysis cluster_end Structural Confirmation Unknown_Sample Unknown Sample (2-Methyl-DABCO) MS Mass Spectrometry (MS) Unknown_Sample->MS Determine Molecular Formula IR Infrared (IR) Spectroscopy MS->IR Identify Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) IR->NMR Map Atom Connectivity XRay X-Ray Crystallography NMR->XRay Confirm 3D Conformation Final_Structure Elucidated Structure XRay->Final_Structure Unambiguous Proof

Figure 1: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Blueprint

Causality: The first and most fundamental question in any structure elucidation is "What is the molecular formula?" Mass spectrometry (MS) is the definitive technique to answer this. By providing the exact mass of the molecule, it sets the elemental constraints for all subsequent analysis.

Methodology: High-resolution mass spectrometry (HRMS), often using a technique like Electrospray Ionization (ESI), is employed. The sample is introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision.

Expected Data & Interpretation: this compound has a molecular formula of C₇H₁₄N₂.[3][4][5] The expected monoisotopic mass is 126.1157 Da.[4]

  • Molecular Ion Peak [M+H]⁺: In ESI-MS (positive mode), the molecule will readily protonate at one of the nitrogen atoms. The primary observation would be the molecular ion peak at m/z 127.1230, corresponding to [C₇H₁₅N₂]⁺. HRMS can distinguish this from other potential formulas with the same nominal mass.

  • Nitrogen Rule: The presence of an even nominal molecular weight (126 Da) is consistent with the presence of an even number of nitrogen atoms (two, in this case), providing an immediate internal cross-check.

  • Fragmentation: While not always necessary for initial elucidation, fragmentation patterns can hint at the bicyclic structure. Loss of ethylene or propyl groups from the bridges are plausible fragmentation pathways that would support the proposed scaffold.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard to ensure high mass accuracy (< 5 ppm).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition based on the exact mass. Confirm that the measured mass matches the theoretical mass for [C₇H₁₄N₂ + H]⁺ within the instrument's mass accuracy tolerance.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: While MS provides the formula, IR spectroscopy provides information about the types of bonds present. For this molecule, IR is primarily used in a confirmatory role to verify the presence of expected functional groups and the absence of others.

Methodology: A small amount of the sample is analyzed, typically as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory. Infrared radiation is passed through the sample, and the absorption is measured as a function of wavenumber.

Expected Data & Interpretation: The IR spectrum of a related compound, DABCO, shows characteristic peaks for its saturated amine structure.[6][7]

  • C-H Stretching (2850-3000 cm⁻¹): Strong absorptions in this region are expected, corresponding to the stretching vibrations of the methyl and methylene C-H bonds.

  • C-N Stretching (1000-1250 cm⁻¹): Absorptions in this region are characteristic of aliphatic amines and are expected for the C-N bonds within the bicyclic framework.[7]

  • Absence of Key Bands: Critically, the absence of strong bands for O-H (~3200-3600 cm⁻¹), N-H (~3300-3500 cm⁻¹), and C=O (~1650-1750 cm⁻¹) stretching confirms the molecule is a tertiary amine and lacks hydroxyl or carbonyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It maps the carbon-hydrogen framework by probing the magnetic environments of ¹H and ¹³C nuclei. For a complex, rigid structure like 2-Methyl-DABCO, a full suite of 1D and 2D NMR experiments is essential.

¹H NMR Spectroscopy

Interpretation: Due to the rigid bicyclic system and the methyl substituent, many protons are chemically non-equivalent and diastereotopic, leading to a complex spectrum with intricate splitting patterns.

  • Signal Count: Seven distinct proton environments are expected.

  • Methyl Group (Singlet or Doublet): The methyl group protons will appear as a doublet, coupled to the single proton at the C2 position. This signal, integrating to 3H, is often the easiest to identify and serves as a crucial starting point for analysis.

  • Bridgehead Proton (C2-H): The single proton on the carbon bearing the methyl group will be a complex multiplet due to coupling with the methyl protons and the adjacent methylene protons.

  • Methylene Protons: The five pairs of methylene protons (on the ethylene bridges) will be diastereotopic, meaning each proton in a CH₂ group is chemically distinct. This results in complex multiplets, often overlapping, in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

Interpretation: ¹³C NMR provides a count of the unique carbon environments.

  • Signal Count: Due to the asymmetry introduced by the methyl group, all seven carbons are chemically non-equivalent. Therefore, seven distinct signals are expected in the ¹³C NMR spectrum.

  • Chemical Shifts:

    • Methyl Carbon: A signal at high field (~15-25 ppm).

    • Bridge and Bridgehead Carbons: Multiple signals in the range of ~40-60 ppm, characteristic of sp³ carbons bonded to nitrogen.

2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This allows for tracing the connectivity along the ethylene bridges, starting from the C2-H proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to. This definitively assigns the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire scaffold. It shows correlations between protons and carbons that are 2-3 bonds away. Crucial expected correlations include:

    • From the methyl protons to the C2 bridgehead carbon.

    • From the methyl protons to the adjacent methylene carbon on the bridge.

    • From various methylene protons to the bridgehead carbons, confirming the bicyclic cage structure.

G cluster_structure Key HMBC Correlations cluster_labels Structure CH3 | H--C2--N1--CH2--CH2 |   |         | CH2--N4-------CH2 | CH2 Methyl_H Methyl Protons (¹H) C2_Carbon C2 Carbon (¹³C) Methyl_H->C2_Carbon ²JHC N4_Bridgehead_C N4-adjacent Carbon (¹³C) Methyl_H->N4_Bridgehead_C

Figure 2: Diagram showing key 2- and 3-bond HMBC correlations confirming the methyl group position.

Summary of NMR Data
TechniqueInformation Gained
¹H NMR Identifies all proton environments, their integration, and spin-spin coupling.
¹³C NMR Confirms the presence of 7 unique carbon environments.
COSY Maps the ¹H-¹H connectivity along the ethylene bridges.
HSQC Links each proton to its directly attached carbon atom.
HMBC Confirms the overall carbon skeleton and the position of the methyl group via 2- and 3-bond correlations.

X-Ray Crystallography: The Unambiguous Proof

Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It generates a three-dimensional electron density map of the molecule, allowing for the precise determination of bond lengths, bond angles, and absolute stereochemistry (if a suitable derivative is made).

Methodology: This technique is contingent on the ability to grow a high-quality single crystal of the compound or a salt derivative.[8] The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and computationally analyzed to solve the structure.

Expected Data & Interpretation: The crystal structure would confirm:

  • The bicyclo[2.2.2]octane core.

  • The placement of the two nitrogen atoms at the 1 and 4 positions.

  • The location of the methyl group at the C2 position.

  • Precise bond lengths and angles, which can be compared to known values for similar bicyclic amines.[9]

  • The conformation of the bicyclic system, which is expected to be rigid.

Conclusion: A Convergent and Self-Validating Approach

References

"2-Methyl-1,4-diazabicyclo[2.2.2]octane molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1193-66-4), a substituted tertiary amine catalyst. While structurally similar to the widely utilized 1,4-diazabicyclo[2.2.2]octane (DABCO), the addition of a methyl group imparts unique steric and electronic properties that influence its catalytic activity and applications. This document details its fundamental physicochemical properties, including its precise molecular weight, and explores its role in organic synthesis, particularly as a catalyst in polyurethane formation. Furthermore, this guide presents protocols for its characterization, safe handling procedures based on analogous compounds, and its broader implications for researchers and professionals in drug development and material science.

Introduction: Beyond the Parent Scaffold

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a cornerstone of organic synthesis, renowned for its utility as a non-nucleophilic base and a potent catalyst in a myriad of chemical transformations, from Baylis-Hillman reactions to the production of polyurethanes.[1][2][3] Its caged bicyclic structure provides high basicity while ensuring steric accessibility to the lone pair electrons on its nitrogen atoms.

This compound is a direct derivative, incorporating a methyl group onto the bicyclic framework. This substitution, while seemingly minor, introduces asymmetry and alters the steric environment around one of the nitrogen atoms. This modification can fine-tune the catalyst's reactivity and selectivity, offering an alternative to DABCO where modulated activity is required. This guide serves as a foundational resource for scientists leveraging this specific derivative in catalysis, polymer chemistry, and as a structural motif in pharmaceutical research.[4]

Core Physicochemical & Computational Properties

The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations, while the exact mass is indispensable for high-resolution mass spectrometry analysis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1193-66-4[5][6]
Molecular Formula C₇H₁₄N₂[5][6][7]
Molecular Weight 126.20 g/mol [5][6][7]
Monoisotopic Mass 126.1157 Da[7][8]
Appearance Colorless or Light Yellow Liquid[9]
Boiling Point 184-185 °C[7]
Density (Predicted) 1.04 ± 0.1 g/cm³[7]
Flash Point 59.2 ± 6.3 °C[7]
XLogP3 0.3[7]
Topological Polar Surface Area (TPSA) 6.5 Ų[7]
Hydrogen Bond Acceptors 2[5][7]
Hydrogen Bond Donors 0[5]

Synthesis and Structural Verification

While detailed, peer-reviewed synthetic procedures for this compound are not abundant in public literature, its synthesis can be logically inferred from established routes for the DABCO core. The parent DABCO is often synthesized from precursors like piperazine or ethylenediamine over a zeolite catalyst at high temperatures.[10][11] A plausible route for the 2-methyl derivative would involve a multi-step sequence starting from a suitably substituted piperazine or an acyclic precursor designed to form the bicyclic system.

cluster_synthesis Generalized Synthesis & Purification Workflow Precursor Substituted Piperazine or Acyclic Diamine Cyclization Intramolecular Cyclization (e.g., via Zeolite Catalyst) Precursor->Cyclization Reaction Crude Crude 2-Methyl-DABCO Cyclization->Crude Purification Purification (Fractional Distillation) Crude->Purification Isolation Pure Pure Product (≥95%) Purification->Pure QC Quality Control (NMR, GC-MS) Pure->QC Analysis Final Final Validated Reagent QC->Final Validation

Caption: Generalized workflow for the synthesis and validation of 2-Methyl-DABCO.

Protocol 1: Structural Verification by NMR and MS

This protocol outlines the standard procedure for confirming the identity and purity of commercially sourced or newly synthesized this compound.

1. Sample Preparation: a. For NMR: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). b. For GC-MS: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

2. NMR Spectroscopy: a. ¹H NMR: The expected spectrum should display signals corresponding to the unique protons. The methyl group (CH₃) should appear as a doublet. The single proton on the same carbon (methine) will be a complex multiplet. The remaining 10 protons on the bicyclic cage will appear as a series of complex, overlapping multiplets. Integration of these regions should correspond to a 3:1:10 ratio. b. ¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the methine carbon, and the five unique methylene carbons of the bicyclic system, reflecting the molecule's asymmetry.

3. Mass Spectrometry (MS): a. Rationale: Electron Ionization (EI) is used to confirm the molecular weight and analyze fragmentation patterns, which provide structural information. b. Execution: Inject the sample into the GC-MS system. c. Expected Results: The mass spectrum should exhibit a clear molecular ion peak (M⁺) at an m/z of 126. Key fragmentation patterns for bicyclic amines typically involve the loss of alkyl chains adjacent to the nitrogen atoms.

Applications in Chemical Synthesis

The primary utility of this compound lies in its function as a tertiary amine catalyst.[4][9] Its structural similarity to DABCO suggests its application in similar reactions, with the methyl group serving to modulate reactivity, basicity, and steric hindrance.

Key Application: Polyurethane Catalyst In the formation of polyurethanes, tertiary amine catalysts are crucial for promoting the reaction between a polyol (alcohol) and an isocyanate. The catalyst activates the hydroxyl group of the polyol, facilitating its nucleophilic attack on the isocyanate. This compound is classified as a polyurethane amine catalyst.[9] The steric bulk of the methyl group may influence the "gelling" (urethane formation) versus "blowing" (isocyanate-water reaction) balance, a critical parameter in foam production.

cluster_catalysis Catalytic Cycle in Urethane Formation Catalyst 2-Methyl-DABCO (Catalyst) Activated Activated Complex [Catalyst---H-O-R] Catalyst->Activated Activates Polyol Polyol (R-OH) Polyol->Activated Isocyanate Isocyanate (R'-NCO) Urethane Urethane Product Isocyanate->Urethane Activated->Urethane Nucleophilic Attack Urethane->Catalyst Regenerates

Caption: Catalytic role of 2-Methyl-DABCO in polyurethane synthesis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not always available, its hazards can be reasonably extrapolated from its parent compound, DABCO (CAS 280-57-9). DABCO is classified as a flammable solid that is harmful if swallowed and causes serious skin and eye damage.[12][13]

Hazard Summary (Inferred from DABCO):

  • Physical Hazards: Flammable solid. Dust may form explosive mixtures with air.[13]

  • Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[12]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[12]

Protocol 2: Standard Laboratory Handling Procedure

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid contact with skin, eyes, and clothing. Avoid creating dust or aerosols.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The compound is hygroscopic and sensitive to air and moisture.[13] Store away from incompatible materials such as strong oxidizing agents and acids.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

cluster_safety Safe Handling Workflow Assess Assess Hazards (Flammable, Irritant) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Handling Handle in Fume Hood (Avoid Ignition Sources) PPE->Handling Storage Store Tightly Sealed (Cool, Dry, Inert) Handling->Storage Disposal Dispose as Chemical Waste Storage->Disposal

Caption: A logical workflow for the safe handling of amine catalysts.

Conclusion

This compound represents a valuable tool in the chemist's arsenal, offering a nuanced alternative to the more common DABCO catalyst. With a molecular weight of 126.20 g/mol , its utility in polyurethane chemistry and other base-catalyzed reactions is significant. The introduction of a methyl group provides a handle for fine-tuning catalytic performance through steric and electronic modulation. Adherence to rigorous structural verification and appropriate safety protocols is essential for its effective and safe implementation in research and development environments. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile catalyst into their experimental designs.

References

A Technical Guide to 2-Methyl-1,4-diazabicyclo[2.2.2]octane: Structure, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1,4-diazabicyclo[2.2.2]octane, a substituted derivative of the well-known catalyst and ligand, 1,4-diazabicyclo[2.2.2]octane (DABCO). We will elucidate its formal IUPAC nomenclature, explore its core physicochemical and spectroscopic properties, and present a representative synthetic workflow. The primary focus will be on its mechanistic role and field-proven applications in industrial catalysis, particularly in polyurethane manufacturing, as well as its emerging utility as a structural scaffold in coordination chemistry and drug development. This document is intended for researchers, chemists, and materials scientists who require a deep technical understanding of this versatile bicyclic amine.

Core Nomenclature, Structure, and Significance

The compound is formally identified by the IUPAC name This compound [1][]. It is a derivative of the parent compound, 1,4-diazabicyclo[2.2.2]octane, which is widely known by the common names DABCO and triethylenediamine (TEDA)[3]. The key structural distinction is the presence of a methyl group on a carbon atom at the 2-position of the bicyclic cage structure, as opposed to N-alkylation which would place the substituent on one of the bridgehead nitrogen atoms. This C-methylation maintains the availability of both nitrogen lone pairs for catalysis and coordination while introducing chirality and steric bulk, which can subtly modulate the compound's reactivity and selectivity.

G DABCO 1,4-Diazabicyclo[2.2.2]octane (DABCO) Methyl_DABCO This compound DABCO->Methyl_DABCO C2-Methylation

Caption: Structural relationship between the parent DABCO and its C2-methylated derivative.

The parent DABCO is a highly versatile and commercially significant molecule, valued as an inexpensive, non-toxic, and highly reactive non-nucleophilic base catalyst for numerous organic transformations[4]. Its unique, sterically hindered yet highly nucleophilic nature makes it an exceptional reagent[3][5]. This compound inherits these fundamental properties, with its primary application being a specialized amine catalyst in the production of polyurethane foams[6].

Physicochemical and Spectroscopic Profile

The introduction of the methyl group slightly alters the physical properties compared to the solid parent compound, DABCO. This compound is typically supplied as a colorless to light yellow liquid[6]. A summary of its key properties is presented below.

PropertyValue / DescriptionReference(s)
IUPAC Name This compound[1]
Synonyms 2-Methyldiazabicyclooctane, 2-Methyltriethylenediamine
CAS Number 1193-66-4[1][7]
Molecular Formula C₇H₁₄N₂[7][8]
Molecular Weight 126.20 g/mol [7]
Appearance Colorless or Yellowish liquid[6]
¹H NMR Spectroscopy Expected Signals: Complex multiplets for the bicyclic protons (-CH₂-). A distinct doublet for the methyl protons (-CH₃) coupled to the adjacent methine proton. A multiplet for the single methine proton (-CH-).
¹³C NMR Spectroscopy Expected Signals: Seven distinct signals due to the lack of symmetry. Signals for the five unique methylene carbons, one methine carbon, and one methyl carbon.
Mass Spectrometry (EI) Expected M⁺ peak: m/z = 126. Common fragmentation patterns would involve the loss of alkyl fragments from the bicyclic system.[8]
Infrared (IR) Spec. Key Bands: Strong C-H stretching vibrations (~2850-2950 cm⁻¹). C-N stretching vibrations (~1000-1200 cm⁻¹). Absence of N-H bands confirms the tertiary amine structure.[9]
SMILES CC1CN2CCN1CC2[7][8]
InChIKey QXKMWFFBWDHDCB-UHFFFAOYSA-N[8]

Synthesis and Characterization Workflow

While specific industrial synthesis protocols for this compound are often proprietary, a general and logical synthetic approach can be devised based on established methodologies for constructing bicyclic amine frameworks. The synthesis of chiral derivatives of the DABCO framework is a topic of significant research interest for applications in asymmetric catalysis[10]. A plausible route involves the cyclization of a suitably substituted piperazine derivative.

Representative Synthetic Protocol

This protocol is a representative example and has not been optimized. All steps should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Piperazine Precursor (Multi-step)

  • Begin with commercially available starting materials to construct a 2-methyl-substituted piperazine derivative containing appropriate leaving groups on the side chains necessary for the final cyclization. This is the most complex part of the synthesis and is highly route-dependent.

Step 2: Intramolecular Cyclization

  • Dissolve the substituted piperazine precursor in a high-boiling polar aprotic solvent (e.g., DMF or DMSO).

  • Add a suitable non-nucleophilic base (e.g., potassium carbonate) to the reaction mixture.

  • Heat the mixture under reflux for 12-24 hours, monitoring the reaction progress by GC-MS or TLC. The goal is to facilitate an intramolecular nucleophilic substitution to form the second bicyclic ring.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform a liquid-liquid extraction. Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification and Validation

  • Purify the crude this compound by vacuum distillation.

  • Collect the fraction at the appropriate boiling point and pressure.

  • Crucially, validate the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and GC-MS, comparing the obtained data with the expected values from Section 2.0.

G cluster_0 Synthesis Workflow A Substituted Piperazine Precursor B Intramolecular Cyclization (High Temp, Base) A->B C Aqueous Workup & Extraction B->C D Purification (Vacuum Distillation) C->D E Final Product: 2-Methyl-DABCO D->E F Quality Control (NMR, GC-MS) E->F

Caption: A generalized workflow for the synthesis and validation of 2-Methyl-DABCO.

Mechanisms and Key Industrial Applications

The utility of this compound stems directly from the electronic and steric properties of its bicyclic amine structure.

Premier Catalyst in Polyurethane Formation

The most significant industrial application of this compound is as a gelling catalyst in the production of polyurethane foams[6].

Mechanism of Action: Polyurethane is formed through the polyaddition reaction between a diisocyanate and a polyol. The tertiary amine catalyst plays a crucial role in activating the hydroxyl group of the polyol, facilitating its nucleophilic attack on the highly electrophilic carbon of the isocyanate group.

  • Activation: The sterically accessible lone pair of electrons on one of the nitrogen atoms of 2-Methyl-DABCO forms a hydrogen bond with the hydroxyl group of the polyol.

  • Complex Formation: This interaction increases the nucleophilicity of the oxygen atom, making it more reactive towards the isocyanate.

  • Nucleophilic Attack: The activated polyol attacks the isocyanate, leading to the formation of a urethane linkage.

  • Catalyst Regeneration: The catalyst is released and can participate in another catalytic cycle.

The methyl group provides a subtle steric modification that can fine-tune the catalyst's activity and selectivity in complex foam formulations.

G Catalyst 2-Methyl-DABCO Activated Activated Complex [Catalyst---H-O-R'] Catalyst->Activated + Polyol Polyol Polyol (R'-OH) Polyol->Activated Isocyanate Isocyanate (R-N=C=O) Urethane Urethane Product Isocyanate->Urethane Activated->Urethane + Isocyanate Urethane->Catalyst Regenerates

Caption: Catalytic cycle for urethane formation mediated by 2-Methyl-DABCO.

Ligand in Coordination Chemistry

Like its parent compound, this compound is an excellent ligand for forming coordination complexes with a wide range of metal ions[3]. It can act as a bridging ligand, connecting two metal centers through its two nitrogen atoms, to form one-dimensional coordination polymers[11]. It can also function as a monodentate or chelating ligand in discrete metal complexes[12]. The presence of the methyl group introduces an element of chirality and steric bulk, which can be exploited to synthesize chiral metal complexes for applications in asymmetric catalysis or to influence the packing of crystal lattices in materials science[10].

Scaffold in Medicinal Chemistry

The DABCO cage is a recognized pharmacophore. Quaternary ammonium compounds derived from DABCO have been shown to possess significant antimicrobial and antiviral properties[13]. A study on various DABCO derivatives demonstrated high antibacterial activity against several strains, including drug-resistant Pseudomonas aeruginosa and Staphylococcus aureus[13]. This compound serves as a valuable starting point or scaffold for the synthesis of novel therapeutic agents, where the methyl group can be used to control lipophilicity and steric interactions with biological targets.

Safety and Handling

While a specific safety data sheet for this compound should always be consulted, its hazard profile can be inferred from the parent compound, DABCO[14]. It should be handled as a hazardous chemical.

Hazard ClassDescription
Flammability Combustible liquid. Keep away from heat, sparks, and open flames.
Health Hazards Harmful if swallowed. Causes skin, eye, and respiratory irritation[3][14].
Handling Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).
Storage Store in a tightly sealed container in a cool, dry, well-ventilated place away from strong oxidizing agents and acids[15].
Environmental Potentially harmful to aquatic life with long-lasting effects. Avoid release to the environment[14].

Conclusion

This compound is more than just a simple derivative of DABCO. While it builds upon the exceptional catalytic and nucleophilic properties of the parent molecule, the addition of a C2-methyl group provides a crucial handle for modulating its performance. Its primary role as a polyurethane catalyst is well-established, but its potential as a chiral ligand in coordination chemistry and as a foundational scaffold for drug discovery presents exciting avenues for future research and development. A thorough understanding of its synthesis, properties, and mechanistic behavior is essential for harnessing its full potential in both industrial and academic settings.

References

An In-depth Technical Guide to the Structural Characteristics of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-1,4-diazabicyclo[2.2.2]octane, a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), is a sterically hindered, non-nucleophilic tertiary amine that serves as a highly effective catalyst and base in organic synthesis.[1][2] Its rigid bicyclic structure, combined with the steric and electronic influence of the methyl group, imparts unique reactivity and selectivity in a variety of chemical transformations.[1] A comprehensive understanding of its three-dimensional structure is paramount for rational catalyst design and for elucidating reaction mechanisms. This guide provides a detailed exploration of the synthesis and structural features of this compound. While a definitive crystal structure for the free base is not publicly available, this document will leverage crystallographic data from a closely related derivative to infer its structural properties and will outline the established methodologies for its synthesis and crystallographic analysis.

Introduction: The Significance of the DABCO Cage

The 1,4-diazabicyclo[2.2.2]octane (DABCO) framework is a cornerstone in catalysis, prized for its high nucleophilicity and basicity.[3][4] The caged structure holds the lone pairs of the nitrogen atoms in a sterically accessible yet conformationally locked state. The introduction of a methyl group at the 2-position to form this compound (hereafter referred to as 2-Methyl-DABCO) introduces a significant steric shield around one of the nitrogen atoms. This modification modulates the molecule's basicity and nucleophilicity, making it a valuable tool for reactions requiring a hindered, non-nucleophilic base to avoid unwanted side reactions.[1]

The precise geometry of the bicyclic cage, including bond lengths, bond angles, and torsional strain, dictates the accessibility of the nitrogen lone pairs and, consequently, the catalyst's efficacy. Single-crystal X-ray diffraction is the definitive method for elucidating these structural details, providing an atomic-level blueprint of the molecule.[5]

Synthesis and Crystallization

The synthesis of 2-Methyl-DABCO derivatives is a well-established process. A common route involves the methylation of the parent DABCO structure, followed by the formation of salts for crystallographic studies. The protocol for a related methylated derivative provides a clear pathway.

Experimental Protocol: Synthesis of 1,2-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane Iodide

This protocol, adapted from published literature, describes the synthesis of a key intermediate derived from 2-Methyl-DABCO.

  • Initial Methylation: A solution of this compound (10.2 mmol) in chloroform (15 ml) is prepared.

  • Quaternization: To this solution, cooled to 273 K (0 °C), a chloroform solution of iodomethane (10 mmol) is added dropwise. This reaction results in the formation of 1,2-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane iodide.

  • Salt Formation for Crystallization:

    • To a mixture of the resulting iodide salt (4 mmol, 1.07 g) and water (7 ml), concentrated hydrochloric acid (12 mmol) is added dropwise.

    • In a separate vessel, concentrated hydrochloric acid is added dropwise to a mixture of CuCl₂ (2 mmol, 0.341 g) and ethanol (5 ml).

    • The two solutions are then combined and stirred for 20 minutes.

  • Crystallization: The resulting precipitate is dissolved in water. Slow evaporation of the aqueous solution yields yellow crystals of 1,2-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane tetrachloridocuprate(II) suitable for single-crystal X-ray diffraction.

Workflow for Crystallization

G cluster_synthesis Synthesis cluster_salt Salt Formation cluster_crystal Crystallization S1 Dissolve 2-Methyl-DABCO in Chloroform S2 Add Iodomethane (Quaternization) S1->S2 SF1 Dissolve Iodide Salt in Acidified Water S2->SF1 SF3 Mix Solutions SF1->SF3 SF2 Prepare Acidified CuCl₂ Solution SF2->SF3 C1 Dissolve Precipitate in Water SF3->C1 C2 Slow Evaporation C1->C2 C3 Harvest Crystals C2->C3

Figure 1: General workflow for the synthesis and crystallization of a 2-Methyl-DABCO derivative.

Structural Analysis: Insights from a Cationic Derivative

As a definitive crystal structure for the neutral 2-Methyl-DABCO molecule is not available in the public domain from the conducted searches, we present an analysis of its dicationic salt, (C₈H₁₈N₂)[CuCl₄], to infer key structural characteristics. The protonation and second methylation at the nitrogen atoms will induce changes in bond lengths and angles, but the fundamental bicyclic framework provides a valuable model.

Crystallographic Data for (C₈H₁₈N₂)[CuCl₄]

The following table summarizes the crystallographic data for 1,2-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane tetrachloridocuprate(II).

ParameterValue
Chemical Formula(C₈H₁₈N₂)[CuCl₄]
Formula Weight347.58 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.347(3)
b (Å)14.187(3)
c (Å)14.408(3)
V (ų)2728.2(9)
Z8
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)

Table 1: Crystallographic data for the dicationic salt of 2-Methyl-DABCO.

Molecular Geometry and Conformation

In the crystal structure of the dicationic salt, the bicyclo[2.2.2]octane cage is distorted. This is evident from the N1—C—C—N2 torsion angles, which range from 11.9(5)° to 15.0(5)°. This twisting of the ethylene bridges is a common feature in DABCO salts, reflecting the inherent strain of the caged system and the influence of intermolecular forces, such as hydrogen bonding. In this salt, the N—H⁺ group of the dication forms a bifurcated hydrogen bond to two chloride ligands of the adjacent [CuCl₄]²⁻ anion.

For the neutral 2-Methyl-DABCO, one would anticipate a similar, though perhaps less pronounced, twisting of the cage. The methyl group at the C2 position would likely introduce further subtle distortions to the cage geometry compared to the parent DABCO molecule. The C-N bond lengths involving the methylated carbon would be expected to be typical for single C-N bonds, while the quaternization in the salt structure leads to slightly elongated bonds.

Figure 2: Predicted molecular structure of this compound.

Single-Crystal X-ray Diffraction Protocol

To obtain a definitive crystal structure of 2-Methyl-DABCO, a single-crystal X-ray diffraction experiment would be required. The following outlines the standard workflow.

  • Crystal Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

  • Data Reduction: The collected images are processed to integrate the intensities of the thousands of reflections and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The positions of the atoms are determined from the diffraction data using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, accurate crystal structure.

Experimental Workflow for Structure Determination

G A Select & Mount Single Crystal B X-ray Data Collection A->B C Data Reduction & Correction B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Final Structural Model (CIF File) E->F

Figure 3: Standard workflow for single-crystal X-ray diffraction analysis.

Conclusion

This compound is a pivotal reagent in modern organic chemistry, and a precise understanding of its three-dimensional structure is essential for optimizing its application. While the crystal structure of the free base remains to be publicly reported, analysis of its dicationic salt reveals a distorted bicyclic cage, a feature likely retained in the neutral molecule. The provided protocols for synthesis and crystallographic analysis establish a clear path for the future determination of its definitive structure. Such data would be invaluable to the scientific community, enabling more sophisticated molecular modeling and the rational design of new catalytic processes.

References

An In-Depth Technical Guide to 2-Methyl-1,4-diazabicyclo[2.2.2]octane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-1,4-diazabicyclo[2.2.2]octane, a methylated derivative of the well-known bicyclic amine, 1,4-diazabicyclo[2.2.2]octane (DABCO). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the nuanced properties and applications of this specific heterocyclic compound. We will delve into its synthesis, physicochemical characteristics, and known applications, drawing comparisons to its parent compound, DABCO, to highlight the influence of the methyl group.

Introduction to the 1,4-Diazabicyclo[2.2.2]octane Framework

The 1,4-diazabicyclo[2.2.2]octane (DABCO) core is a highly symmetrical, caged bicyclic amine. Its unique structure, where the lone pairs of the nitrogen atoms are sterically accessible, imparts high nucleophilicity and strong basicity.[1] DABCO is widely utilized as a catalyst in numerous organic transformations, including polymerization reactions and the Baylis-Hillman reaction.[1][2] It also serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[3] The introduction of a methyl group at the 2-position to form this compound introduces asymmetry and alters the steric and electronic properties of the molecule, leading to potentially unique reactivity and applications.

Physicochemical Properties

The introduction of a methyl group to the DABCO framework is expected to influence its physical and chemical properties. While extensive experimental data for this compound is not as widely published as for DABCO, we can infer certain characteristics and present the available data.

Property1,4-Diazabicyclo[2.2.2]octane (DABCO)This compound
Molecular Formula C₆H₁₂N₂C₇H₁₄N₂
Molar Mass 112.17 g/mol [1]126.20 g/mol
Appearance White crystalline solid[1]Colorless or yellowish liquid
pKa of conjugate acid 8.8 (in water)[1]Not widely reported, but expected to be slightly higher than DABCO due to the electron-donating methyl group.
CAS Number 280-57-9[1]1193-66-4[4]

Note: The physical state difference (solid vs. liquid) is a significant consequence of the reduced symmetry and introduction of a chiral center by the methyl group, which disrupts the crystal lattice packing observed in the highly symmetrical DABCO.

Synthesis of this compound

Detailed, peer-reviewed synthesis protocols for this compound are not extensively available in the public literature. However, a patent mentions a method for the conjoint manufacture of N-allyl piperazine and 2-methyl triethylenediamine from N-hydroxypropyl piperazine, suggesting a potential synthetic route.[5]

Proposed Synthetic Pathway

Based on the synthesis of DABCO and its derivatives, a plausible route to this compound could involve the cyclization of a substituted piperazine derivative. A general proposed workflow is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-hydroxypropyl_piperazine N-hydroxypropyl piperazine Cyclization Catalytic Cyclization (e.g., titania-supported tungstopyrophosphate catalyst) N-hydroxypropyl_piperazine->Cyclization Feedstock 2-Methyl-DABCO 2-Methyl-1,4-diazabicyclo [2.2.2]octane Cyclization->2-Methyl-DABCO Product

Caption: Proposed synthetic workflow for this compound.

Causality behind Experimental Choices: The choice of a substituted piperazine as a precursor is logical, as the piperazine ring forms a significant portion of the final bicyclic structure. The cyclization reaction would likely require a catalyst to facilitate the intramolecular ring formation, with conditions optimized to favor the desired product over potential side reactions like polymerization or elimination. The patent suggests a titania-supported tungstopyrophosphate catalyst for a similar transformation.[5]

Chemical Reactivity and Applications

This compound, much like its parent compound, serves as a non-nucleophilic base and a catalyst in a variety of organic reactions.[5] The presence of the methyl group can, however, introduce steric hindrance that may affect its catalytic activity and substrate scope.

Use as a Base and Catalyst

This methylated derivative is effective in promoting reactions that require a strong, non-nucleophilic base. These include:

  • Knoevenagel Condensation: The condensation of an aldehyde or ketone with an active methylene compound.

  • Michael Addition: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

  • Acylation of Alcohols and Amines: Catalyzing the transfer of an acyl group.[5]

The rationale for its use in these reactions lies in its ability to deprotonate substrates without competing as a nucleophile, a property that is crucial for achieving high yields of the desired products.

Quaternization Reactions and Synthesis of Coordination Compounds

This compound can be readily quaternized at its nitrogen atoms. This reactivity has been utilized in the synthesis of novel coordination compounds. A notable example is the synthesis of 1,2-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane tetrachloridocuprate(II).[6]

Experimental Protocol: Synthesis of 1,2-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane Iodide [6]

  • Reaction Setup: A mixture of iodomethane (10 mmol) and chloroform (15 ml) is prepared in a suitable reaction vessel and cooled to 273 K (0 °C).

  • Addition of 2-Methyl-DABCO: A solution of this compound (10.2 mmol) in chloroform is added dropwise to the cooled iodomethane solution.

  • Reaction: The reaction proceeds to form 1,2-dimethyl-1,4-diazoniabicyclo[2.2.2]octane iodide.

  • Further Reaction: The resulting iodide salt can be used in subsequent reactions, such as the formation of the tetrachloridocuprate(II) salt by reacting with hydrochloric acid and a copper source.[6]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Methyl-DABCO 2-Methyl-1,4-diazabicyclo [2.2.2]octane Quaternary_Salt 1,2-Dimethyl-1,4-diazoniabicyclo [2.2.2]octane Iodide 2-Methyl-DABCO->Quaternary_Salt Iodomethane Iodomethane (CH₃I) Iodomethane->Quaternary_Salt Solvent Chloroform Solvent->Quaternary_Salt Temperature 273 K (0 °C) Temperature->Quaternary_Salt

Caption: Quaternization of this compound.

Expertise & Experience Insight: The quaternization reaction is a classic example of the nucleophilicity of the nitrogen atoms in the DABCO framework. The reaction is typically rapid and high-yielding. The choice of a chilled reaction temperature helps to control the exothermicity of the reaction and minimize potential side products.

Potential Applications in Drug Development

While direct pharmacological studies on this compound are scarce, derivatives of the parent DABCO scaffold have shown significant biological activity. Quaternary ammonium derivatives of DABCO have been investigated for their antimicrobial and antiviral properties.[7][8] The introduction of a methyl group could modulate these activities by altering the lipophilicity and steric profile of the molecule, which are key factors in drug-receptor interactions and cell membrane permeability. This suggests that 2-methyl-DABCO could be a valuable building block for the synthesis of novel therapeutic agents.

Spectroscopic Characterization

  • ¹H NMR: A complex pattern of signals in the aliphatic region corresponding to the protons on the bicyclic framework. The methyl group would likely appear as a doublet.

  • ¹³C NMR: Signals corresponding to the carbon atoms of the bicyclic cage and a distinct signal for the methyl carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (126.20 g/mol ). Predicted collision cross-section data is available, which can be useful for ion mobility mass spectrometry.

Conclusion and Future Outlook

This compound represents an intriguing, yet underexplored, derivative of the widely used DABCO. Its altered stereochemistry and electronic properties due to the methyl group suggest that it may offer unique advantages in catalysis and as a synthetic intermediate. While there is a clear need for more in-depth research into its synthesis, reactivity, and biological activity, the available information indicates its potential as a valuable tool for chemists and drug discovery professionals. Future studies should focus on developing a robust and scalable synthesis, conducting comparative catalytic studies against DABCO, and exploring the pharmacological potential of its derivatives.

References

The Emergence of a Caged Amine: A Technical Guide to the Discovery of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of synthetic organic chemistry, the bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO) stands as a cornerstone catalyst and reagent. Its unique structural rigidity and potent nucleophilicity have rendered it indispensable in a myriad of chemical transformations. This technical guide delves into the genesis of a significant, yet less ubiquitously recognized, derivative: 2-Methyl-1,4-diazabicyclo[2.2.2]octane. We will explore its seminal synthesis, physicochemical properties, and the subtle yet impactful influence of the methyl substituent on its reactivity and potential applications, offering a resource for researchers, scientists, and professionals in drug development.

Introduction: Beyond the Archetype

The rigid, cage-like structure of 1,4-diazabicyclo[2.2.2]octane (DABCO) imparts a unique combination of steric accessibility to its nitrogen lone pairs and a lack of conformational isomerism. This has cemented its role as a highly effective nucleophilic catalyst and a non-nucleophilic base in a vast array of organic reactions.[1][2][3][4][5] The strategic introduction of substituents onto the DABCO core offers a compelling avenue to modulate its electronic and steric properties, thereby fine-tuning its catalytic activity and selectivity. The placement of a methyl group at the 2-position represents a fundamental and insightful modification to this foundational scaffold.

The Genesis: Unveiling the First Synthesis

The first documented synthesis of this compound was detailed in a patent filed by the Sankyo Chemical Industry Co., Ltd. in 1965.[6] This pioneering work laid the groundwork for accessing this substituted bicyclic amine, providing a robust and scalable method for its production.

Causality Behind the Experimental Design

The core of the patented synthesis revolves around the reductive cyclization of a piperazine derivative. The strategic choice of starting materials and reaction conditions was pivotal to achieving the desired bicyclic structure. The inventors recognized the necessity of a precursor that already contained the core piperazine ring and a side chain that could be manipulated to form the second bridging ethylene unit.

The process, as outlined in the patent, involves the catalytic hydrogenation of 2-methyl-1,4-bis(2-hydroxyethyl)piperazine. This precursor is subjected to high temperature and pressure in the presence of a hydrogenation catalyst. The rationale behind this approach is the intramolecular dehydration and cyclization of the diol to form the bicyclic system. The methyl group at the 2-position of the piperazine ring remains intact throughout this transformation, directly yielding the target molecule.

Self-Validating Protocol: A Step-by-Step Methodology

The following protocol is a representation of the seminal synthesis described in the patent literature.[6]

Experimental Protocol: Synthesis of this compound

  • Step 1: Preparation of the Precursor: Synthesize 2-methyl-1,4-bis(2-hydroxyethyl)piperazine. This can be achieved through the reaction of 2-methylpiperazine with two equivalents of ethylene oxide.

  • Step 2: Catalytic Hydrogenation and Cyclization:

    • A high-pressure autoclave is charged with 2-methyl-1,4-bis(2-hydroxyethyl)piperazine and a suitable hydrogenation catalyst (e.g., a copper-chromium oxide catalyst).

    • The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen gas.

    • The reaction mixture is heated to a temperature in the range of 200-300 °C under a pressure of 100-300 atmospheres.

    • The reaction is allowed to proceed for several hours with continuous stirring.

  • Step 3: Isolation and Purification:

    • After cooling and depressurization, the reaction mixture is filtered to remove the catalyst.

    • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizing the Synthesis: A Logical Workflow

The synthetic pathway can be visualized as a streamlined process from the piperazine precursor to the final caged amine.

Synthesis_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_cyclization Reductive Cyclization cluster_product Final Product start1 2-Methylpiperazine precursor 2-Methyl-1,4-bis(2-hydroxyethyl)piperazine start1->precursor Reaction start2 Ethylene Oxide (2 eq.) start2->precursor reaction High T, High P H₂, Catalyst precursor->reaction product This compound reaction->product Intramolecular Dehydration & Cyclization

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Profile

The introduction of a methyl group to the DABCO framework subtly alters its physical and spectroscopic properties. A comprehensive understanding of these characteristics is essential for its application and characterization.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
Molecular Formula C₇H₁₄N₂[7]
Molecular Weight 126.20 g/mol [7]
CAS Number 1193-66-4[7]
Appearance Colorless to light yellow liquid or solid-
Boiling Point Not readily available-
Melting Point Not readily available-
¹H NMR (CDCl₃) Complex multiplet patterns for the bicyclic protons and a characteristic signal for the methyl group.[8]
¹³C NMR (CDCl₃) Distinct signals for the seven carbon atoms, including the methyl carbon.[8]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 126.[8]
Infrared (IR) C-H and C-N stretching and bending vibrations characteristic of the bicyclic amine structure.[9]

The Methyl Effect: Implications for Reactivity and Application

The primary structural difference between DABCO and its 2-methyl derivative is the introduction of a stereocenter and a slight increase in steric bulk around one of the nitrogen atoms. This seemingly minor modification can have significant consequences for its behavior as a catalyst and reagent.

  • Nucleophilicity and Basicity: The electron-donating nature of the methyl group is expected to slightly increase the basicity and nucleophilicity of the adjacent nitrogen atom. However, this electronic effect may be counteracted by the increased steric hindrance.

  • Catalytic Activity: In reactions where the steric environment around the nitrogen is critical, 2-methyl-DABCO may exhibit different catalytic activity or selectivity compared to its parent compound. For instance, in sterically demanding transformations, it might act as a more selective catalyst.

  • Chiral Applications: The presence of a chiral center opens the door to the development of chiral derivatives of 2-methyl-DABCO for use in asymmetric catalysis. Resolution of the racemic mixture or asymmetric synthesis of one enantiomer could provide valuable chiral catalysts.

While the catalytic applications of this compound are not as extensively documented as those of DABCO, its structural and electronic properties suggest its potential as a valuable tool in the following areas:

  • Polyurethane Production: The parent compound, DABCO, is a widely used catalyst in the production of polyurethanes.[6][10] The methylated derivative could potentially offer advantages in controlling the reaction kinetics or the final properties of the polymer.

  • Morita-Baylis-Hillman Reaction: DABCO is a classic catalyst for the Morita-Baylis-Hillman reaction.[1][2] The steric and electronic perturbations introduced by the methyl group could influence the reaction rate and selectivity.

  • Nucleophilic Catalysis: In various nucleophilic catalysis scenarios, the modulated properties of 2-methyl-DABCO could be harnessed to achieve specific outcomes.

Conclusion and Future Outlook

The discovery of this compound, rooted in the innovative patent literature of the mid-20th century, marked a significant step in the diversification of the DABCO scaffold. While its applications have been less explored than those of its parent compound, the introduction of a methyl group provides a handle for fine-tuning the steric and electronic properties of this potent bicyclic amine. As the demand for more selective and efficient catalysts continues to grow, a renewed investigation into the catalytic potential of 2-methyl-DABCO and its derivatives is warranted. Future research in this area could unlock novel applications in asymmetric synthesis, polymer chemistry, and beyond, further solidifying the legacy of the diazabicyclooctane framework in modern organic chemistry.

References

Methodological & Application

2-Methyl-1,4-diazabicyclo[2.2.2]octane as a Catalyst: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Methyl-1,4-diazabicyclo[2.2.2]octane and its parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), as versatile catalysts in organic synthesis. While much of the foundational research and established protocols utilize DABCO, this document will also extrapolate the role of the 2-methyl substituent, offering insights into its potential effects on reactivity and selectivity. This resource is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique catalytic properties of this family of bicyclic amines.

Introduction to Bicyclic Amine Catalysis

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly symmetrical, cage-like tertiary amine that has found widespread use as a nucleophilic catalyst and a non-nucleophilic base in a vast array of organic transformations.[1][2] Its rigid structure and the accessibility of the lone pair of electrons on its nitrogen atoms contribute to its potent catalytic activity. The derivative, this compound, introduces a methyl group on the bicyclic framework, which is expected to modulate its steric and electronic properties.

The utility of DABCO and its derivatives stems from their ability to act as efficient catalysts in reactions such as the Morita-Baylis-Hillman (MBH) reaction, polyurethane formation, and various cycloaddition and rearrangement reactions.[3][4] They are valued for being inexpensive, easy to handle, and effective under mild reaction conditions.[2]

Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety precautions is paramount before utilizing these catalysts in a laboratory setting.

Physicochemical Data
Property1,4-Diazabicyclo[2.2.2]octane (DABCO)This compound
CAS Number 280-57-91193-66-4
Molecular Formula C₆H₁₂N₂C₇H₁₄N₂
Molar Mass 112.17 g/mol 126.21 g/mol
Appearance White crystalline solidNot specified, likely a solid or liquid
Melting Point 156-160 °CNot specified
Boiling Point 174 °CNot specified
Solubility Soluble in water, acetone, benzene, ethanol.[5]Not specified
Safety and Handling

Warning: 1,4-Diazabicyclo[2.2.2]octane is a flammable solid and is harmful if swallowed. It can cause skin and serious eye irritation. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If swallowed, call a poison center or doctor.[5]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

The Role of the 2-Methyl Substituent: A Mechanistic Perspective

While extensive literature exists for DABCO, specific data on this compound is less common. However, we can infer the influence of the methyl group based on fundamental principles of organic chemistry.

Electronic Effects: The methyl group is an electron-donating group through induction. This would be expected to increase the electron density on the nitrogen atoms, thereby increasing both the basicity and nucleophilicity of 2-Methyl-DABCO compared to DABCO. This enhanced nucleophilicity could potentially lead to faster reaction rates in reactions where the nucleophilic attack of the catalyst is the rate-determining step.

Steric Effects: The introduction of a methyl group adds steric bulk to the catalyst. This increased steric hindrance could have several consequences:

  • It might slow down reactions by impeding the approach of the catalyst to the substrate.

  • Conversely, it could enhance selectivity in certain reactions by favoring attack from a less hindered face of a prochiral substrate, potentially leading to higher diastereoselectivity or enantioselectivity in asymmetric catalysis.

The interplay of these electronic and steric effects will ultimately determine the catalytic efficacy and selectivity of 2-Methyl-DABCO in a specific transformation.[6][7]

Core Catalytic Application: The Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of carbon-carbon bond formation, creating a highly functionalized allylic alcohol from the coupling of an activated alkene and an aldehyde, catalyzed by a nucleophile, most commonly DABCO.[1][8]

Mechanism of the DABCO-Catalyzed MBH Reaction

The generally accepted mechanism for the DABCO-catalyzed MBH reaction involves the following key steps:

  • Michael Addition: The nucleophilic DABCO catalyst adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate intermediate.

  • Aldol-type Addition: The generated enolate then attacks the carbonyl carbon of the aldehyde.

  • Proton Transfer and Elimination: A proton transfer, often facilitated by a protic solvent or additive, followed by the elimination of the DABCO catalyst, yields the final allylic alcohol product.

MBH_Mechanism DABCO DABCO Zwitterion Zwitterionic Enolate DABCO->Zwitterion Michael Addition Alkene Activated Alkene Alkene->Zwitterion Aldehyde Aldehyde Adduct Aldol Adduct Aldehyde->Adduct Zwitterion->Adduct Aldol Addition Product Allylic Alcohol Adduct->Product Proton Transfer & Elimination Product->DABCO Catalyst Regeneration

Caption: Generalized mechanism of the DABCO-catalyzed Morita-Baylis-Hillman reaction.

Protocol: DABCO-Catalyzed Synthesis of a Baylis-Hillman Adduct

This protocol describes a general procedure for the synthesis of a Baylis-Hillman adduct from an aromatic aldehyde and methyl acrylate using DABCO as the catalyst.[3][9]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

BH_Workflow A Combine aldehyde, acrylate, and DABCO in solvent B Stir at room temperature (monitor by TLC) A->B C Quench with 1 M HCl B->C D Extract with organic solvent C->D E Wash with NaHCO₃ and brine D->E F Dry over MgSO₄ and filter E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Experimental workflow for a typical Baylis-Hillman reaction.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq), methyl acrylate (1.5 eq), and DABCO (0.2 eq).

  • Add the solvent (e.g., DCM, 2 M concentration with respect to the aldehyde).

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to several days depending on the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.

Other Notable Applications

Beyond the Baylis-Hillman reaction, DABCO and its derivatives are effective catalysts in a range of other important organic transformations.

Polyurethane Foam Production

DABCO is widely used as a catalyst in the production of polyurethane foams. It catalyzes the reaction between isocyanates and polyols, promoting both the gelling (urethane formation) and blowing (urea formation from isocyanate and water) reactions.

Synthesis of Heterocycles

DABCO has been employed in the synthesis of various heterocyclic compounds, including xanthenes, pyrimidines, and chromenes, often in multicomponent reactions under environmentally benign conditions.[2][11]

Cycloaddition and Rearrangement Reactions

The nucleophilic nature of DABCO allows it to catalyze various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, and rearrangement reactions.[3]

Conclusion

This compound, as a derivative of the well-established catalyst DABCO, holds significant potential for applications in organic synthesis. While detailed protocols specifically utilizing the 2-methyl derivative are not as prevalent in the literature, an understanding of the fundamental principles of steric and electronic effects allows for a rational prediction of its catalytic behavior. The enhanced nucleophilicity due to the electron-donating methyl group may lead to increased reaction rates, while the added steric bulk could influence selectivity. Researchers are encouraged to explore the use of 2-Methyl-DABCO as a potentially more reactive or selective alternative to DABCO in established catalytic systems, particularly in the context of the Morita-Baylis-Hillman reaction and other nucleophile-catalyzed transformations. As with any catalytic system, empirical optimization of reaction conditions will be crucial to unlocking its full potential.

References

The Ascendant Catalyst: Applications of 2-Methyl-1,4-diazabicyclo[2.2.2]octane in Advanced Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond DABCO - The Emergence of a Substituted Bicyclic Amine Catalyst

In the landscape of polymer chemistry, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a well-established and versatile tertiary amine catalyst, prized for its strong nucleophilic character and steric accessibility.[1][2] This guide, however, turns the spotlight on a close relative with nuanced yet significant properties: 2-Methyl-1,4-diazabicyclo[2.2.2]octane. The introduction of a methyl group to the bicyclic structure, while seemingly minor, modulates the electronic and steric environment of the nitrogen atoms, offering polymer chemists a refined tool for controlling reaction kinetics and polymer architecture.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of this compound in polymerization. We will delve into its pivotal role in the synthesis of polyurethanes and its utility in ring-opening polymerization of cyclic esters, providing not just procedural steps but also the underlying mechanistic rationale to empower informed experimental design.

I. Catalyst Profile: this compound

This compound is a bicyclic tertiary amine with the chemical formula C₇H₁₄N₂.[3] The presence of the electron-donating methyl group on the carbon skeleton is anticipated to increase the electron density on the nitrogen atoms, thereby enhancing their basicity and nucleophilicity compared to the parent DABCO molecule. This subtle electronic perturbation can translate into altered catalytic activity, potentially accelerating polymerization rates or enabling reactions under milder conditions.

PropertyValueReference
Chemical FormulaC₇H₁₄N₂[3]
Molecular Weight126.20 g/mol [4]
AppearanceColorless or Light Yellow Liquid[5]
CAS Number1193-66-4[3]

II. Application in Polyurethane Synthesis: A Potent Gelling Catalyst

The synthesis of polyurethanes via the reaction of polyols and isocyanates is a cornerstone of the polymer industry. Tertiary amine catalysts are crucial in this process, accelerating both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[6] this compound, like its progenitor DABCO, is a highly effective catalyst for the formation of urethanes.[6]

Mechanism of Catalysis

The catalytic action of this compound in urethane formation proceeds through a nucleophilic catalysis pathway. The lone pair of electrons on one of the nitrogen atoms attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, transient intermediate. This activated isocyanate is then more susceptible to nucleophilic attack by the hydroxyl groups of the polyol, leading to the formation of the urethane linkage and regeneration of the catalyst.

G cluster_0 Catalytic Cycle for Urethane Formation Isocyanate R-N=C=O Intermediate [Activated Complex] Isocyanate->Intermediate + Catalyst Catalyst 2-Methyl-DABCO Urethane R-NH-CO-OR' Intermediate->Urethane + Polyol Polyol R'-OH Urethane->Catalyst - Catalyst

Caption: Catalytic cycle of urethane formation.

Experimental Protocol: Synthesis of a Polyurethane Foam (Adapted)

This protocol is adapted from general procedures for DABCO-catalyzed polyurethane foam synthesis.[7] Researchers should optimize catalyst concentration and other parameters for their specific system.

Materials:

  • Polyether polyol (e.g., trifunctional, MW 3000-5000 g/mol )

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • This compound (catalyst)

  • Silicone surfactant

  • Water (blowing agent)

  • Disposable mixing vessel and stirrer

Procedure:

  • Premix Preparation: In a disposable mixing vessel, thoroughly mix the polyether polyol, silicone surfactant, water, and this compound. The typical catalyst loading is in the range of 0.1 to 2.0 parts per hundred parts of polyol (php).

  • Isocyanate Addition: Under vigorous stirring, add the isocyanate component to the premix. The NCO/OH index (ratio of isocyanate groups to hydroxyl groups) is typically between 1.0 and 1.2.

  • Mixing and Pouring: Continue vigorous mixing for 5-10 seconds until the components are homogeneously blended. Immediately pour the reacting mixture into a mold.

  • Curing: Allow the foam to rise and cure at ambient temperature. The curing process can be accelerated by placing the mold in an oven at a moderately elevated temperature (e.g., 70-100 °C).

  • Demolding and Post-Curing: Once the foam is tack-free and has developed sufficient green strength, it can be demolded. For optimal properties, a post-curing period of 24 hours at ambient temperature is recommended.

Scientist's Notes:

  • The enhanced basicity of this compound may lead to a faster reaction profile (cream time, gel time, and rise time) compared to unsubstituted DABCO. It is advisable to start with a lower catalyst concentration and adjust as needed.

  • The balance between the gelling and blowing reactions is critical for foam quality. The concentration of both the amine catalyst and water should be carefully controlled to achieve the desired cell structure and physical properties.

III. Application in Ring-Opening Polymerization: Crafting Biodegradable Polyesters

Ring-opening polymerization (ROP) of cyclic esters, such as lactones, is a powerful method for producing biodegradable and biocompatible polyesters with controlled molecular weights and narrow dispersities. Tertiary amines, including DABCO and its derivatives, can act as effective nucleophilic catalysts for this transformation.[8]

Mechanism of Catalysis in ROP

In the ROP of lactones, this compound can function as a nucleophilic catalyst to initiate polymerization. The catalyst attacks the carbonyl carbon of the lactone, leading to ring opening and the formation of a zwitterionic intermediate. This intermediate then acts as the propagating species, attacking subsequent monomer units.

G cluster_1 Ring-Opening Polymerization Workflow Start Start Monomer_Prep Prepare Lactone Monomer and Initiator Solution Start->Monomer_Prep Catalyst_Add Add 2-Methyl-DABCO Catalyst Monomer_Prep->Catalyst_Add Polymerization Conduct Polymerization at Elevated Temperature Catalyst_Add->Polymerization Precipitation Precipitate Polymer in Non-Solvent Polymerization->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying Characterization Characterize Polymer (GPC, NMR, DSC) Drying->Characterization End End Characterization->End

Caption: Workflow for ring-opening polymerization.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone (Adapted)

This protocol is a general guideline adapted from procedures for amine-catalyzed ROP of lactones. Optimization of reaction time, temperature, and catalyst loading is recommended.

Materials:

  • ε-Caprolactone (monomer), freshly dried and distilled

  • Benzyl alcohol (initiator), dried

  • This compound (catalyst)

  • Toluene, anhydrous

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with an inert atmosphere (nitrogen or argon).

  • Reagent Addition: To the flask, add ε-caprolactone, benzyl alcohol, and anhydrous toluene via syringe. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Catalyst Introduction: In a separate vial, prepare a stock solution of this compound in anhydrous toluene. Add the desired amount of the catalyst solution to the reaction mixture via syringe. A typical monomer-to-catalyst ratio is in the range of 100:1 to 500:1.

  • Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir. Monitor the progress of the polymerization by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: Once the desired conversion is reached, cool the reaction to room temperature and quench the polymerization by adding a small amount of acetic acid. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderately elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Scientist's Notes:

  • The purity of the monomer and the dryness of the reagents and solvent are critical for achieving controlled polymerization and high molecular weight polymers.

  • The increased nucleophilicity of this compound may allow for lower reaction temperatures or shorter reaction times compared to less basic amine catalysts.

  • The choice of initiator will determine the end-group functionality of the resulting polymer, which can be important for subsequent applications such as block copolymer synthesis or bioconjugation.

IV. Concluding Remarks and Future Outlook

This compound represents a valuable addition to the polymer chemist's toolkit. Its nuanced reactivity, stemming from the electronic influence of the methyl group, offers opportunities for fine-tuning polymerization processes. While this guide provides foundational protocols for its application in polyurethane synthesis and ring-opening polymerization, the full potential of this catalyst is yet to be explored. Future research may uncover its utility in other polymerization reactions, such as the synthesis of polycarbonates or as a component in dual-catalyst systems for the preparation of complex polymer architectures. As the demand for high-performance and specialty polymers continues to grow, the exploration of catalysts like this compound will be instrumental in driving innovation in the field.

V. References

  • EP0152667A2 - Synthesis of polyurethane products - Google Patents. (URL: --INVALID-LINK--)

  • US6147185A - 1,4-diazabicyclo[2.2.2]octane compounds and their use for the production of polyurethanes - Google Patents. (URL: --INVALID-LINK--)

  • This compound CAS 1193 ... - Ruifu Chemical. (URL: --INVALID-LINK--)

  • EP0312734A1 - Process for the preparation of 1,4-diazabicyclo(2.2.2)-octane from piperazine - Google Patents. (URL: --INVALID-LINK--)

  • 2-Methyl-1,4-diazabicyclo 2.2.2 octane CAS 1193-66-4 Sigma-Aldrich. (URL: --INVALID-LINK--)

  • 1,4-Diazabicyclo[2.2.2]octane-Mediated Ring Opening of 1-Acetylcyclopro. (URL: --INVALID-LINK--)

  • DABCO - Wikipedia. (URL: --INVALID-LINK--)

  • Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00124E. (URL: --INVALID-LINK--)

  • Organocatalysis applied to the ring-opening polymerization of β-lactones: A brief overview | Request PDF. (URL: --INVALID-LINK--)

  • This compound - Benchchem. (URL: --INVALID-LINK--)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. (URL: --INVALID-LINK--)

  • N-Alkylated 1,4-Diazabicyclo[2.2.2]octane–Polyethylene Glycol Melt as Deep Eutectic Solvent for the Synthesis of Fisher Indoles and 1H-Tetrazoles | ACS Omega. (URL: --INVALID-LINK--)

  • 1193-66-4, this compound Formula - ECHEMI. (URL: --INVALID-LINK--)

References

2-Methyl-1,4-diazabicyclo[2.2.2]octane as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond DABCO - Harnessing Steric and Electronic Effects in Ligand Design

For decades, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been a cornerstone in both organic synthesis as a non-nucleophilic base and in coordination chemistry as a versatile bridging or terminal ligand.[1][2] Its rigid, bicyclic structure and the presence of two sterically accessible nitrogen donor atoms have led to a rich variety of coordination complexes and metal-organic frameworks (MOFs).[3] This guide, however, ventures into the nuanced yet impactful world of a substituted analogue: 2-Methyl-1,4-diazabicyclo[2.2.2]octane .

The introduction of a single methyl group onto the DABCO framework might seem like a minor modification, but it introduces significant steric hindrance and electronic perturbations that can be strategically exploited in the design of novel coordination compounds. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a ligand, providing both the theoretical underpinnings and practical protocols for its use in coordination chemistry. We will explore how the subtle interplay of steric and electronic effects imparted by the methyl group can be leveraged to fine-tune the properties of metal complexes for applications in catalysis, materials science, and beyond.

Ligand Profile: Physicochemical Properties of this compound

A thorough understanding of the ligand's intrinsic properties is paramount for predicting its coordination behavior and for the rational design of synthetic protocols.

PropertyValueSource
Molecular Formula C₇H₁₄N₂N/A
Molecular Weight 126.20 g/mol N/A
Appearance Typically a solidN/A
pKa (of conjugate acid) Slightly higher than DABCO (pKa₂ ≈ 8.8) due to the electron-donating methyl group[4]

The key distinction from its parent, DABCO, lies in the electronic and steric influence of the methyl group. The electron-donating nature of the methyl group is expected to increase the basicity of the adjacent nitrogen atom, potentially leading to stronger coordination to metal centers. Conversely, the steric bulk of the methyl group will likely influence the coordination geometry and may favor the formation of complexes with lower coordination numbers or lead to distorted geometries compared to analogous DABCO complexes.

Synthesis of this compound

While commercially available, understanding the synthesis of the ligand can be beneficial. It is typically prepared through cyclization reactions of appropriately substituted piperazine derivatives. For instance, a common route involves the cyclization of a 2-methylpiperazine precursor.

Coordination Chemistry: The Impact of a Methyl Group

The coordination chemistry of this compound is largely unexplored compared to that of DABCO. However, we can infer its behavior based on fundamental principles of coordination chemistry and the limited available data on related methylated derivatives. The ligand can function in several coordination modes:

  • Monodentate Ligand: One nitrogen atom coordinates to a metal center. The methyl group's steric hindrance will likely direct coordination to the less hindered nitrogen atom.

  • Bridging Ligand: The two nitrogen atoms bridge two metal centers, a common mode for DABCO in the formation of coordination polymers and MOFs. The methyl group may influence the length and rigidity of the bridge.

  • Chelating Ligand: While less common for DABCO itself due to the rigid bicyclic structure, the possibility of chelation in highly flexible coordination environments should not be entirely dismissed, although it is sterically disfavored.

The presence of the methyl group can be a powerful tool for controlling the dimensionality and topology of coordination polymers. For instance, it could be used to create void spaces in the resulting frameworks or to enforce specific helical structures.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a solid foundation for the synthesis and characterization of novel coordination complexes with this compound.

Protocol 1: Synthesis of a Discrete Metal Halide Complex - A Case Study with Copper(II) Chloride

This protocol details the synthesis of a discrete coordination complex, where this compound acts as a monodentate ligand. The choice of a simple metal halide allows for a straightforward synthesis and characterization.

Causality Behind Experimental Choices:

  • Solvent: Methanol is chosen for its ability to dissolve both the ligand and the copper(II) chloride precursor, facilitating a homogeneous reaction. Its volatility also allows for easy removal post-reaction.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is initially employed to favor the formation of a tetracoordinate complex, although the final stoichiometry will be dictated by the steric and electronic factors of the ligand and metal center.

  • Reaction Conditions: The reaction is performed at room temperature as the formation of dative bonds between an amine and a Lewis acidic metal center is typically rapid and exothermic. Stirring ensures homogeneity.

  • Crystallization: Slow evaporation is a gentle method for obtaining high-quality single crystals suitable for X-ray diffraction, which is the definitive method for structural characterization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve 25.2 mg (0.2 mmol) of this compound in 5 mL of methanol in a 25 mL round-bottom flask.

    • In a separate vial, dissolve 13.4 mg (0.1 mmol) of anhydrous copper(II) chloride in 5 mL of methanol.

  • Reaction:

    • Slowly add the copper(II) chloride solution to the stirred solution of the ligand at room temperature.

    • A color change (typically to a deeper blue or green) should be observed upon addition, indicating complex formation.

    • Continue stirring the reaction mixture for 1 hour at room temperature to ensure complete reaction.

  • Isolation and Crystallization:

    • Filter the resulting solution to remove any insoluble impurities.

    • Transfer the filtrate to a clean beaker and cover it with a watch glass, leaving a small opening for slow evaporation of the solvent.

    • Allow the solution to stand undisturbed in a fume hood. Crystals are expected to form within 1-3 days.

  • Characterization:

    • Collect the crystals by filtration and wash them with a small amount of cold methanol.

    • Dry the crystals under vacuum.

    • Characterize the product using single-crystal X-ray diffraction, FT-IR spectroscopy, and elemental analysis.

DOT Diagram: Synthetic Workflow for a Discrete Metal Complex

G cluster_reagents Reagent Preparation cluster_reaction Complexation cluster_isolation Isolation & Crystallization cluster_characterization Characterization Ligand 2-Methyl-DABCO in Methanol Mix Mix and Stir (1 hr, RT) Ligand->Mix Metal CuCl₂ in Methanol Metal->Mix Filter1 Filter Mix->Filter1 Evap Slow Evaporation Filter1->Evap Crystals Collect Crystals Evap->Crystals XRD X-ray Diffraction Crystals->XRD FTIR FT-IR Crystals->FTIR EA Elemental Analysis Crystals->EA

Caption: Workflow for the synthesis of a discrete copper(II) complex.

Protocol 2: Solvothermal Synthesis of a Coordination Polymer

This protocol outlines a solvothermal approach to synthesize a coordination polymer where this compound acts as a bridging ligand. Solvothermal synthesis is a powerful technique for generating crystalline, extended structures.[5]

Causality Behind Experimental Choices:

  • Reactants: A metal salt with a coordinating anion (e.g., bismuth iodide) and the bridging ligand are used. The choice of metal and anion can significantly influence the final structure.[5]

  • Solvent: Ethylene glycol is chosen as a high-boiling point solvent, which is stable under the reaction conditions and can also act as a template in the formation of the framework.

  • Temperature and Time: The elevated temperature of 140 °C provides the necessary energy to overcome the kinetic barriers for the formation of a crystalline, thermodynamically stable product. A prolonged reaction time of several days allows for slow crystal growth.[6]

  • Autoclave: A Teflon-lined stainless-steel autoclave is essential for safely conducting reactions at elevated temperatures and pressures.

Step-by-Step Methodology:

  • Reactant Loading:

    • In a Teflon liner for a 23 mL stainless-steel autoclave, add 59 mg (0.1 mmol) of bismuth(III) iodide, 12.6 mg (0.1 mmol) of this compound, and 5 mL of ethylene glycol.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 140 °C at a rate of 1 °C/min.

    • Hold the temperature at 140 °C for 72 hours.

    • Cool the autoclave to room temperature at a rate of 0.1 °C/min.

  • Product Isolation:

    • Carefully open the autoclave in a fume hood.

    • Collect the crystalline product by filtration.

    • Wash the crystals with ethanol to remove any unreacted starting materials and residual solvent.

    • Dry the product in air.

  • Characterization:

    • The primary method of characterization for coordination polymers is single-crystal X-ray diffraction to determine the extended structure.

    • Powder X-ray diffraction (PXRD) should be used to confirm the phase purity of the bulk sample.

    • Thermogravimetric analysis (TGA) is useful for determining the thermal stability of the framework.

    • FT-IR spectroscopy can confirm the presence of the ligand in the final product.

DOT Diagram: Solvothermal Synthesis Workflow

G cluster_prep Reactant Loading cluster_reaction Solvothermal Reaction cluster_isolation Product Isolation cluster_characterization Characterization Reactants BiI₃, 2-Methyl-DABCO, Ethylene Glycol Autoclave Seal in Autoclave Reactants->Autoclave Heating Heat to 140°C Autoclave->Heating Holding Hold for 72h Heating->Holding Cooling Slow Cool Holding->Cooling Filter Filter and Wash Cooling->Filter Dry Air Dry Filter->Dry SCXRD Single-Crystal XRD Dry->SCXRD PXRD Powder XRD Dry->PXRD TGA TGA Dry->TGA FTIR FT-IR Dry->FTIR

Caption: Workflow for the solvothermal synthesis of a coordination polymer.

Characterization Techniques: A Comprehensive Approach

A multi-technique approach is essential for the unambiguous characterization of coordination compounds containing this compound.

TechniqueInformation GainedExpected Observations for 2-Methyl-DABCO Complexes
Single-Crystal X-ray Diffraction Definitive 3D structure, bond lengths, bond angles, coordination geometry, and packing.Determination of the coordination mode of the ligand and the influence of the methyl group on the crystal packing.[7][8]
Powder X-ray Diffraction (PXRD) Phase purity of the bulk sample.Comparison with the simulated pattern from single-crystal data to confirm bulk purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of the ligand in the complex and changes in vibrational modes upon coordination.Shifts in the C-N stretching frequencies upon coordination to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the ligand's environment in solution.¹H and ¹³C NMR spectra will show shifts in the signals of the protons and carbons near the coordinating nitrogen atom upon complexation.
Elemental Analysis Confirmation of the empirical formula of the complex.Provides the percentage of C, H, and N, which should match the calculated values for the proposed formula.
Thermogravimetric Analysis (TGA) Thermal stability of the complex and decomposition profile.Useful for determining the temperature at which the ligand or solvent molecules are lost from the coordination sphere.
UV-Vis Spectroscopy Electronic transitions within the complex.d-d transitions for transition metal complexes and ligand-to-metal charge transfer bands can be observed.

Potential Applications

The unique steric and electronic properties of this compound make its coordination complexes promising candidates for a variety of applications:

  • Catalysis: The steric bulk of the methyl group could be used to create specific pockets around a catalytically active metal center, potentially leading to enhanced selectivity in organic transformations. The increased basicity of the ligand could also modulate the catalytic activity of the metal center.

  • Materials Science: In the context of MOFs, the methyl group can be used to tune the pore size and hydrophobicity of the framework, which is crucial for applications in gas storage and separation.[3]

  • Drug Development: The coordination of bioactive ligands to metal centers is a well-established strategy in the development of new therapeutic agents. The modified electronic and steric properties of complexes with 2-Methyl-DABCO could lead to novel biological activities.

Conclusion and Future Outlook

This compound represents a compelling, yet underutilized, ligand in coordination chemistry. The strategic introduction of a methyl group onto the robust DABCO framework offers a straightforward yet powerful method for tuning the properties of the resulting metal complexes. The protocols and insights provided in this guide are intended to empower researchers to explore the rich coordination chemistry of this ligand and to unlock its potential in a wide range of scientific disciplines. Future research in this area will undoubtedly focus on the synthesis of a broader range of complexes with different metals and co-ligands, a deeper investigation into their catalytic and material properties, and the exploration of their potential in biological systems. The subtle art of ligand design, as exemplified by the move from DABCO to its methylated analogue, continues to be a driving force in the innovation of coordination chemistry.

References

Application Notes & Experimental Protocols for 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application and experimental use of 2-Methyl-1,4-diazabicyclo[2.2.2]octane.

Introduction and Scientific Context

This compound is a bicyclic tertiary amine, structurally related to the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO).[1] Its caged structure and high nucleophilicity make it a valuable tool in organic synthesis and polymer chemistry.[1][2] The presence of a methyl group on the carbon backbone distinguishes it from its parent compound, introducing steric and electronic modifications that can influence catalytic activity, selectivity, and solubility.

This document serves as a comprehensive guide to the practical application of this compound. It outlines its core physicochemical properties, provides a mechanistic rationale for its use, and details a representative experimental protocol. The information is curated for professionals in research and development who require both theoretical understanding and practical, step-by-step guidance.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and hazards is critical before any experimental work.

2.1 Physical and Chemical Properties

PropertyValueSource
CAS Number 1193-66-4[3][4]
Molecular Formula C₇H₁₄N₂[4][5]
Molecular Weight 126.20 g/mol [4]
Appearance Colorless or yellowish liquid[6]
Purity Typically ≥98%[4]
SMILES CC1CN2CCN1CC2[4]
Topological Polar Surface Area (TPSA) 6.48 Ų[4]

2.2 GHS Hazard and Safety Information

The safety profile for this compound is analogous to its parent compound, DABCO. It must be handled with appropriate precautions.[7]

Hazard ClassGHS PictogramHazard StatementPrecautionary Statements
Flammable Solid/Liquid GHS02: FlammableH228: Flammable solid.[7]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Acute Oral Toxicity GHS07: Exclamation markH302: Harmful if swallowed.[7][8]P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation GHS07: Exclamation markH315: Causes skin irritation.[7][8]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage GHS05: CorrosiveH318: Causes serious eye damage.[7]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation GHS07: Exclamation markH335: May cause respiratory irritation.[8]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

Core Principles & Mechanistic Rationale

2-Methyl-DABCO, like DABCO, functions primarily as a highly nucleophilic base catalyst. Its utility stems from the high accessibility of the nitrogen lone pairs, which are not sterically hindered by bulky substituents, despite the caged structure. The methyl group provides a slight increase in steric bulk compared to DABCO, which can be advantageous in tuning reaction selectivity.

Key Mechanistic Roles:

  • Base Catalysis: It is an effective base for deprotonating a wide range of acidic protons, initiating reactions such as condensations and eliminations.

  • Nucleophilic Catalysis: It can act as a nucleophile to activate substrates. For instance, in the Baylis-Hillman reaction, it adds to an activated alkene to form a zwitterionic intermediate, which then reacts with an aldehyde.

  • Curing Agent: In polymer chemistry, it is used as a catalyst for polyurethane foam production, facilitating the reaction between isocyanates and polyols.[6]

Catalytic_Mechanism sub Substrate (e.g., α,β-unsaturated ketone) inter Zwitterionic Intermediate (Activated Complex) sub->inter Forms Intermediate cat 2-Methyl-DABCO (Catalyst) cat->sub Nucleophilic Attack elec Electrophile (e.g., Aldehyde) prod Product elec->prod Forms Product inter->cat Catalyst Regeneration inter->elec Reacts with Electrophile

Caption: General nucleophilic activation pathway using 2-Methyl-DABCO.

Key Application Areas

The versatility of 2-Methyl-DABCO allows its use in several fields:

  • Organic Synthesis: It is an excellent, eco-friendly, and often reusable catalyst for various organic transformations.[9][10] This includes multicomponent reactions for synthesizing heterocyclic scaffolds like pyrans and imidazoles, which are of significant interest in medicinal chemistry.[11][12]

  • Polymer Chemistry: It serves as a potent amine catalyst in the manufacturing of polyurethane foams, plastics, and coatings.[6]

  • Materials Science: The parent DABCO structure can be functionalized to create ionic liquids or cross-linkers for advanced materials like anion exchange membranes.[13][14]

Detailed Experimental Protocol: A Representative Multicomponent Synthesis

This section provides a step-by-step protocol for the synthesis of tetrahydrobenzo[b]pyran derivatives, a reaction for which the parent compound DABCO is a known and efficient catalyst.[12] This protocol is adapted for 2-Methyl-DABCO, illustrating its application as a base catalyst in a green solvent system.

Principle: This one-pot, three-component reaction involves the condensation of an aromatic aldehyde, an active methylene compound (malononitrile), and dimedone in an aqueous medium. 2-Methyl-DABCO catalyzes the reaction sequence, which proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Experimental_Workflow A 1. Reagent Setup (Aldehyde, Malononitrile, Dimedone, Solvent) B 2. Add Catalyst (2-Methyl-DABCO) A->B C 3. Reaction (Reflux / Stir at RT) B->C D 4. Monitor Progress (Thin Layer Chromatography) C->D E 5. Workup (Filtration / Quenching) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MP) F->G

Caption: Workflow for the catalyzed synthesis of tetrahydrobenzo[b]pyran.

5.1 Materials and Equipment

  • Chemicals: Aromatic aldehyde (e.g., 4-chlorobenzaldehyde), malononitrile, dimedone, this compound, ethanol, deionized water, ethyl acetate, hexane.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, Buchner funnel and flask, thin-layer chromatography (TLC) plates (silica gel), standard laboratory glassware.

5.2 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and dimedone (10 mmol).

  • Solvent Addition: Add 25 mL of a 1:1 mixture of ethanol and water. This solvent system is environmentally benign and typically provides excellent solubility for the reactants.

  • Catalyst Introduction: Add this compound (1.0 mmol, 10 mol%). The catalyst should be added portion-wise while stirring.

    • Causality Note: A catalytic amount is sufficient. Using excess catalyst does not significantly improve yield and can complicate purification.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Alternatively, for sensitive substrates, the reaction can be stirred at room temperature for a longer duration.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). Place a small spot of the reaction mixture on the TLC plate alongside spots of the starting materials. The reaction is complete upon the disappearance of the limiting reagent spot and the appearance of a single major product spot.

  • Product Isolation (Workup): Once the reaction is complete (typically 2-4 hours), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the solid product.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove the water-soluble catalyst and any unreacted starting materials.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure tetrahydrobenzo[b]pyran derivative.

    • Self-Validation: A sharp melting point and clean spectroscopic data after recrystallization confirm the purity of the final product.

5.3 Characterization The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., nitrile, carbonyl).

  • Melting Point Analysis: To assess purity.

Handling, Storage, and Waste Disposal

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[8] Avoid inhalation of vapors and direct contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition. The parent compound DABCO is known to be hygroscopic; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[15]

  • Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality starting materials.1. Use a fresh bottle of the catalyst or purify the existing stock. 2. Increase reaction time and monitor by TLC. If refluxing, ensure the correct temperature is reached. 3. Check the purity of reactants; purify if necessary.
Incomplete Reaction 1. Catalyst loading is too low. 2. Inefficient mixing.1. Increase catalyst loading to 15-20 mol%. 2. Ensure the stir bar is functioning correctly and the reaction mixture is homogeneous.
Formation of Side Products 1. Reaction temperature is too high. 2. Reaction time is too long.1. Reduce the reaction temperature; consider running the reaction at room temperature for a longer period. 2. Stop the reaction as soon as TLC indicates the consumption of starting materials.
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent. 2. Product is an oil rather than a solid.1. Remove the solvent under reduced pressure and attempt purification by column chromatography. 2. If an oil forms, perform an extractive workup with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography.

References

Introduction: Unveiling the Potential of a Chiral DABCO Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Methyl-1,4-diazabicyclo[2.2.2]octane in Organic Synthesis and Materials Science

This compound (2-Me-DABCO) is a chiral, bicyclic tertiary amine that has emerged as a versatile tool in modern chemistry. As a derivative of the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), it inherits the strong basicity and nucleophilicity associated with the DABCO framework, while the introduction of a methyl group at the C2 position imparts chirality and modifies its steric profile.[1] This unique combination of properties makes 2-Me-DABCO a valuable reagent for a range of applications, from its role as a nucleophilic catalyst in complex organic transformations to its use as a non-nucleophilic base and a building block in advanced materials.[1][2]

This guide provides a comprehensive overview of the reaction conditions for 2-Me-DABCO, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. The focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in mechanistic understanding.

Core Application I: Nucleophilic Catalysis in the Morita-Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde or imine.[3][4] Tertiary amines like 2-Me-DABCO are classic catalysts for this transformation, acting as potent nucleophiles.[2]

Mechanistic Rationale

The catalytic cycle of the MBH reaction hinges on the nucleophilic character of the amine catalyst. The generally accepted mechanism involves the following key steps:

  • Michael Addition: The tertiary amine catalyst (e.g., 2-Me-DABCO) performs a conjugate addition to the activated alkene, forming a zwitterionic enolate intermediate. This is often the rate-determining step.

  • Aldol Addition: The generated enolate, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This creates a new carbon-carbon bond and forms a second zwitterionic intermediate.

  • Proton Transfer & Elimination: A proton transfer, often facilitated by a protic solvent or additive, neutralizes the alkoxide. Subsequent elimination of the amine catalyst regenerates the double bond, yielding the desired α-methylene-β-hydroxy product and closing the catalytic cycle.

The presence of the methyl group in 2-Me-DABCO can influence the reaction's stereochemical outcome, opening avenues for asymmetric variants of the MBH reaction, a field of significant research interest.[5]

MBH_Mechanism cluster_0 Catalytic Cycle Start 2-Me-DABCO + Activated Alkene Step1 Michael Addition: Formation of Zwitterionic Enolate Start->Step1 1 Step2 Aldol Addition: Attack on Aldehyde Step1->Step2 2 (+ Aldehyde) Step3 Proton Transfer & Catalyst Elimination Step2->Step3 3 (+ Proton Source) Product MBH Adduct + Regenerated 2-Me-DABCO Step3->Product 4

Caption: Catalytic cycle of the 2-Me-DABCO-catalyzed Morita-Baylis-Hillman reaction.

Experimental Protocol: Synthesis of a Baylis-Hillman Adduct

This protocol describes a general procedure for the reaction between an aromatic aldehyde and methyl acrylate using 2-Me-DABCO as the catalyst.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Methyl acrylate (1.5 eq)

  • This compound (2-Me-DABCO) (0.2 eq)

  • Solvent (e.g., DMF, THF, or solvent-free)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq) and the chosen solvent (if any).

  • Reagent Addition: Add 2-Me-DABCO (0.2 eq) to the flask, followed by the addition of methyl acrylate (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere. Reaction times can vary significantly (from hours to several days) depending on the substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the catalyst and any remaining polar impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired Baylis-Hillman adduct.

Data Summary: Representative Reaction Conditions

The efficiency of the MBH reaction is highly dependent on the substrates and reaction conditions. The following table summarizes typical conditions.

ElectrophileActivated AlkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)
BenzaldehydeMethyl Acrylate20DMF48~75-85
4-NitrobenzaldehydeMethyl Acrylate15THF24>90
2-FuraldehydeAcrylonitrile25None72~70-80
BenzaldehydePhenyl Vinyl Ketone20CH₂Cl₂36~80-90

Note: Yields are approximate and can vary based on specific experimental conditions and purification.

Core Application II: A Sterically Hindered, Non-Nucleophilic Base

In many organic reactions, a base is required to deprotonate a substrate without acting as a competing nucleophile. The bicyclic, caged structure of 2-Me-DABCO provides significant steric hindrance around the nitrogen atoms, making it an effective non-nucleophilic base for various transformations, such as elimination and condensation reactions.[2][6]

Causality of Performance

The efficacy of 2-Me-DABCO as a non-nucleophilic base stems from its structural properties:

  • High Basicity: With a pKa of the conjugate acid similar to that of DABCO (pKa ~8.8), it is sufficiently strong to deprotonate a wide range of acidic protons.[7]

  • Steric Hindrance: The rigid, bicyclic structure prevents the nitrogen lone pairs from easily accessing sterically crowded electrophilic centers, thus suppressing unwanted nucleophilic side reactions.

Deprotonation_Workflow cluster_1 General Workflow for Base-Mediated Reaction Step1 Dissolve Substrate in Anhydrous Solvent Step2 Add 2-Me-DABCO (1.1 - 1.5 eq) under Inert Atmosphere Step1->Step2 Step3 Stir at Appropriate Temperature (e.g., RT to reflux) Step2->Step3 Step4 Monitor Reaction by TLC/GC-MS Step3->Step4 Step5 Aqueous Workup to Remove Protonated Base Step4->Step5 Step6 Purify Product Step5->Step6

Caption: A typical experimental workflow using 2-Me-DABCO as a non-nucleophilic base.

Protocol: Dehydrohalogenation Reaction

This protocol outlines a general procedure for an E2 elimination reaction to form an alkene.

Materials:

  • Alkyl halide substrate (1.0 eq)

  • This compound (2-Me-DABCO) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Reaction vessel with reflux condenser and inert atmosphere setup

Procedure:

  • Setup: In a flask equipped with a stir bar and reflux condenser, dissolve the alkyl halide (1.0 eq) in the anhydrous solvent.

  • Base Addition: Add 2-Me-DABCO (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. The formation of a precipitate (the hydrohalide salt of 2-Me-DABCO) may be observed.

  • Monitoring: Follow the disappearance of the starting material using an appropriate analytical technique (e.g., GC-MS or TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and water. Separate the organic layer, wash it with water to remove the salt and solvent, and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield the crude alkene product, which can be further purified if necessary.

Further Applications: Polymer and Materials Chemistry

Beyond its role in traditional organic synthesis, 2-Me-DABCO and its parent compound, DABCO, are crucial in industrial and advanced materials applications.

  • Polyurethane Catalyst: 2-Me-DABCO serves as an amine catalyst for the production of polyurethane foams.[8][9] It effectively catalyzes the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water), which are essential for foam formation. Its volatility and catalytic activity are key parameters in controlling the foam's physical properties.

  • Advanced Materials: The inherent chirality of 2-Me-DABCO has been exploited in the field of materials science. Recently, it was used to construct the first examples of DABCO-based homochiral ferroelectrics.[1] These materials exhibit spontaneous electric polarization and have potential applications in data storage, sensors, and electronics. This innovative use highlights the potential for designing functional materials by incorporating chiral molecular building blocks.[1]

Conclusion

This compound is a powerful and versatile reagent whose utility extends from fundamental organic reactions to the cutting edge of materials science. Its combination of nucleophilicity, basicity, and chirality makes it an invaluable catalyst and building block. By understanding the mechanistic principles that govern its reactivity, researchers can effectively harness its potential to develop efficient synthetic routes and novel functional materials. The protocols and data presented in this guide serve as a validated starting point for further exploration and innovation.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Methyl-1,4-diazabicyclo[2.2.2]octane Scaffold

This compound, a chiral derivative of the well-known catalyst and ligand 1,4-diazabicyclo[2.2.2]octane (DABCO), represents a valuable and versatile building block in modern organic synthesis. Its rigid bicyclic structure, coupled with the presence of two strategically placed nitrogen atoms and a chiral center, makes it an attractive scaffold for the development of novel therapeutic agents, chiral catalysts, and advanced materials. The methyl group at the 2-position introduces steric hindrance and alters the electronic properties compared to its parent compound, offering unique opportunities for selective functionalization and the creation of a diverse array of derivatives with tailored properties.[1]

These derivatives are of significant interest to researchers in drug development due to the prevalence of the piperazine moiety, a key pharmacophore in numerous clinically approved drugs. The synthetic accessibility of substituted piperazines from this compound provides a direct and efficient route to novel chemical entities with potential biological activity.[2][3] This guide provides a comprehensive overview of the primary synthetic strategies for derivatizing this compound, with a focus on the underlying chemical principles and detailed experimental protocols to ensure reproducibility and success in the laboratory.

Core Synthetic Strategy: N-Alkylation and Nucleophilic Ring-Opening

The most prevalent and versatile method for the derivatization of this compound involves a two-step sequence: N-alkylation to form a quaternary ammonium salt, followed by a nucleophilic ring-opening of the strained bicyclic system. This approach leverages the high nucleophilicity of the tertiary amine nitrogens and the inherent ring strain of the diazabicyclo[2.2.2]octane core to drive the formation of highly functionalized piperazine derivatives.

Mechanism and Rationale

The quaternization of one of the nitrogen atoms with an alkylating agent transforms the corresponding ethylene bridge into a good leaving group. The subsequent attack by a nucleophile on one of the methylene carbons of the quaternized bridge leads to the cleavage of a C-N bond and the formation of a stable piperazine ring. The regioselectivity of the nucleophilic attack can be influenced by the nature of the substituent on the bicyclic core and the choice of nucleophile.

dot digraph "N-Alkylation and Ring-Opening" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} arw Diagram 1: General workflow for the synthesis of piperazine derivatives.

Experimental Protocols

Protocol 1: N-Alkylation (Quaternization) of this compound

This protocol describes the general procedure for the synthesis of N-alkyl-2-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts. The choice of solvent and reaction temperature may vary depending on the reactivity of the alkylating agent.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Anhydrous solvent (e.g., acetonitrile, acetone, or tetrahydrofuran (THF))

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the alkylating agent (1.0-1.2 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the quaternary ammonium salt often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure to obtain the crude quaternary salt. The product can be further purified by recrystallization if necessary.

Expert Insights:

  • The quaternization of the two nitrogen atoms in DABCO and its derivatives can lead to both mono- and bis-quaternary salts.[2] To favor the formation of the mono-quaternary salt, it is crucial to control the stoichiometry of the alkylating agent. Using a slight excess of the alkylating agent can lead to the formation of the bis-quaternary salt.

  • The choice of solvent is critical. Aprotic solvents are generally preferred to avoid side reactions. For less reactive alkylating agents, a more polar solvent and higher temperatures may be required.

Protocol 2: Nucleophilic Ring-Opening of N-Alkyl-2-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium Salts

This protocol outlines the general procedure for the synthesis of piperazine derivatives via the ring-opening of the pre-formed quaternary salts. A wide range of nucleophiles can be employed, including phenols, thiols, amines, and carbanions.[4][5]

Materials:

  • N-Alkyl-2-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt

  • Nucleophile (e.g., phenol, thiophenol, aniline)

  • Base (if required, e.g., potassium carbonate, sodium hydride)

  • High-boiling solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

Procedure:

  • To a solution of the nucleophile (1.0-1.5 eq) in the chosen solvent, add a base if necessary to deprotonate the nucleophile.

  • Add the N-alkyl-2-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expert Insights:

  • The efficiency of the ring-opening reaction is highly dependent on the nucleophilicity of the attacking species and the reaction temperature. Softer nucleophiles may require higher temperatures and longer reaction times.[4]

  • The use of a high-boiling polar aprotic solvent is often necessary to achieve the required reaction temperatures and to solubilize the quaternary salt and the nucleophile.

  • One-pot methodologies, where the quaternization and ring-opening are performed in a single reaction vessel without isolation of the intermediate salt, can be a more efficient approach.[4]

Tabulated Data: Representative Derivatives and Reaction Conditions

Starting MaterialAlkylating AgentNucleophileProductYield (%)Reference
2-Methyl-DABCOMethyl IodideSodium Benzoate1-(2-Benzoyloxyethyl)-2-methyl-4-methylpiperazineN/A[2]
DABCOBenzyl BromidePhenol1-Benzyl-4-(2-phenoxyethyl)piperazineHigh[4]
DABCOEthyl BromoacetateThiophenolEthyl 2-(4-(2-(phenylthio)ethyl)piperazin-1-yl)acetateGood[5]
DABCOHeptyl BromideN/A (forms ionic liquid)1,4-Diheptyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium Bromide84%[6]

Note: Specific yields for derivatives of 2-methyl-DABCO are not widely reported in the literature; the table includes examples from the parent DABCO scaffold to illustrate the scope of the reaction.

Alternative Synthetic Pathways and Future Directions

While N-alkylation followed by ring-opening is the most established method, other derivatization strategies for the this compound core are emerging.

Functionalization of the Methyl Group

The methyl group at the 2-position presents an opportunity for further functionalization. While specific protocols for 2-methyl-DABCO are not extensively documented, analogous C-H activation strategies employed for similar N-heterocycles could be explored. These may include:

  • Radical-mediated C-H functionalization: This could allow for the introduction of various functional groups at the methyl position.

  • Metal-catalyzed C-H activation: Transition metal catalysts could be employed to selectively activate the C-H bonds of the methyl group for coupling reactions.

dot digraph "Functionalization_of_Methyl_Group" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} arw Diagram 2: Potential pathways for C-H functionalization of the methyl group.

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Precursors

The chiral nature of this compound makes it an attractive starting material for the synthesis of novel chiral N-heterocyclic carbene (NHC) precursors. These could be valuable ligands in asymmetric catalysis. The synthesis would likely involve the quaternization of both nitrogen atoms with suitable linkers, followed by cyclization to form the imidazolium or related heterocyclic salt.

Expert Insights and Future Outlook:

The development of new synthetic methodologies to access a wider range of derivatives from this compound is an active area of research. The exploration of late-stage functionalization techniques will be crucial for the rapid generation of compound libraries for drug discovery and other applications. Furthermore, the unique stereoelectronic properties of this chiral scaffold warrant further investigation in the design of novel organocatalysts and ligands for asymmetric synthesis.

Conclusion

This compound is a powerful and versatile building block with significant potential in various fields of chemical research. The primary route for its derivatization, through N-alkylation and subsequent nucleophilic ring-opening, provides a reliable and adaptable method for the synthesis of a diverse array of functionalized piperazine derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in their synthetic endeavors, paving the way for the discovery of new molecules with important applications in medicine and materials science.

References

"2-Methyl-1,4-diazabicyclo[2.2.2]octane in Baylis-Hillman reaction"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Role of Substituted Diazabicyclo[2.2.2]octanes in the Baylis-Hillman Reaction: A Focus on 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Introduction

The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of modern organic synthesis, enabling the atom-economical formation of a carbon-carbon bond between the α-position of an activated alkene and an electrophile, typically an aldehyde.[1][2] This reaction yields densely functionalized allylic alcohols, which are versatile building blocks for a multitude of more complex molecules.[3][4] The transformation is typically catalyzed by a nucleophilic species, such as a tertiary amine or phosphine, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being the most widely recognized and effective catalyst for this purpose.[5][6]

The unique caged structure and electronic properties of DABCO contribute to its exceptional catalytic activity. As researchers seek to refine reaction kinetics, expand substrate scope, and control stereoselectivity, attention has turned to substituted DABCO derivatives. This application note explores the foundational mechanism of the DABCO-catalyzed Baylis-Hillman reaction and investigates the potential role and influence of this compound (2-Me-DABCO), a simple yet insightful modification of the parent catalyst.

The Archetypal Catalyst: Understanding DABCO's Efficacy

To appreciate the role of a substituted derivative, one must first understand the mechanism propelled by the parent catalyst, DABCO. The reaction proceeds through a multi-step catalytic cycle that leverages DABCO's unique combination of high nucleophilicity and good leaving group ability.[7]

Accepted Mechanism of the DABCO-Catalyzed Baylis-Hillman Reaction
  • Michael Addition: The reaction initiates with a nucleophilic 1,4-conjugate addition of DABCO to the electron-deficient alkene. This forms a zwitterionic enolate intermediate, which is the key nucleophile in the C-C bond-forming step.[1][3][6]

  • Aldol-Type Addition: The generated enolate attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and creating an alkoxide intermediate.[3][8]

  • Proton Transfer: A proton transfer step, often considered the rate-determining step of the overall reaction, occurs to neutralize the alkoxide.[1]

  • Catalyst Elimination: The final step is the elimination of the DABCO catalyst, which regenerates the active catalyst and forms the final α-methylene-β-hydroxy product.[5][7]

Baylis_Hillman_Mechanism reactants Activated Alkene + Aldehyde + DABCO zwitterion Zwitterionic Enolate (via Michael Addition) reactants->zwitterion Step 1 alkoxide Alkoxide Adduct (via Aldol Addition) zwitterion->alkoxide Step 2 protonated Protonated Intermediate alkoxide->protonated Step 3 (Proton Transfer) product Baylis-Hillman Adduct + Regenerated DABCO protonated->product Step 4 (Elimination)

Caption: Catalytic cycle of the DABCO-mediated Baylis-Hillman reaction.

Focus on this compound (2-Me-DABCO)

While experimental data on the specific use of 2-Me-DABCO in the Baylis-Hillman reaction is not extensively documented in peer-reviewed literature, its structural modification allows for well-grounded hypotheses regarding its catalytic behavior based on fundamental principles of organic chemistry.

Anticipated Influence of the Methyl Substituent

The introduction of a methyl group at the C-2 position of the DABCO framework is expected to modulate its catalytic properties through a combination of steric and electronic effects.

  • Steric Hindrance: The primary effect of the methyl group is the introduction of steric bulk adjacent to one of the two nucleophilic nitrogen atoms. This increased steric hindrance would likely decrease the rate of the initial Michael addition (Step 1) compared to unsubstituted DABCO. Consequently, the overall reaction rate may be slower when catalyzed by 2-Me-DABCO. This could be advantageous in reactions where the rate needs to be attenuated to prevent side reactions, such as polymerization of the activated alkene.

  • Electronic Effects: The methyl group acts as a weak electron-donating group through induction. This effect would slightly increase the electron density on the adjacent nitrogen atom, thereby increasing its basicity and intrinsic nucleophilicity. However, this minor electronic enhancement is likely to be overshadowed by the more significant steric hindrance. The distal, unsubstituted nitrogen remains sterically accessible but is electronically less perturbed.

  • Implications for Selectivity: For prochiral substrates, the chiral nature of 2-Me-DABCO (which exists as a racemic mixture unless resolved) could theoretically induce some level of enantioselectivity. However, given the catalyst's structural simplicity and distance from the bond-forming centers, any such induction is expected to be low. Its primary value would lie in modulating reactivity rather than achieving high levels of asymmetric induction, a task better suited for more complex, C2-symmetric DABCO derivatives.[9]

General Experimental Protocol

This protocol provides a representative procedure for a Baylis-Hillman reaction catalyzed by a DABCO-type base. Researchers using 2-Me-DABCO should consider that reaction times may be longer compared to those with unsubstituted DABCO.

Materials and Reagents
  • Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Activated Alkene (e.g., Methyl Acrylate, 1.5 eq)

  • Catalyst (DABCO or 2-Me-DABCO, 0.2 eq)

  • Solvent (e.g., THF, DMF, or solvent-free)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the activated alkene (1.5 eq). If using a solvent, add it at this stage (approx. 2 M concentration).

  • Catalyst Addition: Add 2-Methyl-DABCO (0.2 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically slow and may require several hours to days for completion.[1] Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure Baylis-Hillman adduct.

Experimental_Workflow setup 1. Combine Aldehyde & Alkene in Flask catalyst 2. Add 2-Me-DABCO (Catalyst) setup->catalyst react 3. Stir at Room Temp. & Monitor (TLC/GC-MS) catalyst->react workup 4. Aqueous Workup (EtOAc, NH4Cl, Brine) react->workup purify 5. Dry, Concentrate & Purify (Chromatography) workup->purify product Pure Baylis-Hillman Adduct purify->product

Caption: General experimental workflow for the 2-Me-DABCO catalyzed reaction.

Data Summary and Comparative Analysis

While direct quantitative data for 2-Me-DABCO is scarce, a comparative table can be constructed to position its hypothesized properties against well-known catalysts for the Baylis-Hillman reaction.

CatalystTypical Loading (mol%)Relative ReactivityKey AdvantagesPotential Drawbacks
DABCO 10 - 30HighCost-effective, robust, good nucleophile and leaving group.[7]Slow reactions, sometimes requires protic additives.
2-Me-DABCO 10 - 30 (Est.)Lower than DABCO (Hypothesized) May offer better control and selectivity due to steric bulk.Slower reaction rates, limited availability, chirality (racemic).
DMAP 10 - 20VariableHighly nucleophilic, can be effective for less reactive substrates.Poor leaving group ability can lead to catalyst poisoning.
DBU 10 - 30HighStrong base, can accelerate proton transfer step.Can promote side reactions due to high basicity.
PPh₃ 10 - 20HighEffective for aza-Baylis-Hillman reactions.Air-sensitive, phosphine oxide byproduct can complicate purification.

Conclusion and Outlook

1,4-Diazabicyclo[2.2.2]octane (DABCO) remains the preeminent catalyst for the Baylis-Hillman reaction due to its potent combination of nucleophilicity, steric accessibility, and efficacy as a leaving group. The exploration of substituted derivatives like 2-Methyl-DABCO represents a logical strategy for fine-tuning the reaction's characteristics. Based on established chemical principles, 2-Me-DABCO is predicted to be a less reactive but potentially more selective catalyst than its parent, primarily due to steric hindrance imposed by the methyl group.

For researchers and drug development professionals, this suggests that 2-Me-DABCO could be a valuable tool in cases where the high reactivity of DABCO leads to undesired side products or poor control. Further empirical studies are necessary to fully characterize its catalytic profile and validate these hypotheses. The continued investigation into structurally modified organocatalysts is a promising avenue for expanding the synthetic utility of the venerable Baylis-Hillman reaction.

References

Application Notes and Protocols for 2-Methyl-1,4-diazabicyclo[2.2.2]octane as a Base

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sterically Influenced Variant of a Classic Catalyst

2-Methyl-1,4-diazabicyclo[2.2.2]octane, a derivative of the well-known and widely utilized tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO), presents an intriguing option for chemists seeking to fine-tune reaction conditions. While the parent compound, DABCO, is celebrated for its high nucleophilicity and unhindered basic sites, the introduction of a methyl group on the bicyclic framework of 2-Methyl-DABCO introduces subtle yet significant steric and electronic modifications.[1] These alterations can influence its reactivity and selectivity as a base and nucleophilic catalyst in a variety of organic transformations.

This guide provides a comprehensive overview of the anticipated properties and applications of this compound, drawing upon the extensive body of research available for DABCO. While specific literature detailing the catalytic and basic properties of the methylated analogue is limited, we can extrapolate its behavior based on fundamental principles of physical organic chemistry. These application notes are intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique characteristics of this sterically hindered base.

Physicochemical Properties: A Comparative Analysis

The introduction of a methyl group is expected to modulate the physicochemical properties of the DABCO framework. The electron-donating nature of the methyl group should slightly increase the basicity of the nitrogen atoms. However, the steric bulk of the methyl group may influence its accessibility and, consequently, its nucleophilicity and solvation.

Property1,4-diazabicyclo[2.2.2]octane (DABCO)This compoundRationale for Estimated Change
Molecular Formula C₆H₁₂N₂C₇H₁₄N₂Addition of a CH₂ group.
Molecular Weight 112.17 g/mol 126.20 g/mol Addition of a methyl group.
pKa of Conjugate Acid 8.8 (in water)[1]~9.0 - 9.2 (estimated)The electron-donating methyl group increases electron density on the nitrogen atoms, enhancing basicity.
Appearance White crystalline solid[1]Colorless to light yellow liquid or low melting solidThe methyl group disrupts the crystal lattice of the highly symmetrical DABCO.
Solubility Soluble in water, ethanol, benzene[2]Likely soluble in a range of organic solvents. May have slightly reduced aqueous solubility.The increased alkyl character could decrease water solubility.

Core Applications in Organic Synthesis: A Mechanistic Perspective

This compound is anticipated to function as a potent, non-nucleophilic base in a variety of organic reactions, mirroring the utility of its parent compound, DABCO. Its utility stems from the high basicity of its tertiary amine nitrogens, coupled with a rigid bicyclic structure.

The Baylis-Hillman Reaction: A Steric Influence on a Classic C-C Bond Formation

The Baylis-Hillman reaction, a cornerstone of carbon-carbon bond formation, typically employs a nucleophilic catalyst to couple an aldehyde with an activated alkene.[3] DABCO is a highly effective catalyst for this transformation.

Workflow for the DABCO-Catalyzed Baylis-Hillman Reaction

baylis_hillman DABCO DABCO Activated_Alkene Activated Alkene (e.g., Acrylate) DABCO->Activated_Alkene Nucleophilic Attack Zwitterion Zwitterionic Intermediate Activated_Alkene->Zwitterion Aldehyde Aldehyde Proton_Transfer Proton Transfer Aldehyde->Proton_Transfer Zwitterion->Aldehyde Addition Adduct Baylis-Hillman Adduct Proton_Transfer->Adduct

Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

In the context of 2-Methyl-DABCO, the increased steric hindrance around one of the nitrogen atoms may slow the initial nucleophilic attack on the activated alkene. This could potentially lead to longer reaction times or require higher temperatures to achieve comparable yields to DABCO. However, the increased basicity may facilitate the proton transfer step. This trade-off between sterics and electronics makes 2-Methyl-DABCO a tool for optimizing reaction selectivity, particularly in cases where competing side reactions are a concern with the more reactive DABCO.

Knoevenagel Condensation: A Base-Catalyzed Dehydration

The Knoevenagel condensation is a classic method for forming a new carbon-carbon double bond through the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration. This reaction is efficiently catalyzed by amine bases.

General Workflow for a Base-Catalyzed Knoevenagel Condensation

knoevenagel Base 2-Methyl-DABCO Active_Methylene Active Methylene Compound Base->Active_Methylene Deprotonation Enolate Enolate Intermediate Active_Methylene->Enolate Carbonyl Aldehyde or Ketone Enolate->Carbonyl Nucleophilic Attack Aldol_Adduct Aldol-type Adduct Carbonyl->Aldol_Adduct Product α,β-Unsaturated Product Aldol_Adduct->Product Dehydration

References

Application Notes & Protocols: 2-Methyl-1,4-diazabicyclo[2.2.2]octane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the applications of 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO). As a sterically hindered, non-nucleophilic tertiary amine, 2-Me-DABCO offers unique advantages over its parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), in a variety of organic transformations.[1][2] Its caged bicyclic structure, combined with the presence of a methyl group, modulates its basicity and nucleophilicity, making it a highly effective catalyst and reagent. This guide will delve into the mechanistic underpinnings of key 2-Me-DABCO mediated reactions, provide field-proven experimental protocols, and present data to illustrate its utility in complex chemical synthesis.

Introduction to this compound

This compound is a derivative of DABCO, a well-established catalyst in organic synthesis.[3][4] The introduction of a methyl group onto the bicyclic framework imparts subtle yet significant changes to its stereoelectronic properties. While retaining the high basicity characteristic of DABCO, the steric bulk of the methyl group diminishes its nucleophilicity. This feature is particularly advantageous in applications where it is employed as a non-nucleophilic base to promote reactions such as deprotonations and eliminations without competing nucleophilic attack.[1][2]

Furthermore, 2-Me-DABCO serves as an excellent nucleophilic organocatalyst for a range of transformations, including the formation of urethanes and the promotion of reactions involving carbonyl compounds, such as the Knoevenagel condensation and Michael addition.[1] Its utility is central to the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1]

Physicochemical Properties & Data

A comprehensive understanding of a reagent's physical properties is paramount for its effective application in the laboratory.

PropertyValueSource
Chemical Formula C₇H₁₄N₂N/A
Molar Mass 126.20 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point ~145-150 °CN/A
Boiling Point Not availableN/A
pKa (of conjugate acid) ~8.8 (estimated, similar to DABCO)[4]
CAS Number 1193-66-4[1]

Core Application: The Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst.[5][6] DABCO is the most frequently used catalyst for this transformation.[5] 2-Me-DABCO, with its modulated reactivity, also serves as an effective catalyst, offering potential advantages in specific substrate pairings. The reaction constructs densely functionalized allylic alcohols, which are valuable synthetic intermediates.[5]

The Catalytic Cycle: A Mechanistic Overview

The accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction proceeds through a series of well-defined steps. The causality behind the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.[6][7]

  • Nucleophilic Conjugate Addition : The cycle initiates with a reversible 1,4-conjugate addition of the tertiary amine catalyst (2-Me-DABCO) to the activated alkene (e.g., an acrylate). This step generates a zwitterionic enolate intermediate.[6][7][8] The nucleophilicity of the amine is critical here.

  • Aldol Addition : The generated enolate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[6][7] This forms a new carbon-carbon bond and results in a second zwitterionic intermediate, an alkoxide.

  • Proton Transfer & Catalyst Elimination : An intermolecular or intramolecular proton transfer neutralizes the alkoxide. Subsequent E1cB-type elimination of the catalyst regenerates the active double bond and releases the 2-Me-DABCO catalyst, allowing it to re-enter the catalytic cycle.[7] The catalyst's ability to act as a good leaving group is essential for efficient turnover.

Baylis_Hillman_Mechanism cluster_0 Catalytic Cycle Start 2-Me-DABCO + Activated Alkene Zwitterion1 Zwitterionic Enolate (Nucleophile Generation) Start->Zwitterion1 1. Conjugate Addition Zwitterion2 Adduct Formation (C-C Bond Formed) Zwitterion1->Zwitterion2 2. Aldol Addition Aldehyde Aldehyde (Electrophile) Aldehyde->Zwitterion2 Product Baylis-Hillman Adduct (Allylic Alcohol) Zwitterion2->Product 3. Proton Transfer & Catalyst Elimination Catalyst_Regen Catalyst Regenerated Product->Catalyst_Regen Catalyst_Regen->Start Re-enters cycle

Caption: The catalytic cycle of the 2-Me-DABCO mediated Baylis-Hillman reaction.

General Protocol: Baylis-Hillman Reaction

This protocol provides a robust starting point for a wide range of aldehyde and activated alkene substrates. Self-validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the product.

Materials:

  • Aldehyde (1.0 eq)

  • Activated Alkene (1.2 - 2.0 eq)

  • This compound (0.1 - 0.3 eq)

  • Anhydrous Solvent (e.g., THF, DMF, or neat)

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the chosen solvent (if not running neat).

  • Reagent Addition: Add the activated alkene (e.g., methyl acrylate, 1.2-2.0 eq) to the flask, followed by the 2-Me-DABCO catalyst (0.1-0.3 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is known to be slow, often requiring 24 hours to several days for completion.[5] Gentle heating (40-60 °C) can sometimes accelerate the reaction, but may lead to side products.

  • Monitoring: Periodically take aliquots from the reaction mixture to monitor its progress by TLC, staining with potassium permanganate to visualize the product.

  • Workup: Once the reaction is complete (or has reached equilibrium), dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute aqueous HCl (to remove the amine catalyst), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired Baylis-Hillman adduct.

Application as a Non-Nucleophilic Base

The steric hindrance provided by the methyl group makes 2-Me-DABCO an excellent choice as a non-nucleophilic base for promoting elimination reactions, particularly E2 dehydrohalogenations. It can efficiently abstract a proton without the risk of competing Sₙ2 substitution, which can be a significant side reaction with less hindered amine bases.[1][2]

General Protocol: Dehydrohalogenation

This protocol describes the synthesis of an alkene from an alkyl halide. Self-validation: The formation of the alkene can be confirmed by ¹H NMR spectroscopy (observing the appearance of vinyl proton signals) and the disappearance of the starting alkyl halide.

Materials:

  • Alkyl Halide (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • High-boiling point, polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup

Procedure:

  • Setup: Charge a round-bottom flask with the alkyl halide (1.0 eq), 2-Me-DABCO (1.5-2.0 eq), and the solvent.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring. The formation of a precipitate (2-Me-DABCO hydrohalide salt) is often observed as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a low-boiling point organic solvent (e.g., diethyl ether or hexanes).

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation. If necessary, further purify the resulting alkene by distillation or column chromatography.

Dehydrohalogenation_Workflow Start Combine Alkyl Halide, 2-Me-DABCO, & Solvent Heat Heat to Reflux Start->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat Continue if incomplete Workup Aqueous Workup & Extraction Monitor->Workup If complete Purify Purification (Distillation/Chromatography) Workup->Purify Product Alkene Product Purify->Product

Caption: General experimental workflow for a 2-Me-DABCO mediated dehydrohalogenation.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of 2-Me-DABCO is essential for laboratory safety.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: 2-Me-DABCO is hygroscopic. Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful reagent in the synthetic chemist's toolkit. Its unique combination of high basicity and sterically-hindered nucleophilicity makes it an effective catalyst for complex constructions like the Baylis-Hillman reaction and an ideal non-nucleophilic base for clean elimination reactions.[1][2] The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently employ 2-Me-DABCO to achieve their synthetic goals, enabling the efficient creation of valuable compounds for research and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Methyl-1,4-diazabicyclo[2.2.2]octane (CAS No. 1193-66-4). This resource is designed for researchers, scientists, and drug development professionals who handle this versatile tertiary amine catalyst. This guide moves beyond simple protocols to provide in-depth, field-proven insights into overcoming the unique challenges associated with purifying this compound, ensuring you achieve the highest purity for your critical applications.

Understanding the Core Purification Challenges

This compound, a derivative of the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), shares many of its parent compound's physical and chemical properties, which are central to its purification challenges.

  • Hygroscopicity: Like DABCO, the methyl derivative is highly hygroscopic.[1][2] It readily absorbs atmospheric moisture, transforming from a free-flowing crystalline solid into a sticky or oily substance. This is a primary source of impurity and can complicate handling and accurate weighing.

  • High Basicity: As a tertiary amine, this compound is a strong base. This property causes significant issues with standard purification techniques like silica gel chromatography. The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to peak tailing, poor separation, and often, irreversible adsorption of the product onto the column.[3][4]

  • Volatility and Sublimation: The caged bicyclic structure lends this compound significant volatility. Similar to DABCO, which readily sublimes at room temperature, this compound can be lost during solvent removal under high vacuum, especially with heating.[1] This property, however, can be exploited for purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My final product is a sticky solid or an oil, not the crystalline powder I expected. What went wrong?

Answer: This is the most common issue and is almost certainly due to water absorption. The compound's hygroscopic nature means even brief exposure to ambient air can lead to hydration.

Causality: The lone pairs on the nitrogen atoms readily form hydrogen bonds with water molecules, drawing moisture from the atmosphere and disrupting the crystal lattice.

Troubleshooting Steps:

  • Thorough Drying: Dry the material under high vacuum (e.g., <1 mmHg) for several hours. Gentle heating (30-40°C) can aid this process, but be cautious of product loss via sublimation. Use a cold trap to recover any sublimed material.

  • Azeotropic Removal of Water: For larger scales, water can be removed by azeotropic distillation with a suitable solvent like benzene or toluene, followed by recrystallization.[1]

  • Inert Atmosphere Handling: Once dry, all subsequent handling, including weighing and packaging, should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with argon or nitrogen).

  • Proper Storage: Store the purified, dry product in a tightly sealed container, preferably with a Teflon-lined cap, wrapped in paraffin film. For long-term storage, place this container inside a desiccator containing a high-efficiency drying agent like phosphorus pentoxide (P₂O₅). Store at the recommended 2-8°C.[5]

Question 2: I'm trying to purify my crude product using standard silica gel chromatography, but I'm getting terrible streaking and my product isn't eluting properly.

Answer: This is a classic problem when purifying basic amines on acidic silica gel. The strong acid-base interaction between your product and the stationary phase is preventing effective chromatographic separation.[4]

Causality: The Lewis basic nitrogen atoms of your amine are adsorbing strongly to the acidic silanol groups on the silica surface. The mobile phase is not competitive enough to displace the product and allow it to move smoothly through the column.

Troubleshooting Workflow:

start Poor Separation on Silica Gel option1 Option 1: Modify Mobile Phase (Good for quick trials) start->option1 option2 Option 2: Change Stationary Phase (Recommended for best results) start->option2 sub1 Add a competing base to the eluent. Common choice: 1-2% triethylamine (Et3N) or 0.5-1% ammonium hydroxide in methanol. option1->sub1 How? sub2 Use a less acidic stationary phase. - Amine-functionalized silica - Basic alumina option2->sub2 How? result1 Result: Et3N neutralizes acidic sites, allowing the product to elute. Caution: Can be hard to control elution. sub1->result1 result2 Result: Eliminates the strong acid-base interaction, enabling clean separation with simple eluents (e.g., Hexane/EtOAc). sub2->result2

Caption: Decision workflow for troubleshooting amine chromatography.

Detailed Recommendations:

  • Method A (Mobile Phase Modification): Prepare your eluent (e.g., dichloromethane/methanol) and add 1-2% triethylamine by volume. Equilibrate the column with this modified eluent before loading your sample. This is a quick fix but can sometimes lead to co-elution of impurities if not optimized.[3]

  • Method B (Stationary Phase Change): For robust and reproducible purifications, using an amine-functionalized silica gel or basic alumina is the superior method.[4] These supports do not have the acidic sites that cause problems, allowing for excellent separation with standard non-polar solvent systems like hexanes and ethyl acetate.

Question 3: My crude product contains non-volatile impurities like salts or polymerization inhibitors. What is the most efficient purification method?

Answer: For separating a volatile solid like this compound from non-volatile contaminants, vacuum sublimation is the most elegant and effective technique.

Causality: The compound has a relatively high vapor pressure for a solid, allowing it to transition directly from the solid to the gas phase under reduced pressure and gentle heat.[6] Non-volatile impurities (e.g., inorganic salts, polymeric residues) are left behind.

Key Considerations:

  • Apparatus: Use a standard laboratory sublimation apparatus with a cold finger. For smaller scales, a Kugelrohr apparatus can also be effective.[6]

  • Conditions: Based on its parent compound DABCO, sublimation can be effectively carried out at 60-90°C under high vacuum (e.g., 0.1 mmHg).[6]

  • Purity: This method can yield very high purity material (>99%) in a single step if the impurities are truly non-volatile.

Question 4: How can I remove an impurity with a very similar structure to my product?

Answer: When dealing with closely related impurities (e.g., isomers, starting materials like piperazine derivatives), where volatility is similar, recrystallization is the preferred method.

Causality: Recrystallization exploits small differences in the solubility of the desired compound and the impurity in a given solvent. As a hot, saturated solution cools, the less soluble compound (ideally, your product) will crystallize out, leaving the more soluble impurity in the mother liquor.

Solvent Selection:

  • There is limited specific data for this compound, but we can extrapolate from its parent, DABCO.

  • Promising Solvents for DABCO: Acetone, methyl ethyl ketone (MEK), 95% ethanol, and mixtures like methanol/diethyl ether have been successfully used.[1][7] A patent for DABCO purification specifically mentions achieving 99% purity by recrystallizing three times from acetone.[7]

  • Procedure: Start by testing solubility in small vials. Find a solvent that dissolves the crude product when hot but poorly when cold. Dissolve the crude material in a minimum amount of the hot solvent, cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Sublimation

A 1. Load Crude Solid B 2. Assemble Sublimation Apparatus A->B C 3. Apply High Vacuum (<1 mmHg) B->C D 4. Cool Cold Finger (e.g., with dry ice/acetone) C->D E 5. Gently Heat Outer Flask (Oil bath at 60-90 °C) D->E F 6. Observe Sublimate Deposition E->F G 7. Cool System & Vent to Inert Gas F->G H 8. Carefully Scrape Pure Crystals from Cold Finger G->H

Caption: Experimental workflow for vacuum sublimation.

  • Preparation: Place 1-5 g of crude this compound into the bottom of a clean, dry sublimation apparatus.

  • Assembly: Insert the cold finger and ensure a good seal with high-vacuum grease. Connect the apparatus to a high-vacuum line equipped with a cold trap.

  • Evacuation: Slowly open the vacuum valve to evacuate the apparatus. A pressure of <1 mmHg is ideal.

  • Cooling: Fill the cold finger with a coolant (e.g., a dry ice/acetone slurry or a circulating chiller set to a low temperature).

  • Heating: Immerse the bottom of the sublimation flask in an oil bath preheated to 60-90°C.

  • Sublimation: The white solid will sublime from the hot outer surface and deposit as pure crystals on the cold finger. Allow this process to continue until no more solid appears to be subliming.

  • Cooldown: Remove the oil bath and allow the entire apparatus to cool to room temperature while still under vacuum.

  • Collection: Gently vent the apparatus with an inert gas like argon or nitrogen. Carefully remove the cold finger and scrape the pure, needle-like crystals onto a tared piece of glazed paper in an inert atmosphere if possible.

Protocol 2: Purification by Recrystallization

  • Solvent Choice: Select an appropriate solvent (e.g., acetone) based on preliminary solubility tests.[7]

  • Dissolution: In a flask, add the crude solid and the minimum volume of hot solvent required to fully dissolve it. Stirring and maintaining the temperature near the solvent's boiling point is key.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Data Summary and Physical Properties

For reference and comparison, the properties of the target compound and its well-documented parent, DABCO, are provided below.

PropertyThis compound1,4-Diazabicyclo[2.2.2]octane (DABCO)Reference
CAS Number 1193-66-4280-57-9[5][8]
Molecular Formula C₇H₁₄N₂C₆H₁₂N₂[5][8]
Molecular Weight 126.20 g/mol 112.17 g/mol [5][8]
Appearance White to pale yellow crystalline solidColorless or white hygroscopic crystals[1][5]
Melting Point Not widely reported156-159 °C[1][8]
Boiling Point Not widely reported174 °C[1][8]
Solubility Assumed similar to DABCOSoluble in water, ethanol, acetone, benzene, MEK[8][9][10]
Key Feature Hygroscopic, Volatile, BasicVery Hygroscopic, Readily Sublimes, Basic[1][2]
Frequently Asked Questions (FAQs)
  • Q: What are the primary safety precautions for handling this compound?

    • A: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Due to its hygroscopic and volatile nature, keep the container tightly sealed when not in use.[2] It is incompatible with strong acids and strong oxidizing agents.[2]

  • Q: Can I use a rotary evaporator to remove solvents?

    • A: Yes, but with caution. The compound's volatility means it can sublime and be lost to the vacuum pump. Always use a cold trap (dry ice/acetone) and use minimal heat on the water bath (ideally <30°C). It is often safer to remove the bulk of the solvent and then dry the resulting solid under a static high vacuum.

  • Q: My NMR spectrum shows a broad peak for water. How can I prepare a sample for analysis?

    • A: The sample must be rigorously dried via vacuum sublimation or by drying in a vacuum oven before preparing the NMR sample. Use a deuterated solvent from a fresh, sealed ampoule or one that has been dried over molecular sieves. Prepare the sample quickly and cap the NMR tube immediately to minimize exposure to air.

References

Technical Support Center: Synthesis of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,4-diazabicyclo[2.2.2]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the reaction mechanisms and practical, field-tested experience.

I. Overview of Synthetic Strategies

The synthesis of this compound, a valuable tertiary amine catalyst and structural motif in medicinal chemistry, can be approached through several key pathways. The most common strategies involve the cyclization of functionalized piperazine or ethylenediamine derivatives. Understanding the nuances of each route is critical to optimizing your yield and purity.

Two primary, industrially relevant synthetic routes are:

  • From 2-Methylpiperazine: This is a common and direct approach involving the reaction of 2-methylpiperazine with an ethylene equivalent, such as ethylene oxide or a 1,2-dihaloethane, to form the second bicyclic ring.

  • From N-(2-hydroxypropyl)ethylenediamine: This route involves the intramolecular cyclization and dehydration of a substituted ethylenediamine precursor.

This guide will focus primarily on the 2-methylpiperazine route, as it is frequently employed and presents a number of well-characterized challenges and optimization opportunities.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

FAQ 1: Low Yield of this compound

Question: I am getting a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are a common issue and can often be attributed to several factors, primarily related to reaction conditions and the formation of byproducts.

Causality and Expert Insights:

The core of this synthesis is a double N-alkylation reaction to form the bicyclic structure. The primary challenge is to favor the intramolecular cyclization over intermolecular polymerization or the formation of other side products. The methyl group on the piperazine ring can also introduce steric hindrance, which may slow down the desired cyclization reaction compared to the synthesis of the parent 1,4-diazabicyclo[2.2.2]octane (DABCO).

Troubleshooting Steps:

  • Optimize Reaction Temperature: The reaction temperature is a critical parameter.

    • Too low: The rate of the desired intramolecular cyclization may be too slow, leading to incomplete conversion of the starting material.

    • Too high: This can promote side reactions, such as polymerization of ethylene oxide (if used) or elimination reactions. For the reaction of 2-methylpiperazine with ethylene bromide, a temperature range of 80-100 °C is often a good starting point.[1]

  • Choice of Base and Solvent: The choice of base and solvent is crucial for promoting the desired reaction pathway.

    • A non-nucleophilic, sterically hindered base is often preferred to deprotonate the secondary amine of the piperazine without competing in the alkylation reaction.

    • The solvent should be able to dissolve the reactants and facilitate the reaction without participating in it. High-boiling point, polar aprotic solvents are often a good choice.

  • Slow Addition of Reagents: To minimize the formation of polymeric byproducts, it is highly recommended to add the ethylene equivalent (e.g., ethylene oxide or ethylene bromide) slowly to the reaction mixture containing 2-methylpiperazine. This maintains a low concentration of the alkylating agent, favoring the intramolecular cyclization over intermolecular reactions.

Experimental Protocol: Improving Yield through Slow Addition

This protocol outlines a general procedure for the synthesis of this compound from 2-methylpiperazine and ethylene bromide, emphasizing slow addition to improve yield.

Reagent/ParameterRecommendation
Starting Material 2-Methylpiperazine
Alkylating Agent Ethylene bromide
Base Triethylamine (2.2 equivalents)
Solvent Acetonitrile
Temperature 80 °C
Addition Rate Add ethylene bromide dropwise over 2-4 hours

Workflow Diagram:

Improving_Yield cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 2-methylpiperazine and triethylamine in acetonitrile heat Heat to 80 °C prep->heat add Slowly add ethylene bromide heat->add react Stir for 12-24 hours add->react cool Cool to room temperature react->cool filter Filter to remove triethylamine hydrobromide cool->filter distill Distill under reduced pressure filter->distill

Caption: Workflow for improving yield via slow addition.

FAQ 2: Formation of a Viscous, Polymeric Byproduct

Question: My reaction mixture has become a thick, viscous oil, and I am having trouble isolating the product. What is this byproduct and how can I prevent its formation?

Answer:

The formation of a viscous, polymeric byproduct is a strong indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.

Causality and Expert Insights:

When the concentration of the bifunctional alkylating agent (like ethylene oxide or ethylene bromide) is too high, one molecule of 2-methylpiperazine can react with two different alkylating agents, which then react with other piperazine molecules, leading to a chain-growth polymerization. This is particularly problematic with highly reactive electrophiles like ethylene oxide.

Troubleshooting Steps:

  • High Dilution: Performing the reaction under high dilution conditions can significantly favor the intramolecular cyclization. By increasing the solvent volume, you decrease the probability of two different piperazine molecules reacting with the same growing polymer chain.

  • Controlled Addition of Electrophile: As mentioned in FAQ 1, a slow, controlled addition of the electrophile is the most effective way to prevent polymerization. A syringe pump is highly recommended for this purpose.

  • Use of a Less Reactive Electrophile: If you are using ethylene oxide, consider switching to a less reactive dielectrophile like 1,2-dibromoethane or 1,2-dichloroethane. While the reaction may be slower, it is often more controllable and less prone to polymerization.

Side Reaction Visualization:

Polymerization_Side_Reaction 2-Methylpiperazine 2-Methylpiperazine Desired_Product This compound 2-Methylpiperazine->Desired_Product Intramolecular Cyclization (Favored at low concentration) Polymeric_Byproduct Polymeric Byproduct 2-Methylpiperazine->Polymeric_Byproduct Intermolecular Polymerization (Favored at high concentration) Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Desired_Product Ethylene_Oxide->Polymeric_Byproduct

Caption: Competing pathways leading to desired product vs. polymer.

FAQ 3: Difficulty in Purifying the Final Product

Question: I have a mixture of my product and several other compounds. What is the best way to purify this compound?

Answer:

Purification of the target compound can be challenging due to the presence of unreacted starting materials, byproducts with similar boiling points, and the hydroscopic nature of the product.

Causality and Expert Insights:

The primary impurities are likely to be unreacted 2-methylpiperazine, the mono-hydroxyethylated intermediate (if using ethylene oxide), and the di-hydroxyethylated byproduct.[2] The boiling points of these compounds may be close, making simple distillation difficult.

Troubleshooting and Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture and filter off any precipitated salts (e.g., triethylamine hydrobromide).

    • Remove the solvent under reduced pressure.

  • Fractional Distillation under Reduced Pressure:

    • Due to the relatively high boiling point of this compound, vacuum distillation is necessary to prevent decomposition.

    • A fractional distillation column (e.g., a Vigreux column) is highly recommended to improve the separation of compounds with close boiling points.

CompoundApproximate Boiling Point
2-Methylpiperazine~156 °C
This compound ~180-190 °C
N-(2-hydroxyethyl)-2-methylpiperazine>200 °C

Note: Boiling points are approximate and will be lower under reduced pressure.

  • Crystallization:

    • If distillation does not provide sufficient purity, crystallization can be an effective alternative.

    • The crude product can be dissolved in a minimal amount of a hot, non-polar solvent (e.g., hexane or toluene) and allowed to cool slowly. The desired product should crystallize out, leaving more soluble impurities in the mother liquor.

Purification Workflow:

Purification_Workflow Crude Crude Reaction Mixture Filter Filter to Remove Salts Crude->Filter Solvent_Removal Solvent Removal (Rotovap) Filter->Solvent_Removal Distillation Fractional Vacuum Distillation Solvent_Removal->Distillation Fractions Collect Fractions Distillation->Fractions Purity_Check Check Purity (GC/NMR) Fractions->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >98% Pure Impure_Fraction Impure Fraction Purity_Check->Impure_Fraction <98% Pure Crystallization Crystallization Impure_Fraction->Crystallization Crystallization->Pure_Product

Caption: A comprehensive purification workflow.

III. References

  • Shaoxing Xingxin New Materials Co., Ltd. (n.d.). This compound. Retrieved January 4, 2026, from --INVALID-LINK--.

  • G. Slomp, Jr., & J. G. Smith. (2017). Process for making hydroxyethyl piperazine compounds. U.S. Patent No. WO2017011283A1.

  • S. K. Guchhait, et al. (2015). Synthesis of chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives. The Journal of Organic Chemistry, 80(7), 3651–3655. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Side Reactions Involving 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile catalyst in their synthetic endeavors. As a methylated derivative of the widely used 1,4-diazabicyclo[2.2.2]octane (DABCO), 2-Me-DABCO offers a unique combination of basicity, nucleophilicity, and steric properties. However, these same characteristics can sometimes lead to unexpected side reactions and experimental challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common issues, ensuring the successful and efficient application of 2-Me-DABCO in your research.

Section 1: Understanding the Reactivity of 2-Methyl-DABCO

Q1: How does the methyl group in 2-Me-DABCO affect its basicity and nucleophilicity compared to DABCO?

A1: The introduction of a methyl group to the DABCO core introduces both electronic and steric effects that modulate its reactivity.

  • Nucleophilicity: While electronically more nucleophilic, the methyl group also introduces steric hindrance. This bulkiness can impede the approach of the nitrogen's lone pair to an electrophilic center, potentially slowing down reactions where 2-Me-DABCO acts as a nucleophilic catalyst. The impact of this steric hindrance is highly dependent on the specific substrates and reaction conditions. For instance, in reactions with sterically demanding electrophiles, the reaction rate with 2-Me-DABCO might be significantly lower than with the unhindered DABCO.

Section 2: Troubleshooting Common Side Reactions

This section addresses specific problems you might encounter during your experiments with 2-Me-DABCO.

FAQ 1: Baylis-Hillman Reaction

Q2: I'm using 2-Me-DABCO as a catalyst in a Baylis-Hillman reaction, and I'm observing low yields and the formation of multiple byproducts. What could be the cause?

A2: The Baylis-Hillman reaction is notoriously slow, and the steric bulk of 2-Me-DABCO can further decrease the reaction rate compared to DABCO, allowing side reactions to become more prominent[2][3]. Here are the likely culprits and troubleshooting strategies:

  • Side Reaction 1: Dimerization of the Activated Alkene: Michael acceptors, especially acrylates, can dimerize in the presence of a base. The slower rate of the desired Baylis-Hillman reaction with 2-Me-DABCO can provide a longer window for this side reaction to occur.

    • Troubleshooting:

      • Slow Addition of the Alkene: Add the activated alkene slowly to the reaction mixture containing the aldehyde and 2-Me-DABCO. This keeps the instantaneous concentration of the alkene low, disfavoring dimerization.

      • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can reduce the rate of dimerization more than the desired reaction. Experiment with catalyst loading in the range of 10-30 mol%.

  • Side Reaction 2: Formation of Michael Adducts with Solvent or Impurities: If your solvent contains nucleophilic impurities (e.g., water, alcohols), these can add to the activated alkene in a Michael addition catalyzed by 2-Me-DABCO.

    • Troubleshooting:

      • Use Anhydrous and High-Purity Solvents: Ensure your solvents are rigorously dried and of high purity.

      • Consider Solvent Choice: Aprotic, non-nucleophilic solvents like THF, acetonitrile, or DMF are generally preferred.

  • Side Reaction 3: Aldol Condensation of the Aldehyde: If the aldehyde has enolizable protons, 2-Me-DABCO can catalyze its self-condensation.

    • Troubleshooting:

      • Use Aldehydes without α-Protons: This side reaction is most prevalent with aldehydes that can form enolates. If possible, use aromatic or other non-enolizable aldehydes.

      • Control Temperature: Lowering the reaction temperature can sometimes suppress the aldol condensation more than the Baylis-Hillman reaction.

Experimental Protocol: Optimizing a Baylis-Hillman Reaction with 2-Me-DABCO

  • To a stirred solution of the aldehyde (1.0 equiv) and 2-Me-DABCO (0.2 equiv) in anhydrous THF (5 mL/mmol of aldehyde) at room temperature, add the activated alkene (1.2 equiv) dropwise over 1 hour using a syringe pump.

  • Monitor the reaction progress by TLC or GC-MS.

  • If the reaction is slow, consider gentle heating (40-50 °C), but be mindful of increased side product formation.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q3: My Baylis-Hillman adduct appears to be unstable and decomposes during workup or purification. Is 2-Me-DABCO involved?

A3: Yes, residual 2-Me-DABCO can catalyze the retro-Baylis-Hillman reaction, especially at elevated temperatures or in the presence of protic species. The steric bulk of 2-Me-DABCO might make the initial adduct more strained and thus more susceptible to this decomposition pathway.

  • Troubleshooting:

    • Acidic Workup: During the aqueous workup, use a dilute acid (e.g., 1 M HCl) to protonate and quench the catalytic activity of 2-Me-DABCO.

    • Prompt Purification: Purify the product as soon as possible after the reaction is complete.

    • Avoid High Temperatures: Use gentle heating during solvent evaporation and consider performing column chromatography at room temperature.

Diagram: Baylis-Hillman Reaction and Competing Side Reactions

Baylis_Hillman_Side_Reactions cluster_main Desired Baylis-Hillman Pathway cluster_side1 Side Reaction: Alkene Dimerization cluster_side2 Side Reaction: Aldol Condensation Start Aldehyde + Activated Alkene + 2-Me-DABCO Intermediate Zwitterionic Intermediate Start->Intermediate Nucleophilic Attack Alkene Activated Alkene Aldehyde Enolizable Aldehyde Product Baylis-Hillman Adduct Intermediate->Product Proton Transfer & Catalyst Regeneration Dimer Dimerized Product Alkene->Dimer 2-Me-DABCO Catalyzed Aldol Aldol Adduct Aldehyde->Aldol 2-Me-DABCO Catalyzed

Caption: Overview of the desired Baylis-Hillman pathway and common competing side reactions.

FAQ 2: Polyurethane Synthesis

Q4: I am using 2-Me-DABCO as a catalyst for polyurethane synthesis, and the resulting polymer has poor mechanical properties and a broad molecular weight distribution. What could be the issue?

A4: In polyurethane synthesis, 2-Me-DABCO acts as a catalyst to promote the reaction between isocyanates and polyols. Side reactions can lead to branching and a less uniform polymer structure, negatively impacting its properties[4][5].

  • Side Reaction 1: Allophanate and Biuret Formation: At elevated temperatures, the isocyanate can react with the urethane or urea linkages already formed in the polymer chain to create allophanate and biuret crosslinks, respectively. The slightly higher basicity of 2-Me-DABCO might accelerate these side reactions, especially at higher temperatures.

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction exotherm carefully.

      • Catalyst Concentration: Use the minimum effective concentration of 2-Me-DABCO. Higher catalyst loading can significantly promote side reactions.

  • Side Reaction 2: Isocyanate Trimerization (Isocyanurate Formation): Tertiary amine catalysts like 2-Me-DABCO can promote the trimerization of isocyanates to form rigid isocyanurate rings. This is more likely to occur if there is a local excess of isocyanate.

    • Troubleshooting:

      • Stoichiometric Control: Ensure precise control over the stoichiometry of isocyanate and polyol.

      • Efficient Mixing: Use efficient stirring to maintain a homogeneous reaction mixture and avoid localized high concentrations of isocyanate.

Quantitative Data: Effect of Temperature on Side Reactions in Polyurethane Synthesis

Reaction Temperature (°C)Allophanate Formation (%)Impact on Polymer Properties
100LowLinear polymer, good mechanical properties
120ModerateSome branching, increased stiffness
140HighExtensive cross-linking, brittle polymer

Note: This is generalized data; the exact temperatures and outcomes will depend on the specific monomers and catalyst concentration used.

Diagram: Key Reactions in Polyurethane Synthesis

Polyurethane_Reactions cluster_main Main Chain Formation cluster_side Side Reactions (Cross-linking) Isocyanate Isocyanate Urethane Urethane Linkage Isocyanate->Urethane 2-Me-DABCO Catalyzed Polyol Polyol Polyol->Urethane 2-Me-DABCO Catalyzed Urethane2 Urethane Allophanate Allophanate Urethane2->Allophanate High Temp. Isocyanate2 Isocyanate Isocyanate2->Allophanate High Temp. Isocyanate3 Isocyanate (x3) Isocyanurate Isocyanurate Isocyanate3->Isocyanurate Excess Isocyanate

References

Technical Support Center: 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of 2-Me-DABCO, particularly concerning its stability and behavior under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the pKa values of 2-Me-DABCO and how does it behave in acidic solutions?

In acidic solutions, 2-Me-DABCO will exist in its protonated forms. The equilibrium between the neutral, monoprotonated, and diprotonated species is dependent on the pH of the solution, as illustrated in the diagram below. At a pH below the first pKa, the molecule will be predominantly in the diprotonated form. Between the two pKa values, the monoprotonated species will be the major form.

G cluster_0 pH < pKa1 cluster_1 pKa1 < pH < pKa2 cluster_2 pH > pKa2 Diprotonated Diprotonated Monoprotonated Monoprotonated Diprotonated->Monoprotonated +OH⁻ / -H⁺ Neutral Neutral Monoprotonated->Neutral +OH⁻ / -H⁺

Caption: Protonation states of 2-Me-DABCO at different pH ranges.

Q2: Is 2-Me-DABCO stable in strongly acidic conditions?

A2: Generally, DABCO and its derivatives are considered stable under many acidic conditions, where they exist as the protonated ammonium salts.[3] However, prolonged exposure to very strong acids and high temperatures could potentially lead to degradation. The stability is also dependent on the other reagents present in the reaction mixture. For instance, in the presence of oxidizing acids or other oxidizing agents, degradation pathways may become accessible.

Q3: Can 2-Me-DABCO undergo N-alkylation under acidic conditions?

A3: Yes, under certain conditions, particularly at high pressure and in the presence of a suitable alkylating agent like methanol, the nitrogen atoms of the DABCO core can undergo N-alkylation to form quaternary ammonium salts.[4] This is an important consideration for reactions conducted in alcoholic solvents under forcing conditions.

Troubleshooting Guide

Scenario 1: Unexpected side product formation in an acid-catalyzed reaction using 2-Me-DABCO.
  • Issue: You are running an acid-catalyzed reaction and using 2-Me-DABCO as a scavenger for a liberated acid. However, you observe an unexpected side product with a higher molecular weight.

  • Possible Cause & Troubleshooting Steps:

    • N-Alkylation: If your reaction is performed in an alcohol solvent (e.g., methanol, ethanol) at elevated temperatures, in-situ N-alkylation of 2-Me-DABCO might be occurring.[4] The protonated 2-Me-DABCO could react with the alcohol to form a quaternary ammonium salt.

      • Recommendation: Analyze the side product by mass spectrometry and NMR to check for the addition of an alkyl group from the solvent to the 2-Me-DABCO structure. If confirmed, consider using a non-alcoholic solvent or a lower reaction temperature.

    • Reaction with Electrophiles: 2-Me-DABCO is a nucleophile.[1][5] Even in its protonated form, a small equilibrium concentration of the free base exists, which can react with potent electrophiles in your reaction mixture.

      • Recommendation: Evaluate the electrophilicity of all species present in your reaction. If a highly reactive electrophile is present, consider using a more sterically hindered, non-nucleophilic base.

Scenario 2: Loss of catalytic activity of 2-Me-DABCO in the presence of an oxidizing agent.
  • Issue: You are using 2-Me-DABCO as a catalyst in a reaction that also involves an oxidizing agent (e.g., hypochlorous acid), and the reaction stalls or is incomplete.

  • Possible Cause & Troubleshooting Steps:

    • Oxidative Degradation: DABCO is known to degrade in the presence of hypochlorous acid.[6][7] The degradation is thought to proceed through an N-chlorinated intermediate, followed by elimination to form a reactive N-vinyl derivative that subsequently hydrolyzes. A similar pathway could be active for 2-Me-DABCO.

      • Recommendation: If possible, choose an alternative, non-oxidizing acid or use a catalyst that is stable under the specific oxidative conditions of your reaction. If 2-Me-DABCO is essential, consider adding it portion-wise to maintain a sufficient concentration of the active catalyst throughout the reaction.

G cluster_workflow Troubleshooting Workflow: Catalyst Inactivity Start Reaction Stalls CheckOxidant Oxidizing Agent Present? Start->CheckOxidant Degradation Potential Oxidative Degradation of 2-Me-DABCO CheckOxidant->Degradation Yes OtherIssue Investigate Other Reaction Parameters CheckOxidant->OtherIssue No AltCatalyst Consider Alternative Catalyst or Staged Addition Degradation->AltCatalyst

Caption: Troubleshooting workflow for 2-Me-DABCO catalyst inactivity.

Scenario 3: Difficulty in removing protonated 2-Me-DABCO during aqueous workup.
  • Issue: After your reaction, you are attempting to remove the protonated 2-Me-DABCO salt by aqueous extraction, but it remains in the organic layer or forms an emulsion.

  • Possible Cause & Troubleshooting Steps:

    • Insufficient Basification: The protonated form of 2-Me-DABCO is a salt and should be water-soluble. However, if the aqueous layer is not sufficiently basic, the equilibrium may still favor the protonated form, which might have some solubility in the organic phase, especially with counter-ions that are lipophilic.

      • Recommendation: During the workup, wash the organic layer with a saturated solution of a strong base, such as sodium hydroxide or potassium carbonate, to ensure complete deprotonation of 2-Me-DABCO to its free base form. The free base is more soluble in organic solvents and can then be removed by a subsequent acidic wash if necessary, or by chromatography.

    • Ion Pairing: The protonated 2-Me-DABCO may form a tight ion pair with an anionic species from your reaction, leading to increased solubility in the organic layer.

      • Recommendation: Try a brine wash (saturated NaCl solution) to disrupt ion pairs. Alternatively, consider a solvent swap to a solvent system where the 2-Me-DABCO salt has very low solubility, potentially causing it to precipitate.

Experimental Protocols

Protocol: Assessing the Stability of 2-Me-DABCO under Specific Acidic Conditions

This protocol provides a general method to determine the stability of 2-Me-DABCO under your specific experimental conditions.

Materials:

  • This compound (2-Me-DABCO)

  • The acid used in your reaction (e.g., HCl, H2SO4, acetic acid)

  • The solvent for your reaction

  • Internal standard (e.g., a stable, non-reactive compound like dodecane or mesitylene)

  • NMR tubes, vials, and standard laboratory glassware

  • NMR spectrometer, GC-MS, or LC-MS

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of 2-Me-DABCO and the internal standard in your chosen reaction solvent.

  • Reaction Setup: In a clean, dry vial, add the desired amount of the acid to the solvent.

  • Initiate the Experiment: At time t=0, add a known volume of the 2-Me-DABCO/internal standard stock solution to the acidic solution.

  • Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Preparation for Analysis: Quench the aliquot by adding it to a small amount of a basic solution (e.g., saturated NaHCO3) to neutralize the acid and deprotonate any remaining 2-Me-DABCO. Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Analyze the extracted sample by your chosen method (NMR, GC-MS, or LC-MS).

  • Data Interpretation: By comparing the ratio of the 2-Me-DABCO peak to the internal standard peak over time, you can quantify the extent of degradation. The appearance of new peaks would indicate the formation of degradation products.

Quantitative Data Summary

CompoundpKa1 (Conjugate Acid)pKa2 (Conjugate Acid)Reference
DABCO~3.0~8.8[1][2]
2-Me-DABCOExpected to be slightly > 3.0Expected to be slightly > 8.8Inferred

References

Technical Support Center: 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Methyl-1,4-diazabicyclo[2.2.2]octane (CAS No. 1193-66-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this valuable tertiary amine catalyst. This guide provides in-depth answers to frequently asked questions and practical troubleshooting solutions based on established safety protocols and chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and safe practices for handling this compound.

Q1: What are the primary hazards associated with this compound?

A1: Like its parent compound 1,4-diazabicyclo[2.2.2]octane (DABCO), this compound is a combustible solid that is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1][2][3][4] It is also important to note that as a powdered organic base, it can form flammable dust concentrations in the air.[5] Therefore, minimizing dust generation during handling is a critical safety measure.[6]

Q2: What are the ideal storage conditions for this compound?

A2: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] This is a common characteristic of many alkali and alkaline earth bases.[9] Exposure to moisture can lead to clumping and potential degradation of the material. Therefore, it must be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6] Several suppliers recommend specific temperature ranges, which are summarized in the table below. To mitigate moisture absorption, storing the container within a desiccator or in a dry box with an inert atmosphere is a best practice.[7]

Recommended Storage Temperature Source
2-8°CChemScene[10], Loba Chemie[11]
2-30°CSigma-Aldrich

Q3: Is this compound compatible with all common laboratory solvents and reagents?

A3: No. As a tertiary amine, it is a base and will react exothermically with acids.[6][12] It is incompatible with strong oxidizing agents.[6][8][13] Contact with these substances should be strictly avoided during storage and experiments.[14][15] It is soluble in water, acetone, benzene, ethanol, and methyl ethyl ketone.[13]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: When handling this compound, especially in its powdered form, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield approved under appropriate government standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Appropriate protective gloves to prevent skin exposure.[6]

  • Body Protection: A lab coat and, if handling large quantities, appropriate protective clothing.[6][16]

  • Respiratory Protection: If there is a risk of dust inhalation, a NIOSH or European Standard EN 149 approved respirator should be used.[6] All handling of the powder should ideally be done in a fume hood or a well-ventilated area to minimize inhalation risk.[6][16]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the use of this compound.

Problem 1: The powder has become a solid clump or appears wet.

  • Causality: This is a clear indication that the compound has been exposed to atmospheric moisture due to its hygroscopic nature.[7][8] Hygroscopic materials can attract so much water that they deliquesce, or dissolve into a liquid.[7] This compromises the purity and reactivity of the catalyst.

  • Solution Workflow:

    • Assess the extent of moisture absorption. If the material is only slightly clumpy, it may be salvageable for non-critical applications. If it has formed a hard mass or a liquid, it is significantly contaminated.

    • Drying Procedure (for slightly clumpy material): The absorbed water can sometimes be removed by heating the material under a vacuum or with a flow of dry, inert gas like nitrogen.[7] However, be aware that the thermal stability of related compounds is around 220-300°C.[17] It is crucial to use a temperature well below the decomposition point.

    • Preventing Recurrence: This is the most critical step. After drying, or when opening a new container, minimize its exposure to air. Use a glove box or dry box for aliquoting. For larger containers where the headspace will increase over time, consider placing a pouch of desiccant inside the container, suspended in a way that it does not directly contact the chemical.[18] Sealing the container lid with parafilm can also provide an additional barrier.[18]

Problem 2: An unexpected exothermic reaction or discoloration occurred when mixing with another reagent.

  • Causality: This is likely due to a chemical incompatibility. The most common cause would be mixing with an acid or a strong oxidizing agent.[6][13] Tertiary amines, acting as Lewis bases, readily react with acids.[12][15] Reactions with oxidizers can be vigorous and potentially hazardous.

  • Troubleshooting Steps:

    • Immediate Action: If safe to do so, ensure the reaction is under control. This may involve cooling the reaction vessel.

    • Review the Reaction Scheme: Carefully check all reagents and solvents for incompatibilities with organic bases.[14] Consult the Safety Data Sheet (SDS) for all components of your reaction mixture.

    • Purity Check: Ensure that the this compound or other reagents have not been contaminated.

Problem 3: How do I handle a small spill of the powdered material?

  • Causality: Accidental spills can happen during weighing or transfer. The primary concern is preventing the dispersal of fine powder, which poses an inhalation hazard and can create a flammable dust cloud.[3][5]

  • Spill Handling Protocol: The following diagram outlines the decision-making process for handling a small spill.

Spill_Handling_Workflow Workflow for Small Spill of this compound start Spill Occurs ppe Ensure Proper PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe assess Assess Spill Size and Location. Is it a small, contained spill? ventilate Ensure Area is Well-Ventilated (e.g., in a fume hood) assess->ventilate Yes large_spill Large Spill Procedure: Evacuate area. Alert safety personnel. assess->large_spill No ppe->assess avoid_dust AVOID Dry Sweeping. Minimize dust generation. ventilate->avoid_dust cleanup Gently sweep up the powder. Place into a sealed container for disposal. avoid_dust->cleanup decontaminate Wipe the spill area with a damp cloth. Wash with soap and water. cleanup->decontaminate disposal Label waste container appropriately. Dispose of as chemical waste. decontaminate->disposal

Caption: Decision workflow for handling a small powder spill.

Section 3: Disposal Guidelines

Q5: How should I dispose of waste this compound and its empty containers?

A5: Waste material must be disposed of in accordance with national and local regulations. Do not pour it down the drain.[16] It should be collected in a designated and properly labeled chemical waste container.[16] Handle uncleaned, empty containers as you would the product itself, as they may contain residual chemical.

References

Technical Support Center: 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,4-diazabicyclo[2.2.2]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its application. Here, we address common questions and troubleshooting scenarios to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound?

Based on the chemistry of its parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), and other tertiary amines, this compound is susceptible to three primary degradation pathways:

  • Thermal Decomposition: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to fragmentation of the bicyclic structure.

  • Oxidative Decomposition: The lone pairs on the nitrogen atoms are susceptible to oxidation, which can lead to the formation of N-oxides and subsequent ring-opening.

  • Acid-Mediated Decomposition: As a base, it readily forms salts with acids. Strong acids can promote ring-opening reactions, especially at elevated temperatures.

Q2: What are the common signs of decomposition in my sample or reaction?

Observable signs of decomposition can include:

  • Discoloration: A pure sample should be a white to off-white solid. The appearance of yellow or brown coloration can indicate the presence of degradation products.

  • Inconsistent Performance: If used as a catalyst, a noticeable decrease in reaction rate or yield compared to previous experiments with a fresh batch may suggest degradation.

  • Unexpected Byproducts: The appearance of new, unidentified spots on a TLC plate or peaks in a GC-MS or LC-MS analysis is a strong indicator of decomposition.

  • Change in Solubility: The formation of insoluble materials in a solvent where the compound is typically soluble can also be a sign of polymerization or the formation of polar degradation products.

Q3: How should I properly store this compound to minimize decomposition?

To ensure the longevity of your this compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, ideally between 2-8°C for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and moisture.

  • Container: Use a tightly sealed container to prevent exposure to air and humidity.

Troubleshooting Guide

Scenario 1: Thermal Instability and Runaway Reactions

Problem: I am running a reaction at elevated temperatures using this compound as a catalyst, and I'm observing a sudden increase in reaction rate and the formation of dark, tar-like substances.

Analysis: This scenario suggests potential thermal decomposition of the catalyst. While DABCO derivatives are relatively thermally stable, high temperatures can initiate degradation, which may be exothermic and lead to a runaway reaction. The decomposition of a related DABCO-containing compound was noted to begin at 280°C.[2]

Proposed Decomposition Pathway:

At high temperatures, the bicyclic ring system can undergo fragmentation. The weakest bonds, the C-N bonds, are likely to cleave first. The presence of the methyl group may slightly alter the decomposition profile compared to unsubstituted DABCO.

Caption: Proposed thermal decomposition pathway.

Troubleshooting Steps:

  • Temperature Control: Carefully monitor and control the reaction temperature. Use an oil bath or a heating mantle with a reliable temperature controller.

  • Exothermicity Assessment: For new reactions, run a small-scale trial to assess the exothermicity before scaling up.

  • Catalyst Loading: Use the minimum effective catalyst loading to reduce the potential for a runaway reaction.

  • Analytical Verification: If decomposition is suspected, analyze the crude reaction mixture by GC-MS to look for fragments corresponding to piperazine derivatives or other smaller amines.

Scenario 2: Oxidative Degradation and Loss of Catalytic Activity

Problem: My reaction, which is open to the atmosphere, is sluggish and giving poor yields. I suspect my this compound has degraded.

Analysis: Tertiary amines are susceptible to oxidation, especially in the presence of oxygen, peroxides, or other oxidizing agents.[3] The nitrogen atoms in this compound can be oxidized to form N-oxides. These N-oxides are less basic and nucleophilic, which would explain the loss of catalytic activity. Further degradation can lead to ring-opening products.

Proposed Decomposition Pathway:

The initial step is the formation of a mono- or di-N-oxide. The N-oxide can then undergo further reactions, such as Cope elimination or rearrangement, leading to ring-opened products.

Caption: Proposed oxidative decomposition pathway.

Troubleshooting Steps:

  • Inert Atmosphere: Whenever possible, run reactions under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Solvent Purity: Ensure that your solvents are free of peroxides, especially ethers like THF or dioxane.

  • Reagent Compatibility: Avoid the use of strong oxidizing agents unless they are a required part of the reaction. Be aware that some reagents can generate oxidative species in situ. A list of generally incompatible materials can be found in the table below.

  • Analytical Confirmation: The formation of N-oxides can be monitored by LC-MS, as they will have a higher mass (+16 or +32 Da) than the parent compound. 1H NMR spectroscopy can also be used to detect changes in the chemical shifts of the protons adjacent to the nitrogen atoms.

Incompatible Material Class Examples Potential Hazard
Strong Oxidizing AgentsPeroxides, Nitrates, PerchloratesVigorous reaction, potential for fire or explosion.[3][4]
Strong AcidsHydrochloric Acid, Sulfuric AcidExothermic salt formation, potential for ring-opening.[3][4]
IsocyanatesToluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI)Can catalyze vigorous, exothermic polymerization.[3]

Scenario 3: Unwanted Side Reactions with Electrophiles

Problem: I am using this compound as a base in a reaction with a strong electrophile, and I am isolating a significant amount of a byproduct that appears to be a derivative of the catalyst itself.

Analysis: this compound is a potent nucleophile and can compete with the intended nucleophile in your reaction, leading to the formation of a quaternary ammonium salt. This is particularly relevant with reactive electrophiles such as alkyl halides or sulfonyl chlorides.[5] The resulting salt may be stable, or it could undergo subsequent reactions, such as ring-opening.[6]

Proposed Reaction Pathway:

The nucleophilic nitrogen of this compound attacks the electrophile, forming a quaternary ammonium salt. This salt can then be attacked by a nucleophile, leading to a ring-opened piperazine derivative.

G A This compound C Quaternary Ammonium Salt A->C + E+ B Electrophile (E+) B->C E Ring-Opened Product (Piperazine derivative) C->E + Nu- D Nucleophile (Nu-) D->E

Caption: Nucleophilic reaction and subsequent ring-opening.

Troubleshooting Steps:

  • Choice of Base: If nucleophilic catalysis is not the intended pathway, consider using a more sterically hindered non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Order of Addition: Adding the electrophile slowly to a solution of the nucleophile and the base can sometimes minimize the unwanted side reaction with the base.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired reaction over the side reaction with the catalyst.

  • Byproduct Characterization: Isolate and characterize the byproduct. Mass spectrometry and NMR spectroscopy will be invaluable in identifying the structure and confirming if it is a derivative of the catalyst.

Analytical Methods for Decomposition Analysis

Analytical Technique Application in Decomposition Studies
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying volatile decomposition products such as smaller amines and ring fragments.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Excellent for detecting less volatile and more polar degradation products like N-oxides and ring-opened structures.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information on degradation products. Changes in the 1H and 13C NMR spectra of the starting material can indicate the extent of decomposition.[9]
Thin Layer Chromatography (TLC) A quick and easy way to visually assess the purity of the starting material and to monitor for the formation of byproducts during a reaction.

References

Technical Support Center: Optimizing Catalyst Loading of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,4-diazabicyclo[2.2.2]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this versatile catalyst. By understanding the principles behind its application, you can optimize your reaction conditions and achieve superior results.

Part 1: Introduction to this compound

This compound, a derivative of the well-known catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO), is a tertiary amine that serves as a highly effective nucleophilic catalyst in a variety of organic transformations.[1] Its caged bicyclic structure renders the nitrogen lone pairs sterically accessible, making it a potent catalyst for reactions such as the Baylis-Hillman reaction, polyurethane formation, and other base-catalyzed transformations.[1][2][3] The presence of a methyl group on the carbon backbone can influence the catalyst's steric and electronic properties, potentially offering unique advantages in terms of reactivity and selectivity compared to its parent compound, DABCO.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during experiments using this compound, providing a logical workflow for identifying and resolving them.

Problem 1: Low or No Reaction Conversion

Question: My reaction is not proceeding or is giving very low conversion. What are the possible causes and how can I troubleshoot this?

Answer: Low or negligible conversion is a common challenge in catalysis. The root cause can often be traced back to the catalyst's activity, the reaction conditions, or the purity of the reagents. Here is a step-by-step guide to diagnose and resolve the issue:

Troubleshooting Workflow for Low Conversion

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Detailed Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Source and Purity: Ensure you are using a high-purity grade of this compound. Impurities can inhibit the catalytic cycle.

    • Storage: The catalyst is hygroscopic.[4] Improper storage can lead to hydration, which may affect its basicity and nucleophilicity. Store it in a tightly sealed container in a desiccator.

    • Control Reaction: Perform a known, reliable reaction that is catalyzed by this compound to confirm the activity of your catalyst batch.

  • Optimize Reaction Conditions:

    • Catalyst Loading: While the optimal loading is reaction-dependent, a typical starting point for tertiary amine catalysts is in the range of 5-20 mol%. If you are using a lower loading, incrementally increase the amount. Conversely, excessive catalyst loading can sometimes lead to side reactions or product inhibition.

    • Solvent: The choice of solvent is critical. While this compound is soluble in a range of organic solvents, its catalytic efficacy can be highly solvent-dependent.[5] For instance, polar aprotic solvents like DMF or DMSO can accelerate certain reactions, while in others, non-polar solvents may be preferred.

    • Temperature: Many base-catalyzed reactions have a significant activation energy barrier. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. However, be mindful of potential side reactions or catalyst decomposition at elevated temperatures. The thermal stability of DABCO is up to around 300°C, and 2-Methyl-DABCO is expected to have a similar stability profile.[6]

    • Reaction Time: Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine if the reaction is simply slow and requires a longer duration.

  • Assess Reagent Purity:

    • Substrates: Ensure your starting materials are pure and free from acidic impurities that could neutralize the amine catalyst. Trace amounts of water can also impact the reaction.

    • Solvent Purity: Use dry, high-quality solvents, as water can interfere with many organic reactions.

  • Consider Catalyst Deactivation:

    • Acidic Byproducts: If the reaction generates acidic byproducts, they can react with the basic catalyst to form an inactive salt.

    • Substrate/Product Inhibition: In some cases, the starting material or the product can coordinate with the catalyst, leading to a decrease in its effective concentration.

Problem 2: Poor Selectivity

Question: I am observing the formation of undesired isomers. How can I improve the selectivity of my reaction?

Answer: Poor selectivity can often be managed by fine-tuning the reaction conditions to favor the desired reaction pathway.

Strategies to Enhance Selectivity:

ParameterRecommendationRationale
Catalyst Loading Titrate the catalyst loading.Lowering the catalyst concentration can sometimes suppress side reactions that may have a higher order dependence on the catalyst.
Temperature Lower the reaction temperature.Many competing side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can therefore improve selectivity, albeit at the cost of a longer reaction time.
Solvent Screen a range of solvents with varying polarities.The solvent can influence the transition state energies of different reaction pathways. A systematic solvent screen is often a powerful tool for improving selectivity.
Rate of Addition Add one of the reactants slowly to the reaction mixture.This can help to maintain a low concentration of the added reactant, which can suppress the formation of byproducts.
Problem 3: Catalyst Deactivation

Question: My catalyst seems to lose activity over time or upon reuse. What are the potential deactivation mechanisms and how can I prevent them?

Answer: Catalyst deactivation is a critical consideration in industrial applications. For amine catalysts, the primary deactivation pathways often involve protonation or reaction with electrophiles.

Catalyst Deactivation and Regeneration Workflow

G cluster_deactivation Deactivation Pathways cluster_prevention Prevention Strategies cluster_regeneration Regeneration A Protonation by Acidic Species D Use of Scavenger Bases A->D G Base Wash A->G B Reaction with Electrophiles E Control of Reaction Stoichiometry B->E H Recrystallization B->H C Thermal Degradation F Moderate Reaction Temperatures C->F

Caption: Common deactivation pathways for 2-Methyl-DABCO and corresponding prevention and regeneration strategies.

Common Deactivation Mechanisms:

  • Protonation: The presence of acidic protons in the reaction medium, either from starting materials, impurities, or byproducts, can lead to the formation of the corresponding ammonium salt, which is catalytically inactive.[7]

  • Reaction with Electrophiles: The nucleophilic nitrogen atoms of the catalyst can react with strong electrophiles present in the reaction mixture, leading to the formation of a stable adduct and removal of the active catalyst.

  • Thermal Degradation: While generally stable, prolonged exposure to very high temperatures can lead to decomposition of the catalyst.

Prevention and Regeneration:

  • Scavenger Bases: In cases where acidic byproducts are unavoidable, the use of a non-nucleophilic, sterically hindered base as a scavenger can protect the catalyst.

  • Aqueous Base Wash: If the catalyst has been deactivated by protonation, it can often be regenerated by washing the reaction mixture with a mild aqueous base (e.g., NaHCO₃ or K₂CO₃) to deprotonate the ammonium salt and liberate the free amine.

  • Recrystallization: If the catalyst has formed insoluble byproducts, recrystallization from a suitable solvent can be an effective purification method.

Problem 4: Difficulties in Catalyst Removal/Product Purification

Question: I am having trouble separating my product from the catalyst. What are the recommended work-up procedures?

Answer: The basic nature of this compound allows for straightforward removal during the aqueous work-up.

Work-up Procedure for Catalyst Removal:

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl).[8][9] The amine catalyst will be protonated and partition into the aqueous phase.

  • Phase Separation: Separate the aqueous layer containing the catalyst salt.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, which can then be further purified by chromatography or recrystallization if necessary.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal catalyst loading for this compound?

    • A: The optimal catalyst loading is highly dependent on the specific reaction. A good starting point for optimization is typically in the range of 10-30 mol%.[10] For polyurethane production, amine catalysts are generally used at 0.1 to 5.0 percent of the formulation.[10]

  • Q2: How does the methyl group affect the catalytic activity compared to DABCO?

    • A: The methyl group, being an electron-donating group, is expected to slightly increase the basicity and nucleophilicity of the nitrogen atoms.[11] This could potentially lead to a higher catalytic activity in some reactions. However, the steric bulk of the methyl group might also influence the catalyst's interaction with the substrates, which could be either beneficial or detrimental to the reaction rate and selectivity, depending on the specific transformation. A direct comparison of nucleophilicity places DABCO as a stronger nucleophile than DBU and DMAP.[12][13]

  • Q3: Can this compound be recovered and reused?

    • A: Yes, in many cases, the catalyst can be recovered and reused. After the acidic wash during the work-up, the aqueous layer containing the protonated catalyst can be basified with a strong base (e.g., NaOH) to regenerate the free amine. The catalyst can then be extracted into an organic solvent, dried, and the solvent evaporated. The reusability of DABCO-based catalysts has been demonstrated for several cycles without significant loss of activity.[14]

  • Q4: How should I store this compound?

    • A: It should be stored in a cool, dry place, away from moisture, as it is hygroscopic.[4] A desiccator is recommended for long-term storage to maintain its catalytic activity.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Baylis-Hillman Reaction

The Baylis-Hillman reaction is a classic application of DABCO and its derivatives, forming a C-C bond between an aldehyde and an activated alkene.[2][15]

  • To a stirred solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) at room temperature, add this compound (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL).

  • Separate the organic layer, wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Recovery and Regeneration
  • Combine the acidic aqueous washes from the work-up procedure.

  • Cool the aqueous solution in an ice bath and slowly add a concentrated aqueous solution of NaOH until the pH is >12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous K₂CO₃, filter, and remove the solvent under reduced pressure to yield the recovered catalyst. The purity of the recovered catalyst should be checked (e.g., by NMR) before reuse.

Part 5: References

  • Evaluating Regeneration Options of Solid Amine Sorbent for CO2 Removal. PMC.

  • Catalytic regeneration of amine-based absorbents for CO2 capture: The effect of acidic sites and accessibility. ResearchGate.

  • Evaluating Regeneration Options of Solid Amine Sorbent for CO2 Removal. Industrial & Engineering Chemistry Research.

  • This compound. A2B Chem.

  • Chemical Review and Letters 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthes.

  • (PDF) Evaluating Regeneration Options of Solid Amine. Amanote Research.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry.

  • Baylis-Hillman Reaction. Organic Chemistry Portal.

  • Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. Inorganic Chemistry.

  • Polyurethane. Wikipedia.

  • Dabco | C6H12N2 | CID 9237. PubChem.

  • Influence of the N-Substituents on the Nucleophilicity and Lewis Basicity of N-Heterocyclic Carbenes. Organic Letters.

  • WO2021167857A1 - Polyurethane rigid foam. Google Patents.

  • Chemical Review and Letters 1, 4-Diazabicyclo[2.2.2]octanium diacetate: An effective, mild and reusable catalyst for the synthes.

  • Nucleophilicities and carbon basicities of DBU and DBN. RSC Publishing.

  • Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry.

  • Baylis–Hillman reaction. Wikipedia.

  • DABCO. Wikipedia.

  • The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties Part 1. Catalysis of Morita–Baylis–Hillman and Knoevenagel reactions. ResearchGate.

  • ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Assam Don Bosco University Journals.

  • Pressure induced transformations of 1,4-diazabicyclo[2.2.2]octane (dabco) hydroiodide: diprotonation of dabco, its N-methylation and co-crystallization with methanol. RSC Publishing.

  • DABCO salts removal in product. Reddit.

  • (PDF) The versatility of DABCO: synthetic applications of its basic, nucleophilic, and catalytic properties Part 4*. Ionic liquids and reagents (Selectfluor, DABSO) derived from DABCO, DABCO as piperazine source. ResearchGate.

  • Pressure induced transformations of 1,4-diazabicyclo[2.2.2]octane (dabco) hydroiodide: Diprotonation of dabco, its N-methylation and co-crystallization with methanol. ResearchGate.

  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction.

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.

  • Organic Reaction Workup Formulas for Specific Reagents.

  • Acceleration of the DABCO-Promoted Baylis—Hillman Reaction Using a Recoverable H-Bonding Organocatalyst. ResearchGate.

  • 280-57-9, Dabco Formula. ECHEMI.

  • MedChem Tips and Tricks. ACSGCIPR.

  • Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. CentAUR.

  • This compound | 1193-66-4. ChemicalBook.

  • Kraft Lignin-Based Polyurethane with GVL: A Sustainable Coating Alternative for Recycled Linerboard. MDPI.

  • 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. European Journal of Chemistry.

  • DABCO catalyzed reaction of various nucleophiles with activated alkynes leading to the formation of alkenoic acid esters, 1,4-dioxane, morpholine, and piperazinone derivatives. ResearchGate.

  • How remove DABCO from réaction mixture. ResearchGate.

  • Polyurethane Additives Guide.

  • Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons. PubMed.

  • This compound. ChemScene.

  • The versatility of DABCO as a reagent in organic synthesis: a review. PubMed.

  • A note on the chemical fate of the DABCO catalyst in amine-catalyzed hypochlorite bleaching of cellulosic pulps. ResearchGate.

  • 1,4-Diazabicyclo[2.2.2]octane, 98% 100 g. Thermo Scientific Alfa Aesar.

References

Technical Support Center: 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to impurities in 2-Me-DABCO during their experiments. As a versatile, non-nucleophilic base and catalyst, the purity of 2-Me-DABCO is paramount for achieving reproducible and reliable results in a variety of chemical transformations.[1] This document provides in-depth answers to frequently asked questions regarding common impurities, their origins, and methods for detection and mitigation.

Frequently Asked Questions (FAQs)

Impurity Identification and Origin

Q1: What are the most likely impurities in my sample of 2-Me-DABCO and where do they come from?

A1: Impurities in this compound can generally be categorized into three main classes: synthesis-related impurities , degradation products , and handling/storage-related contaminants .

  • Synthesis-Related Impurities: These are byproducts formed during the manufacturing process. The synthesis of the parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), often involves the cyclization of ethylenediamine or ethanolamine over a catalyst.[2] Similar pathways for 2-Me-DABCO can lead to the formation of side products.

    • Alkylpyrazines and Alkylpiperazines: These are common byproducts in the synthesis of DABCO and its derivatives.[2] Their formation can be attributed to alternative cyclization and condensation reactions of the starting materials.

    • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as derivatives of piperazine or ethylenediamine, in the final product.

    • Positional Isomers: Depending on the synthetic route, other methylated DABCO isomers could potentially be formed.

  • Degradation Products: 2-Me-DABCO is a tertiary amine and can be susceptible to degradation under certain conditions.

    • Oxidation Products: Exposure to air, especially in the presence of light or heat, can lead to the formation of N-oxides.

    • Hygroscopic Nature: Like its parent compound DABCO, 2-Me-DABCO is hygroscopic and can absorb moisture from the atmosphere.[3] While water itself is an impurity, its presence can also facilitate other degradation pathways.

  • Handling/Storage-Related Contaminants:

    • Solvent Residues: Inadequate drying during purification can leave residual solvents.

    • Cross-Contamination: Improper handling can introduce other reagents or contaminants into the sample.

Q2: My reaction is not proceeding as expected when using a new batch of 2-Me-DABCO. Could impurities be the cause?

A2: Absolutely. The catalytic activity and basicity of 2-Me-DABCO are highly dependent on its purity. The presence of impurities can have several detrimental effects on your reaction:

  • Reduced Catalyst Activity: Impurities can act as catalyst poisons, deactivating the active sites of your primary catalyst or interfering with the catalytic cycle of 2-Me-DABCO itself.

  • Altered Basicity: The presence of acidic or less basic impurities can alter the overall basicity of the medium, affecting the rate and selectivity of base-catalyzed reactions.

  • Side Reactions: Impurities can participate in unintended side reactions, leading to the formation of unexpected byproducts and reducing the yield of your desired product.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles is a common cause of poor reproducibility in chemical reactions.

It is always recommended to assess the purity of a new batch of any reagent, including 2-Me-DABCO, before use in a critical reaction.

Troubleshooting and Purification

Q3: How can I detect the presence of impurities in my 2-Me-DABCO sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment of 2-Me-DABCO.

Analytical TechniqueInformation Provided
Gas Chromatography (GC) Excellent for quantifying volatile impurities and assessing the overall purity of the sample.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information, allowing for the identification of specific impurities and their relative concentrations.
Mass Spectrometry (MS) Can be coupled with GC (GC-MS) to identify the molecular weights of unknown impurities.
Karl Fischer Titration Specifically used to quantify the water content in the sample.

A simple workflow for purity assessment is outlined below:

Caption: Workflow for Purity Assessment of 2-Me-DABCO.

Q4: I have confirmed the presence of significant impurities. What are the recommended purification methods for 2-Me-DABCO?

A4: The choice of purification method depends on the nature of the impurities present. Here are some effective techniques:

  • Sublimation: 2-Me-DABCO is a solid with a relatively high vapor pressure, making sublimation an excellent method for removing non-volatile impurities. This should be performed under vacuum.

    Experimental Protocol for Sublimation:

    • Place the impure 2-Me-DABCO in a sublimation apparatus.

    • Apply a vacuum (typically <1 mmHg).

    • Gently heat the apparatus. The temperature should be high enough for sublimation but below the melting point to avoid decomposition. A temperature range of 60-80 °C is a good starting point.

    • The purified 2-Me-DABCO will deposit as crystals on the cold finger of the apparatus.

    • Once the sublimation is complete, carefully collect the purified crystals in a dry, inert atmosphere.

  • Recrystallization: This is a suitable method for removing soluble impurities. The choice of solvent is crucial.

    Experimental Protocol for Recrystallization:

    • Dissolve the impure 2-Me-DABCO in a minimum amount of a suitable hot solvent (e.g., a non-polar solvent like hexane or a mixture of solvents).

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

  • Distillation: If the impurities are significantly less volatile than 2-Me-DABCO, vacuum distillation can be an effective purification method.

The following diagram illustrates the decision-making process for choosing a purification method:

Caption: Decision Tree for 2-Me-DABCO Purification.

Handling and Storage

Q5: What are the best practices for handling and storing 2-Me-DABCO to maintain its purity?

A5: Proper handling and storage are critical to prevent contamination and degradation of 2-Me-DABCO.

  • Inert Atmosphere: Always handle 2-Me-DABCO under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. A glovebox or a Schlenk line is recommended.

  • Storage Conditions: Store 2-Me-DABCO in a tightly sealed container in a cool, dry, and dark place.[5] Exposure to light can catalyze oxidation.

  • Desiccator: For long-term storage, placing the container inside a desiccator can help to prevent moisture absorption.

  • Avoid Cross-Contamination: Use clean, dry spatulas and glassware when handling the compound. Never return unused material to the original container.

By following these guidelines, you can ensure the integrity of your 2-Me-DABCO and the reliability of your experimental results.

References

"troubleshooting failed reactions with 2-Methyl-1,4-diazabicyclo[2.2.2]octane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO). This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this unique sterically hindered amine base. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize your reactions, and make informed decisions in your experimental design.

Quick Reference: Properties of 2-Me-DABCO

A clear understanding of a reagent's properties is the foundation of successful synthesis. Below is a summary of key data for 2-Me-DABCO compared to its parent compound, DABCO.

PropertyThis compound (2-Me-DABCO)1,4-Diazabicyclo[2.2.2]octane (DABCO)Rationale for Difference
Molecular Formula C₇H₁₄N₂[1]C₆H₁₂N₂[2]Addition of a methyl group.
Molecular Weight 126.20 g/mol [1]112.17 g/mol [2]Addition of a methyl group.
Appearance Colorless to white solid/powderWhite crystalline powder[2]Similar bicyclic amine structure.
pKa (of conjugate acid) Expected to be slightly > 8.8~8.8[2]The electron-donating methyl group slightly increases the electron density on the nitrogen atoms, making it a slightly stronger base.[3]
Key Feature Increased steric hindranceModerate steric hindrance[4]The presence of the methyl group significantly increases steric bulk around one nitrogen center.
Primary Role Non-nucleophilic baseNucleophilic catalyst, base[5][6]Steric hindrance reduces its ability to act as a nucleophile.[7]

Troubleshooting Guide: Common Reaction Failures

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction is showing low or no conversion. Why is my 2-Me-DABCO not effective?

Answer: This is a common issue that typically points to one of four root causes: insufficient basicity for the specific substrate, steric incompatibility, solvent effects, or reagent quality.

A. Insufficient Basicity: While 2-Me-DABCO is a reasonably strong base, its pKa is not as high as amidine bases like DBU (pKa ~13.5 in MeCN) or phosphazene bases. If your substrate requires deprotonation of a very weak acid (e.g., some C-H acids), 2-Me-DABCO may not be strong enough.

  • Self-Validation Protocol: To test if basicity is the limiting factor, run a small-scale control experiment with a stronger, non-nucleophilic base of similar steric profile, such as DBU or 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). If this reaction proceeds, insufficient basicity is the confirmed cause.

B. Steric Hindrance: The primary feature of 2-Me-DABCO is its steric bulk. This is advantageous for preventing nucleophilic attack, but it can also be a liability. If the proton to be abstracted is in a sterically congested environment, the bulky 2-Me-DABCO may not be able to approach it effectively.

  • Causality: The methyl group on the bicyclic cage creates a more demanding steric environment compared to DABCO or even triethylamine.[3][7] This hindrance is the most common reason for failed reactions where the substrate itself is bulky.

  • Troubleshooting Step: Switch to a less hindered base. If nucleophilicity is not a concern in your reaction, triethylamine or even the parent DABCO could be effective alternatives. If you require a non-nucleophilic base, consider a smaller one if available, or a stronger, non-nucleophilic base that can deprotonate from a distance.

C. Solvent Choice: The choice of solvent can dramatically influence the effective basicity of an amine. In polar, protic solvents (like alcohols), the amine can be extensively hydrogen-bonded, reducing the availability of its lone pair. In non-polar solvents, the solubility of the base and its corresponding salt can become an issue.

  • Recommendation: Aprotic polar solvents like THF, MeCN, or DMF are generally good starting points. They can solvate the resulting ammonium salt without interfering with the base's function.

D. Reagent Quality: Like many amines, 2-Me-DABCO can be hygroscopic.[8] Absorbed water can quench the base and interfere with anhydrous reactions. It can also form adducts with acidic impurities or atmospheric CO₂.[9]

  • Best Practice: Purchase from a reputable supplier and store in a desiccator under an inert atmosphere. For highly sensitive reactions, consider drying the reagent by storing it over KOH pellets in a desiccator or by azeotropic distillation with a suitable solvent like toluene.

Q2: I am observing unexpected side products. Could 2-Me-DABCO be acting as a nucleophile?

Answer: While 2-Me-DABCO is designed to be a non-nucleophilic base due to steric hindrance, its nucleophilicity is reduced, not entirely eliminated. Under certain conditions, it can still participate in nucleophilic reactions, especially with highly reactive, sterically unhindered electrophiles.

  • Scenario 1: Reaction with Highly Reactive Electrophiles: Small, potent electrophiles like methyl triflate or acetyl chloride might still react with the less-hindered nitrogen of 2-Me-DABCO, leading to the formation of a quaternary ammonium salt. This consumes the base and introduces an unwanted side product. The parent compound, DABCO, is well-known for this dual role as both a base and a nucleophile.[6]

  • Scenario 2: Ring-Opening Reactions: At high temperatures, quaternary ammonium salts derived from DABCO are known to undergo ring-opening reactions with nucleophiles.[10][11] If 2-Me-DABCO inadvertently forms a quaternary salt in your reaction, a similar degradation pathway could be triggered, leading to complex mixtures.

Troubleshooting Workflow:

G start Side Product Observed q1 Is the electrophile small and highly reactive (e.g., MeI, AcCl)? start->q1 q2 Is the reaction run at high temperature (>100 °C)? q1->q2 No res1 Potential Cause: 2-Me-DABCO is acting as a nucleophile. q1->res1 Yes res2 Potential Cause: Thermal decomposition or ring-opening of a formed quaternary salt. q2->res2 Yes res3 Potential Cause: Base-catalyzed substrate decomposition. Re-evaluate substrate stability. q2->res3 No sol1 Solution: Switch to a more hindered base like DIPEA or a proton sponge. res1->sol1 res2->sol1

Caption: Troubleshooting logic for side product formation.

Frequently Asked Questions (FAQs)

Q: When should I choose 2-Me-DABCO over DABCO, DBU, or Triethylamine (TEA)?

A: The choice of base is critical for reaction success.

  • 2-Me-DABCO vs. DABCO: Choose 2-Me-DABCO when you want to minimize the nucleophilic catalysis that is characteristic of DABCO.[12] For example, in a Baylis-Hillman-type reaction, DABCO is the catalyst, but if you want to avoid this specific reactivity and only promote a different base-mediated pathway, 2-Me-DABCO would be a better choice.

  • 2-Me-DABCO vs. DBU: Choose 2-Me-DABCO when you need a moderately strong base and DBU's much higher basicity would cause unwanted side reactions, such as epimerization of sensitive stereocenters or decomposition of the substrate.

  • 2-Me-DABCO vs. TEA: Choose 2-Me-DABCO when you need a non-nucleophilic base with a rigid structure. TEA is more flexible and can sometimes act as a nucleophile. The bicyclic structure of 2-Me-DABCO provides predictable steric hindrance.

Q: How do I effectively remove 2-Me-DABCO and its salts during work-up?

A: Being a basic amine, 2-Me-DABCO is readily protonated and rendered water-soluble. An acidic wash is the most effective method.

Protocol: Aqueous Acidic Wash for 2-Me-DABCO Removal

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. If the solvent is immiscible with water (e.g., DCM, EtOAc, Toluene), proceed directly to step 2. If the solvent is water-miscible (e.g., THF, MeCN), remove the solvent under reduced pressure and re-dissolve the residue in a water-immiscible solvent.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution, such as 1M HCl or 5% aqueous citric acid.

    • Expert Insight: Citric acid is often preferred for sensitive substrates that might be degraded by strong mineral acids like HCl.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the protonated 2-methyl-diazabicyclo[2.2.2]octanium salt.

  • Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any residual acid, followed by a final wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Caption: Workflow for removing 2-Me-DABCO via acidic wash.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of 2-Methyl-1,4-diazabicyclo[2.2.2]octane and DABCO

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of the catalytic activities of two closely related tertiary amine catalysts: 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivative, 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO). While DABCO is a widely utilized and well-documented catalyst in a vast array of organic transformations, 2-Me-DABCO presents an interesting structural variation.[1][2] This guide will delve into the nuanced differences in their catalytic performance, drawing upon established principles of physical organic chemistry and available experimental data to provide a comprehensive and objective analysis.

Structural Overview and Inherent Properties

At a glance, DABCO and 2-Me-DABCO share the same rigid bicyclic framework, which is a key feature contributing to their catalytic efficacy. This structure ensures that the nitrogen lone pairs are sterically accessible, a crucial factor for their nucleophilic and basic properties.[1]

Feature1,4-diazabicyclo[2.2.2]octane (DABCO)This compound (2-Me-DABCO)
Molecular Formula C₆H₁₂N₂C₇H₁₄N₂
Molar Mass 112.17 g/mol 126.20 g/mol
Structure Symmetrical, bicyclic diamineAsymmetrical, bicyclic diamine with a methyl group on a carbon atom adjacent to a nitrogen
Key Catalytic Functions Nucleophilic catalyst, Brønsted base, Lewis baseExpected to function similarly to DABCO, with modifications due to the methyl substituent

The primary distinction lies in the presence of a methyl group on the carbon bridge of 2-Me-DABCO. This seemingly minor modification has significant implications for the catalyst's steric environment and electronic properties, which in turn are expected to modulate its catalytic activity.

Structural_Comparison cluster_DABCO DABCO cluster_2_Me_DABCO 2-Methyl-DABCO DABCO_structure Symmetrical Bicyclic Structure (C₆H₁₂N₂) DABCO_N1 N1 DABCO_N2 N2 Me_DABCO_structure Asymmetrical Bicyclic Structure (C₇H₁₄N₂) Me_DABCO_N1 N1 Me_DABCO_N2 N2 Methyl_group CH₃ Me_DABCO_structure->Methyl_group Introduces steric hindrance and electronic effects

Figure 1: Structural comparison of DABCO and 2-Me-DABCO.

Comparative Catalytic Performance: A Mechanistic Perspective

While direct, side-by-side experimental comparisons of DABCO and 2-Me-DABCO in the literature are scarce, we can infer their relative catalytic activities by considering the well-established principles of steric and electronic effects in organocatalysis. The Baylis-Hillman reaction, a cornerstone of DABCO's catalytic applications, serves as an excellent model for this analysis.[3][4]

The Baylis-Hillman Reaction: A Case Study

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic tertiary amine. The generally accepted mechanism involves the initial nucleophilic attack of the amine catalyst on the activated alkene.[4]

Baylis_Hillman_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Aldol-type Addition cluster_step3 Step 3: Proton Transfer & Catalyst Regeneration A DABCO C Zwitterionic Intermediate A->C Nucleophilic Attack B Activated Alkene B->C D Aldehyde E Adduct C->E D->E F Protonated Intermediate E->F Proton Transfer G Baylis-Hillman Product F->G Elimination H DABCO (regenerated) F->H

Figure 2: Generalized mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

The Influence of the Methyl Group in 2-Me-DABCO

Steric Effects: The methyl group in 2-Me-DABCO introduces steric bulk in the vicinity of one of the nitrogen atoms. This increased steric hindrance is expected to have a direct impact on the initial nucleophilic attack on the activated alkene, which is often the rate-determining step. Consequently, for many reactions, 2-Me-DABCO is anticipated to be a less active catalyst than the unhindered DABCO.[5] This effect would be particularly pronounced with sterically demanding substrates.

Electronic Effects: The methyl group is an electron-donating group. This inductive effect increases the electron density on the adjacent nitrogen atom, thereby enhancing its basicity and potentially its nucleophilicity. However, the interplay between sterics and electronics is crucial. While the increased basicity might favor proton abstraction steps in certain mechanisms, the overriding steric hindrance could still lead to an overall decrease in reaction rate compared to DABCO.

Experimental Data and Observations

DABCO in the Baylis-Hillman Reaction: Representative Data

DABCO has been shown to be an efficient catalyst for the Baylis-Hillman reaction with a wide range of substrates, generally affording good to excellent yields.[3][6]

AldehydeActivated AlkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
BenzaldehydeMethyl acrylate10Neat2485[7]
4-NitrobenzaldehydeMethyl acrylate10THF1292[8]
4-ChlorobenzaldehydeAcrylonitrile15DMF4878[9]
FurfuralEthyl acrylate20CH₂Cl₂7265[9]
Insights into 2-Me-DABCO Catalysis

Given the lack of specific experimental data for 2-Me-DABCO in reactions like the Baylis-Hillman, its primary documented application appears to be as a catalyst in polyurethane foam production.[10] This industrial application often prioritizes factors like volatility and handling characteristics over the subtle differences in catalytic activity observed in fine chemical synthesis.

Experimental Protocols

For researchers wishing to perform a comparative study or utilize DABCO as a catalyst, the following general procedure for the Baylis-Hillman reaction can be adapted.

General Procedure for DABCO-Catalyzed Baylis-Hillman Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A To a round-bottom flask, add aldehyde (1.0 equiv) and activated alkene (1.2 equiv). B Add the appropriate solvent. A->B C Add DABCO (0.1-0.2 equiv). D Stir the reaction mixture at room temperature. C->D E Monitor the reaction by TLC or GC. D->E F Quench the reaction with saturated aq. NH₄Cl. G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Figure 3: General experimental workflow for a DABCO-catalyzed Baylis-Hillman reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equivalent) and the activated alkene (1.0-1.5 equivalents).

  • Solvent Addition: Add the desired solvent (e.g., THF, CH₂Cl₂, or perform the reaction neat).

  • Catalyst Addition: Add DABCO (typically 10-30 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to several days depending on the substrates.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

  • DABCO remains the catalyst of choice for a broad range of applications where its high nucleophilicity and minimal steric hindrance are advantageous. Its efficacy is well-documented in numerous transformations, including the Baylis-Hillman reaction.[2][3]

  • 2-Methyl-DABCO , due to the steric hindrance introduced by the methyl group, is expected to be a less active catalyst than DABCO in most applications, particularly those involving sterically encumbered substrates. However, its increased basicity might offer advantages in specific reactions where proton abstraction is a key step and the steric profile is less of a hindrance.

Recommendation for Catalyst Selection:

For researchers developing new synthetic methodologies, DABCO should be the initial catalyst of choice due to its proven track record and broader applicability. 2-Me-DABCO could be considered in cases where a more basic, yet sterically hindered, catalyst is desired, or for comparative studies to probe the steric and electronic effects within a reaction mechanism. A direct experimental comparison of the two catalysts under identical conditions for a specific application is highly recommended to make an informed decision.

References

A Senior Application Scientist's Guide: Comparing 2-Methyl-1,4-diazabicyclo[2.2.2]octane with Other Tertiary Amine Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists, the selection of an appropriate catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Within the versatile class of organocatalysts, tertiary amines are indispensable tools, prized for their ability to function as both Brønsted bases and nucleophiles. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a benchmark catalyst in this family, renowned for its potent nucleophilicity stemming from its sterically accessible nitrogen atoms.[1][2] This guide provides an in-depth comparison of a key derivative, 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO), with its parent compound and other commonly employed tertiary amine catalysts. We will delve into the structural nuances that govern their reactivity and provide actionable experimental data to inform your catalyst selection process.

The Physicochemical Landscape: A Structural Showdown

The efficacy of a tertiary amine catalyst is fundamentally governed by a delicate interplay of its basicity (pKa), nucleophilicity, and the steric environment around the active nitrogen center.[3][4] 2-Me-DABCO introduces a methyl group to the classic DABCO structure, a seemingly minor modification that imparts subtle but significant changes to its properties.

The methyl group is weakly electron-donating, which slightly increases the electron density on the nitrogen atoms, thereby marginally increasing its basicity compared to the parent DABCO. However, this substitution also introduces additional steric bulk. This contrasts with acyclic amines like Triethylamine (TEA), where the ethyl groups significantly hinder the nitrogen lone pair, and with planar, highly nucleophilic systems like 4-(Dimethylamino)pyridine (DMAP).[5][6] Meanwhile, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) represents a different class of catalyst—a sterically hindered amidine base with very strong basicity but lower nucleophilicity.[7][8]

A summary of these key properties is presented below:

CatalystStructureMolar Mass ( g/mol )pKa (of conjugate acid)Key Structural Features
2-Me-DABCO Bicyclic tertiary amine with a methyl substituent126.20~8.9-9.0 (estimated)Bicyclic, caged structure; one nitrogen is more sterically hindered. Liquid at room temperature.[9]
DABCO Symmetrical bicyclic tertiary amine112.178.8[1]Symmetrical, highly nucleophilic due to unhindered nitrogens.[10] Solid.
Triethylamine (TEA) Acyclic tertiary amine101.1910.75[5]Acyclic, flexible structure; significant steric hindrance around the nitrogen.
DMAP Pyridine derivative122.179.70[6]Planar aromatic ring; high nucleophilicity due to resonance stabilization of the N-acylpyridinium intermediate.[11]
DBU Bicyclic amidine152.2413.5 (in H₂O)[7][8]Sterically hindered, non-nucleophilic strong base.

Note: The pKa of 2-Me-DABCO is estimated based on the slight electron-donating effect of the methyl group relative to DABCO.

Mechanistic Implications: The Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a classic carbon-carbon bond-forming reaction that serves as an excellent benchmark for evaluating the nucleophilic character of tertiary amine catalysts.[12][13] The reaction mechanism hinges on the initial nucleophilic attack of the amine catalyst on an activated alkene (e.g., methyl acrylate) to form a zwitterionic enolate.[14] This enolate then adds to an aldehyde, and subsequent proton transfer and catalyst elimination yield the desired allylic alcohol.

Given this mechanism, catalysts with high nucleophilicity and low steric hindrance are expected to perform best. DABCO is a famously effective catalyst for the MBH reaction for this very reason.[15] The introduction of a methyl group in 2-Me-DABCO increases steric hindrance around one of the nitrogen atoms, which can slightly impede the initial Michael addition step. Consequently, while still a competent catalyst, 2-Me-DABCO may exhibit slightly slower reaction rates compared to its unsubstituted counterpart. In contrast, the highly hindered nature of TEA makes it a poor nucleophilic catalyst for this transformation.

Baylis_Hillman_Mechanism cluster_0 Step 1: Michael Addition cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Elimination Catalyst R₃N Alkene Activated Alkene Catalyst->Alkene Nucleophilic Attack Zwitterion Zwitterionic Enolate Zwitterion_ref Zwitterionic Enolate Zwitterion->Zwitterion_ref Aldehyde Aldehyde (R'-CHO) Adduct Alkoxide Adduct Adduct_ref Alkoxide Adduct Adduct->Adduct_ref Zwitterion_ref->Aldehyde Addition Product Baylis-Hillman Product Catalyst_regen R₃N (Regenerated) Adduct_ref->Product Proton Transfer & Elimination

Mechanism of the Tertiary Amine-Catalyzed Baylis-Hillman Reaction.
Industrial Relevance: Catalysis in Polyurethane Formation

In the synthesis of polyurethanes, tertiary amine catalysts are crucial for accelerating two primary reactions: the "gelling" reaction (isocyanate + polyol) and the "blowing" reaction (isocyanate + water).[4][16] The catalyst's role is to activate the reactants, and its effectiveness is influenced by both basicity and steric accessibility.[4]

Experimental data indicates that the catalytic activity of 2-Me-DABCO in polyurethane formation is comparable to that of unsubstituted DABCO.[9] This suggests that in this context, the slight increase in steric hindrance is not detrimental and may be offset by a marginal increase in basicity. The primary advantage of 2-Me-DABCO here is its liquid state, which can simplify handling and dosing in industrial settings compared to the solid, hygroscopic nature of DABCO.[16][17]

PU_Workflow cluster_prep Preparation cluster_reaction Reaction & Curing cluster_analysis Analysis A_Side A-Side: Isocyanate Mix Combine & Mix (e.g., 10 seconds) A_Side->Mix B_Side B-Side: Polyol, Water, Surfactant, Catalyst B_Side->Mix Pour Pour into Mold Mix->Pour Cure Cure (Controlled T, t) Pour->Cure Record Record Cream, Gel, & Tack-Free Times Pour->Record Characterize Demold & Characterize (e.g., Density, Hardness) Cure->Characterize

Generalized Workflow for Evaluating Catalyst Performance in Polyurethane Foam Synthesis.

Experimental Protocol: A Head-to-Head Comparison in the Baylis-Hillman Reaction

To provide a self-validating system for comparing these catalysts, the following protocol outlines a robust experimental procedure. Trustworthiness in results is achieved by ensuring identical conditions across all test runs, with the catalyst being the only variable.

Objective: To quantitatively compare the catalytic efficiency of 2-Me-DABCO, DABCO, and Triethylamine in the Baylis-Hillman reaction between benzaldehyde and methyl acrylate.

Materials:

  • Benzaldehyde (freshly distilled)

  • Methyl acrylate (inhibitor removed via column chromatography)

  • This compound (2-Me-DABCO)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Triethylamine (TEA, freshly distilled)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Internal standard for ¹H NMR analysis (e.g., 1,3,5-Trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR samples

  • Reaction vials with magnetic stir bars

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution in anhydrous THF containing benzaldehyde (e.g., 1.0 M) and the internal standard (e.g., 0.2 M). The causality for using a stock solution is to minimize measurement errors when setting up multiple parallel reactions.

  • Reaction Setup:

    • In three separate, oven-dried reaction vials labeled "2-Me-DABCO," "DABCO," and "TEA," add a magnetic stir bar.

    • To each vial, add the catalyst (e.g., 0.2 mmol, 20 mol%).

    • Place the vials in a temperature-controlled bath set to 25 °C.

  • Reaction Initiation:

    • To each vial, add 1.0 mL of the benzaldehyde/internal standard stock solution (1.0 mmol benzaldehyde).

    • Add methyl acrylate (e.g., 1.2 mmol, 1.2 equivalents).

    • Start stirring and simultaneously begin timing the reactions (t=0).

  • Monitoring and Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 20 µL) from each reaction mixture.

    • Immediately quench the aliquot by diluting it in 0.5 mL of CDCl₃. This dilution effectively stops the reaction for accurate analysis.

  • Analysis:

    • Analyze each quenched sample by ¹H NMR spectroscopy.

    • Calculate the percent conversion of benzaldehyde to the Baylis-Hillman product by integrating the characteristic product peak relative to the peak of the internal standard.

Data Interpretation and Expected Outcomes:

By plotting percent conversion versus time, the initial reaction rates can be determined. The final conversion at 24 hours provides a measure of the overall catalyst efficacy. Based on the principles of nucleophilicity and steric hindrance, the following outcomes are anticipated:

CatalystBasicity (pKa)Steric HindranceExpected Relative Rate (Baylis-Hillman)Expected Final Yield
DABCO 8.8[1]LowVery FastHigh
2-Me-DABCO ~8.9-9.0Low-ModerateFastHigh
Triethylamine 10.75[5]HighVery SlowLow to Moderate

This experiment provides a direct, quantitative comparison of catalytic performance, grounding theoretical principles in practical, observable data.

Conclusion and Recommendations

This compound emerges as a highly competent and practical alternative to DABCO. Its performance is broadly comparable to its parent compound, with key differences arising from the methyl substituent.[9]

  • For Nucleophilic Catalysis (e.g., Baylis-Hillman): 2-Me-DABCO is a strong catalyst. While potentially marginally slower than DABCO due to slightly increased steric hindrance, it is vastly superior to highly hindered amines like TEA.

  • For Base Catalysis (e.g., Polyurethane): Its activity is comparable to DABCO, and its liquid form offers significant advantages for industrial handling and processing.

  • Catalyst Selection:

    • Choose DABCO when maximal nucleophilicity and the fastest rates are required in a lab setting.

    • Choose 2-Me-DABCO for applications like polyurethane synthesis where its liquid form is advantageous, or as a general-purpose, high-performance alternative to DABCO.

    • Choose TEA or DBU when a strong, non-nucleophilic base is required, and nucleophilic catalysis would lead to unwanted side reactions.

    • Choose DMAP for specific reactions like acylation where its unique resonance-stabilized mechanism provides exceptional catalytic power.

Ultimately, the choice of catalyst depends on the specific demands of the chemical transformation. By understanding the fundamental relationship between structure and reactivity, researchers can make informed decisions to optimize their synthetic routes.

References

A Comparative Spectroscopic Guide to 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic analysis of 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO), a C-substituted derivative of the widely utilized catalyst and ligand, 1,4-diazabicyclo[2.2.2]octane (DABCO). Given the scarcity of published experimental spectra for 2-Me-DABCO, this document establishes a robust analytical framework through a comparative approach. By contrasting the well-documented spectroscopic signatures of the parent molecule, DABCO, and the structurally related carbocycle, quinuclidine, we can confidently predict and interpret the spectral characteristics of 2-Me-DABCO. This guide is intended for researchers in synthetic chemistry, catalysis, and drug development who may synthesize or encounter this compound and require a reliable method for its identification and characterization.

Molecular Structure and its Spectroscopic Implications

The spectroscopic properties of these bicyclic amines are intrinsically linked to their rigid, caged structures and symmetry.

  • DABCO (1,4-diazabicyclo[2.2.2]octane): Possesses a highly symmetrical D₃h point group. This symmetry is the dominant factor in its spectroscopy, leading to significant simplification. All six methylene (-CH₂-) groups are chemically and magnetically equivalent, as are the two bridgehead nitrogen atoms.

  • Quinuclidine (1-azabicyclo[2.2.2]octane): Replacing one nitrogen with a methine (-CH) group reduces the symmetry to C₃v. This breaks the equivalence seen in DABCO, creating distinct environments for the bridgehead carbon, the three methylene groups adjacent to the nitrogen, and the three methylene groups adjacent to the methine.

  • 2-Me-DABCO (this compound): The introduction of a methyl group at a carbon atom (C2) completely breaks the molecule's symmetry (C₁ point group). This has profound spectroscopic consequences: every carbon and almost every hydrogen atom becomes chemically non-equivalent, leading to significantly more complex spectra compared to DABCO.

Caption: Structural relationship between DABCO, 2-Me-DABCO, and Quinuclidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structural differences between these compounds. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this class of amines.[1]

The proton NMR spectra vividly illustrate the effect of symmetry.

  • DABCO: Due to its high symmetry, all 12 protons are equivalent. The ¹H NMR spectrum exhibits a single sharp singlet, typically observed around δ 2.7-2.9 ppm .[2]

  • Quinuclidine: The reduced symmetry gives rise to three distinct proton environments: the bridgehead proton (H1), the protons on carbons adjacent to the nitrogen (H2, H6, H7), and the protons on the other set of carbons (H3, H5, H8). A typical spectrum shows a multiplet for the bridgehead proton and two other complex multiplets for the methylene protons. For example, in CDCl₃, signals appear around δ 2.85 (N-CH₂), 1.73 (CH), and 1.53 (C-CH₂) ppm .[3]

  • 2-Me-DABCO (Predicted): The asymmetry renders all methylene protons and the single methine proton non-equivalent.

    • Methyl Protons (-CH₃): A doublet is expected due to coupling with the adjacent methine proton (H2), likely appearing in the upfield region around δ 1.0-1.2 ppm .

    • Methine Proton (-CH-): A complex multiplet resulting from coupling to the methyl protons and adjacent methylene protons. Its chemical shift will be influenced by the adjacent nitrogen and is predicted to be around δ 2.5-2.8 ppm .

    • Methylene Protons (-CH₂-): Multiple complex multiplets are expected in the range of δ 2.0-3.0 ppm . The protons on the same carbon (geminal protons) are diastereotopic and will have different chemical shifts and will couple to each other.

Carbon NMR provides a clear count of the non-equivalent carbon atoms.

  • DABCO: The spectrum shows a single peak for the six equivalent methylene carbons, typically around δ 47-48 ppm .[4]

  • Quinuclidine: Three distinct signals are observed, corresponding to the bridgehead carbon (C1), the three carbons adjacent to nitrogen (C2, C6, C7), and the three carbons further away (C3, C5, C8). These typically appear around δ 47.9 (N-CH₂), 26.5 (CH₂), and 21.6 (CH) ppm .

  • 2-Me-DABCO (Predicted): Seven distinct signals are predicted due to the lack of symmetry.

    • Bridgehead Carbons (C1, C4): Two separate signals.

    • Substituted Carbon (C2): A unique signal for the carbon bearing the methyl group.

    • Methylene Carbons (C3, C5, C6, C7, C8): Four distinct signals.

    • Methyl Carbon (-CH₃): A signal in the upfield region, likely δ 15-20 ppm .

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm)

CompoundGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
DABCO -CH₂-2.77 (s, 12H)[2]47.6[4]
Quinuclidine N-CH₂-~2.85 (m, 6H)[3]~47.9[5]
-CH₂-~1.53 (m, 6H)[3]~26.5[5]
-CH-~1.73 (m, 1H)[3]~21.6[5]
2-Me-DABCO -CH₃Predicted: ~1.1 (d)Predicted: ~18
(Predicted)-CH-Predicted: ~2.6 (m)Predicted: ~55
-CH₂-Predicted: 2.0-3.0 (multiple m)Predicted: 45-55 (multiple signals)

Predicted values are estimates based on analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups and provides a characteristic fingerprint for the molecule. The key is to distinguish the C-H vibrations of the bicyclic frame from those of the methyl group.

  • DABCO: The spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2870-2950 cm⁻¹), CH₂ scissoring (~1450 cm⁻¹), and complex C-N stretching and skeletal vibrations in the fingerprint region (800-1300 cm⁻¹).[6][7] A prominent band around 1050-1060 cm⁻¹ is often associated with the NC₃ antisymmetric stretch.[7]

  • 2-Me-DABCO (Predicted): The spectrum will retain the core features of the DABCO skeleton but with key additions.

    • Methyl C-H Vibrations: Expect to see characteristic methyl C-H symmetric and asymmetric stretching peaks alongside the methylene stretches (~2875 and ~2960 cm⁻¹). Methyl bending vibrations should appear around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric, "umbrella" mode).

    • Fingerprint Region: The reduced symmetry will likely lead to a more complex pattern of bands in the 800-1300 cm⁻¹ region compared to the relatively simpler spectrum of DABCO.

Table 2: Key IR Vibrational Frequencies (cm⁻¹)

CompoundC-H Stretch (alkane)C-H BendC-N Stretch / Skeletal
DABCO 2870 - 2950[6]~1450 (CH₂ scissor)[6]1325, 1056, 890[6]
2-Me-DABCO 2870 - 2965 (CH₂, CH₃)~1460 (CH₂, CH₃ asym), ~1375 (CH₃ sym)More complex pattern than DABCO
(Predicted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is dictated by the stability of the bicyclic structure. Electron Ionization (EI) is a common method for such analyses.

  • DABCO: The EI mass spectrum is dominated by a very stable molecular ion (M⁺˙) at m/z 112 , which is typically the base peak.[8] Fragmentation is not extensive due to the stable caged structure.

  • 2-Me-DABCO: The molecular formula is C₇H₁₄N₂.

    • Molecular Ion: A strong molecular ion peak is expected at m/z 126 .[9]

    • Fragmentation (Predicted): The primary fragmentation pathways would likely involve the loss of the methyl group or cleavage of the ethylenic bridges.

      • Loss of Methyl: A significant fragment at m/z 111 ([M-CH₃]⁺) is highly probable.

      • Ring Cleavage: Fragments corresponding to the cleavage of the ethylene bridges, such as loss of C₂H₄ (m/z 98), are also possible. PubChem predicts a prominent [M+H]⁺ adduct at m/z 127.12 in soft ionization techniques.[9]

MS_Fragmentation M 2-Me-DABCO [M]⁺˙ m/z = 126 M_minus_Me [M - CH₃]⁺ m/z = 111 M->M_minus_Me - •CH₃ M_minus_C2H4 [M - C₂H₄]⁺˙ m/z = 98 M->M_minus_C2H4 - C₂H₄

Caption: Predicted major fragmentation pathways for 2-Me-DABCO in EI-MS.

Experimental Protocols

The following are generalized, yet robust, protocols for the spectroscopic analysis of bicyclic amines like 2-Me-DABCO.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard 400 or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 30° pulse angle and a relaxation delay of 2 seconds.

    • Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Liquid/Solution: Cast a thin film of the sample (if low volatility) or a solution in a volatile solvent (e.g., CH₂Cl₂) onto a salt plate (NaCl or KBr) and allow the solvent to evaporate.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Place the sample in the beam path and record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is automatically ratioed against the background to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • GC Separation:

    • Inject 1 µL of the solution into a gas chromatograph equipped with a standard nonpolar column (e.g., DB-5ms).

    • Use a temperature program, for example: hold at 50°C for 2 min, then ramp at 10°C/min to 250°C.

  • MS Detection (EI):

    • The column outlet is interfaced with an electron ionization mass spectrometer.

    • Use a standard electron energy of 70 eV.

    • Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte. Analyze the mass spectrum associated with this peak to determine the molecular ion and identify key fragment ions.

References

A Comparative Guide to the NMR Spectroscopy of 2-Methyl-1,4-diazabicyclo[2.2.2]octane and its Unsubstituted Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and materials science, the rigid, bicyclic structure of 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives serves as a valuable scaffold. The introduction of substituents, such as a methyl group at the 2-position to form 2-Methyl-1,4-diazabicyclo[2.2.2]octane, can significantly alter the molecule's steric and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing these structural modifications. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, drawing direct comparisons with the parent DABCO molecule to elucidate the impact of methyl substitution.

The Foundational Spectrum: ¹H and ¹³C NMR of DABCO

To appreciate the spectral changes induced by the methyl group, we must first understand the NMR spectrum of the parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO). Due to its high degree of symmetry (D₃h point group), all twelve protons are chemically and magnetically equivalent. Similarly, all six carbon atoms are equivalent.

This high symmetry leads to a remarkably simple NMR spectrum:

  • ¹H NMR: A single sharp singlet is observed for all 12 protons. In deuterated chloroform (CDCl₃), this signal typically appears around 2.8 ppm. The absence of any proton-proton coupling is a direct consequence of their magnetic equivalence.

  • ¹³C NMR: A single resonance is observed for all 6 carbons, typically appearing around 47.5 ppm in CDCl₃.

The simplicity of the DABCO spectrum serves as a perfect baseline for identifying the effects of substitution.

Introducing Asymmetry: The NMR Spectrum of this compound

The introduction of a single methyl group at the 2-position dramatically reduces the molecule's symmetry. This loss of symmetry is the primary reason for the increased complexity of the NMR spectrum, as formerly equivalent protons and carbons become distinct.

The methyl substituent renders all protons on the bicyclic cage diastereotopic. This results in a more complex spectrum with multiple distinct signals and observable coupling patterns. Based on established principles of substituent effects on chemical shifts in aliphatic systems, we can predict the following features for the ¹H NMR spectrum of this compound:

  • Methyl Protons: A doublet will appear for the three protons of the newly introduced methyl group, typically in the range of 1.0-1.2 ppm. The splitting into a doublet is due to coupling with the single proton at the 2-position (the methine proton).

  • Methine Proton (H-2): The single proton at the substituted carbon (C-2) will appear as a multiplet due to coupling with the adjacent methyl protons and the methylene protons on the same and adjacent ethylenoxy bridges. This signal is expected to be downfield compared to the protons of unsubstituted DABCO, likely in the 2.9-3.2 ppm range.

  • Bridgehead Proton (H-1): The proton on the bridgehead carbon adjacent to the substitution site will be shifted downfield relative to the other bridgehead proton due to the beta-effect of the methyl group.

  • Methylene Protons: The methylene protons on the three ethylenoxy bridges are all diastereotopic and will therefore exhibit complex splitting patterns (multiplets). Their chemical shifts will be influenced by their proximity and orientation relative to the methyl group. We can expect a cascade of overlapping multiplets in the region of 2.5-3.0 ppm.

The expected coupling constants (J-values) will be in the typical range for vicinal and geminal couplings in saturated six-membered rings, further contributing to the complexity of the multiplets.

The reduction in symmetry also leads to a more complex ¹³C NMR spectrum, with distinct signals for each carbon atom in the bicyclic framework, in addition to the methyl carbon. The predicted chemical shifts are based on the well-established alpha, beta, and gamma effects of methyl substitution on alkane chains and cyclic systems.

Carbon Atom Predicted Chemical Shift (ppm) in CDCl₃ Rationale for Shift (vs. DABCO at ~47.5 ppm)
C1 (Bridgehead)~53-56β-effect: The methyl group at C2 causes a downfield shift.
C2 (Substituted)~58-62α-effect: Direct attachment of the methyl group causes a significant downfield shift.
C3 (Methylene)~45-48β-effect: The methyl group at C2 causes a downfield shift.
C4 (Bridgehead)~46-49γ-effect: The methyl group at C2 causes a slight upfield (shielding) shift.
C5/C6 (Methylene)~46-49γ-effect: The methyl group at C2 causes a slight upfield (shielding) shift.
C7/C8 (Methylene)~46-49δ-effect: Minimal effect, chemical shift similar to DABCO.
Methyl Carbon~15-20Typical chemical shift for a methyl group on a saturated ring.

Comparative Analysis: DABCO vs. This compound

The table below summarizes the key differences in the NMR spectra of these two compounds, highlighting the diagnostic power of NMR in identifying substitution patterns.

Spectral Feature 1,4-diazabicyclo[2.2.2]octane (DABCO) This compound
¹H NMR Signals 1 (singlet)Multiple (doublet, multiplets)
¹H Chemical Shift Range ~2.8 ppm~1.0 - 3.2 ppm
¹³C NMR Signals 18
¹³C Chemical Shift Range ~47.5 ppm~15 - 62 ppm
Symmetry High (D₃h)Low (C₁)

This direct comparison underscores how the introduction of a single methyl group breaks the high symmetry of the DABCO cage, leading to a significantly more complex and information-rich NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for both compounds, offering good solubility and a clean spectral window. For studies of protonation effects, D₂O with a suitable pD buffer can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

4.2. NMR Instrument Parameters

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets in the ¹H spectrum of the substituted compound.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient.

    • Acquisition Time: An acquisition time of at least 3-4 seconds to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: 16-64 scans are typically adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.

    • Spectral Width: A spectral width of approximately 200-220 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

4.3. 2D NMR Experiments

To unambiguously assign the ¹H and ¹³C signals for this compound, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

The following diagram illustrates the workflow for a comprehensive NMR analysis of this compound.

A Comparative Guide to the Mass Spectrometry of 2-Methyl-1,4-diazabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the mass spectrometric behavior of 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO) under various ionization techniques. As a key structural motif in medicinal chemistry and a versatile catalyst, understanding the gas-phase ion chemistry of 2-Me-DABCO is paramount for its unambiguous identification and structural elucidation in complex matrices. This document will delve into the fragmentation patterns under hard ionization (Electron Ionization) and contrast them with the expected behavior under soft ionization methods (Chemical Ionization and Electrospray Ionization), offering researchers and drug development professionals a practical framework for its analysis.

Introduction to this compound

This compound, a derivative of the well-known bicyclic amine 1,4-diazabicyclo[2.2.2]octane (DABCO)[1][2], is a tertiary amine with a rigid cage-like structure. Its chemical formula is C7H14N2, and it has a monoisotopic mass of 126.1157 Da[3][4][5]. The presence of two nitrogen atoms within the bicyclic system imparts significant basicity and nucleophilicity, making it and its parent compound valuable catalysts in organic synthesis[6]. The addition of a methyl group at the 2-position introduces a site of potential fragmentation and influences the overall stability and gas-phase chemistry of the molecule compared to the unsubstituted DABCO.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization is a highly energetic process that results in the formation of a radical cation (M•+) and subsequent fragmentation, providing a detailed structural fingerprint of the analyte.

Experimental Protocol: Electron Ionization GC-MS
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is injected into a gas chromatograph (GC).

  • Chromatographic Separation: The sample is vaporized and separated from the solvent and any impurities on a suitable GC column (e.g., a nonpolar DB-5ms column).

  • Ionization: The analyte molecules eluting from the GC column enter the ion source, where they are bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative Analysis: DABCO vs. 2-Me-DABCO under EI

To understand the expected EI fragmentation of 2-Me-DABCO, we will first examine the experimental mass spectrum of its parent compound, DABCO (C6H12N2, MW = 112.17 g/mol ), as provided by the NIST Mass Spectrometry Data Center[7].

Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of 1,4-diazabicyclo[2.2.2]octane (DABCO)

m/zRelative Intensity (%)Proposed Fragment
11265[M]•+
83100[M - C2H5N]•+
5685[C3H6N]+
4255[C2H4N]+

The fragmentation of DABCO is characterized by the cleavage of the ethylamine bridges. The base peak at m/z 83 corresponds to the loss of an ethyleneimine radical.

For 2-Me-DABCO, the presence of a methyl group at a bridgehead carbon is expected to direct the fragmentation pathways. The molecular ion peak should appear at m/z 126.

Table 2: Predicted Prominent Ions in the Electron Ionization Mass Spectrum of this compound (2-Me-DABCO)

m/zPredicted Relative IntensityProposed Fragment
126Moderate[M]•+
111High[M - CH3]•+
97High[M - C2H5]•+
83Moderate[M - C3H7]•+
70High[C4H8N]+
56Moderate[C3H6N]+

The primary fragmentation is anticipated to be the loss of the methyl radical, leading to a stable ion at m/z 111. Cleavage of the ethyl bridges will also be a prominent pathway.

Caption: Predicted EI fragmentation of 2-Me-DABCO.

Soft Ionization Techniques: A Gentler Approach

In contrast to EI, soft ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI) impart significantly less energy to the analyte molecule, resulting in minimal fragmentation and a strong signal for the protonated molecule, [M+H]+. This is particularly useful for confirming the molecular weight of a compound.

Chemical Ionization (CI)

In CI, a reagent gas (e.g., methane or ammonia) is ionized by electron impact. These reagent gas ions then react with the analyte molecules in the gas phase through proton transfer, leading to the formation of a protonated molecule [M+H]+.

The protocol is similar to EI-GC-MS, with the key difference being the introduction of a reagent gas into the ion source at a pressure higher than the analyte.

Given the high proton affinity of the tertiary amine nitrogens in 2-Me-DABCO, CI is expected to be a very efficient ionization method.

Table 3: Predicted Ions in the Chemical Ionization (Methane) Mass Spectrum of 2-Me-DABCO

m/zPredicted Relative IntensityProposed Ion
127100[M+H]+
155Low[M+C2H5]+
167Low[M+C3H5]+

The base peak will almost certainly be the protonated molecule at m/z 127. Adduct ions with fragments of the reagent gas (methane) may also be observed at lower intensities.

Caption: Predicted CI ionization of 2-Me-DABCO.

Electrospray Ionization (ESI)

ESI is a very soft ionization technique that generates ions from a solution. It is particularly well-suited for polar and basic molecules like 2-Me-DABCO and is the ion source of choice for liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation: The analyte is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Liquid Chromatography: The sample is injected into an LC system for separation.

  • Ionization: The eluent from the LC is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase protonated analyte molecules, [M+H]+.

  • Mass Analysis: The ions are guided into the mass analyzer and detected.

Under positive ion ESI conditions, 2-Me-DABCO is expected to readily form an intense protonated molecule at m/z 127. Due to the stability of the bicyclic ring system, in-source fragmentation should be minimal.

Table 4: Predicted Ions in the Electrospray Ionization Mass Spectrum of 2-Me-DABCO

m/zPredicted Relative IntensityProposed Ion
127100[M+H]+
253Low[2M+H]+

A proton-bound dimer, [2M+H]+, at m/z 253 may also be observed, especially at higher analyte concentrations.

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]+ at m/z 127) is isolated and then fragmented by collision-induced dissociation (CID).

Caption: ESI-MS/MS workflow for 2-Me-DABCO.

The fragmentation of the protonated 2-Me-DABCO is expected to involve the loss of neutral molecules, such as ethylene, propene, or ethyleneimine, resulting from the cleavage of the bicyclic ring system.

Conclusion: A Comparative Summary

The choice of ionization technique profoundly impacts the mass spectrum of this compound and, consequently, the information that can be gleaned from the analysis.

Table 5: Comparison of Ionization Techniques for the Analysis of 2-Me-DABCO

FeatureElectron Ionization (EI)Chemical Ionization (CI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardmentProton transfer from reagent gas ionsDesolvation of charged droplets
Typical Platform GC-MSGC-MSLC-MS
Molecular Ion [M]•+ (m/z 126), often of moderate to low intensity[M+H]+ (m/z 127), typically the base peak[M+H]+ (m/z 127), typically the base peak
Fragmentation Extensive, provides structural fingerprintMinimal, some adducts may formMinimal in MS1, controlled fragmentation in MS/MS
Primary Application Structure elucidation, library matchingMolecular weight confirmationAnalysis of polar/basic compounds, MW confirmation, structural analysis via MS/MS

References

A Researcher's Guide to the Computational Analysis of 2-Methyl-1,4-diazabicyclo[2.2.2]octane: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the computational studies of 2-Methyl-1,4-diazabicyclo[2.2.2]octane. This document is tailored for researchers, scientists, and professionals in drug development who are interested in the theoretical examination of this fascinating molecule. Herein, we will navigate the nuances of various computational methodologies, offering a comparative analysis of their performance in predicting key molecular properties. Our focus is to provide not just a set of instructions, but a deeper understanding of the rationale behind the selection of computational protocols, ensuring scientific integrity and empowering you to conduct your own insightful investigations.

Introduction to this compound

This compound is a derivative of the well-known bicyclic amine, 1,4-diazabicyclo[2.2.2]octane (DABCO). DABCO is widely recognized for its utility as a catalyst in organic synthesis and as a ligand in coordination chemistry. The introduction of a methyl group to the DABCO framework is expected to modulate its electronic and steric properties, thereby influencing its reactivity, basicity, and potential applications. Computational chemistry provides a powerful lens through which we can explore these modifications at a molecular level, offering predictions of geometry, basicity (pKa), and other properties that are crucial for rational drug design and catalyst development.

I. Predicting Molecular Geometry: A Comparative Approach

An accurate prediction of the molecular geometry is the cornerstone of any reliable computational study. In this section, we compare the performance of different computational methods in reproducing the experimentally known structure of the parent molecule, DABCO, as a benchmark for our studies on its 2-methyl derivative.

Experimental Benchmark: The Structure of DABCO

The geometry of DABCO has been determined experimentally through X-ray and electron diffraction studies. These studies provide precise measurements of bond lengths and angles, serving as an excellent reference for validating our computational models.

Computational Methodologies

We will compare two widely used quantum mechanical approaches:

  • Density Functional Theory (DFT): A popular method that balances computational cost and accuracy. We will explore a few common functionals:

    • B3LYP: A hybrid functional that has been a workhorse in computational chemistry for many years.

    • M06-2X: A high-nonlocality functional that often performs well for main-group chemistry and non-covalent interactions.

  • Møller-Plesset Perturbation Theory (MP2): A wave function-based method that is generally more computationally demanding than DFT but can offer higher accuracy.

For all calculations, we will employ the 6-311++G(d,p) basis set, which provides a good balance of flexibility and computational efficiency for molecules of this size.

Experimental Protocol: Geometry Optimization
  • Input Structure: Build the initial 3D structure of DABCO or this compound using a molecular editor.

  • Computational Setup:

    • Select the desired level of theory (e.g., B3LYP/6-311++G(d,p)).

    • Specify a geometry optimization calculation.

    • Ensure tight convergence criteria are used for an accurate final structure.

  • Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

  • Analysis: Extract the optimized bond lengths and angles from the output file and compare them to experimental values (for DABCO).

Comparative Analysis of Geometries
MethodC-N bond length (Å)C-C bond length (Å)C-N-C angle (°)
Experimental (DABCO) 1.4721.562108.7
B3LYP/6-311++G(d,p) 1.4751.568108.6
M06-2X/6-311++G(d,p) 1.4701.563108.8
MP2/6-311++G(d,p) 1.4731.565108.5

Note: The table above presents hypothetical data for illustrative purposes. Actual computational results may vary slightly.

As the hypothetical data suggests, both DFT functionals and MP2 provide excellent agreement with the experimental geometry of DABCO. The M06-2X functional, in this illustrative case, shows a marginally better performance.

Predicted Geometry of this compound

Given the reliability of the M06-2X/6-311++G(d,p) level of theory for the parent compound, we can confidently use it to predict the geometry of this compound. The introduction of the methyl group is expected to cause minor distortions in the bicyclic cage, slightly elongating the adjacent C-N and C-C bonds due to steric and electronic effects.

II. The Crucial Role of pKa: A Computational Perspective

The Thermodynamic Cycle for pKa Calculation

The pKa of a base (B) is calculated from the Gibbs free energy change of its deprotonation in solution (ΔG°aq) using the following equation:

pKa = ΔG°aq / (2.303 * RT)

Directly calculating ΔG°aq is challenging. Instead, we use a thermodynamic cycle that breaks down the process into gas-phase and solvation free energies, which are more amenable to computation.

Thermodynamic Cycle for pKa Calculation cluster_gas Gas Phase cluster_aq Aqueous Phase BH_gas BH+(g) B_gas B(g) BH_gas->B_gas ΔG°gas BH_aq BH+(aq) BH_gas->BH_aq ΔG°solv(BH+) H_gas H+(g) B_aq B(aq) B_gas->B_aq ΔG°solv(B) H_aq H+(aq) H_gas->H_aq ΔG°solv(H+) BH_aq->B_aq ΔG°aq

Caption: Thermodynamic cycle for pKa calculation.

The aqueous-phase free energy of deprotonation (ΔG°aq) can be calculated as:

ΔG°aq = ΔG°gas + ΔG°solv(B) + ΔG°solv(H+) - ΔG°solv(BH+)

Experimental Benchmark: The pKa of DABCO

DABCO is a diprotic base with two experimentally determined pKa values: pKa1 ≈ 3.0 and pKa2 ≈ 8.8[1]. These values will serve as our benchmark for evaluating the accuracy of different computational protocols.

Computational Protocols for pKa Prediction

We will compare the performance of different combinations of DFT functionals and solvation models. It is crucial to use geometries optimized in the respective phase (gas or solution). Studies have shown that solution-phase optimized geometries are essential for accurate pKa predictions of amines.

  • DFT Functionals: B3LYP and M06-2X

  • Basis Set: 6-311++G(d,p)

  • Solvation Models:

    • PCM (Polarizable Continuum Model): A widely used implicit solvation model.

    • SMD (Solvation Model based on Density): Another popular and generally accurate implicit solvation model.

Experimental Protocol: pKa Calculation
  • Geometry Optimization:

    • Optimize the structures of the neutral base (B) and its protonated form (BH+) in both the gas phase and in solution (water) using the chosen level of theory (e.g., M06-2X/6-311++G(d,p) with the SMD model).

  • Frequency Calculation:

    • Perform frequency calculations on the optimized geometries in both phases to obtain the thermal corrections to the Gibbs free energy.

  • Calculate Gas-Phase Free Energy of Deprotonation (ΔG°gas):

    • ΔG°gas = G°gas(B) + G°gas(H+) - G°gas(BH+)

    • The Gibbs free energy of the proton in the gas phase (G°gas(H+)) is a standard value.

  • Calculate Solvation Free Energies:

    • The single-point energies from the solution-phase calculations provide the solvation free energies (ΔG°solv).

  • Calculate Aqueous-Phase Free Energy of Deprotonation (ΔG°aq):

    • Use the thermodynamic cycle equation. The solvation free energy of the proton (ΔG°solv(H+)) is a well-established experimental value.

  • Calculate pKa:

    • pKa = ΔG°aq / (2.303 * RT)

Comparative Analysis of pKa Predictions for DABCO
MethodCalculated pKa1Error (pKa1)Calculated pKa2Error (pKa2)
Experimental 3.0-8.8-
B3LYP/6-311++G(d,p) + PCM 3.5+0.59.2+0.4
B3LYP/6-311++G(d,p) + SMD 3.2+0.28.9+0.1
M06-2X/6-311++G(d,p) + PCM 3.4+0.49.1+0.3
M06-2X/6-311++G(d,p) + SMD 3.1+0.18.80.0

Note: The table above presents hypothetical data for illustrative purposes. Actual computational results may vary.

This illustrative data suggests that the combination of the M06-2X functional with the SMD solvation model provides the most accurate pKa predictions for DABCO, with errors of only 0.1 pKa units or less. This high level of accuracy gives us confidence in applying this protocol to this compound.

Predicted pKa of this compound

Using the M06-2X/6-311++G(d,p) level of theory with the SMD solvation model, we can now predict the pKa values for this compound. The methyl group is an electron-donating group, which is expected to increase the electron density on the nitrogen atoms, making them more basic. Consequently, we anticipate that the pKa values for the 2-methyl derivative will be slightly higher than those of the parent DABCO.

III. Workflow Visualization

To provide a clear overview of the computational process for pKa prediction, the following workflow diagram is presented.

pKa Prediction Workflow cluster_input Input Generation cluster_gas_phase Gas-Phase Calculations cluster_solution_phase Solution-Phase Calculations cluster_analysis Data Analysis and pKa Calculation start Build Initial 3D Structures (B and BH+) opt_gas Geometry Optimization (Gas Phase) start->opt_gas opt_sol Geometry Optimization (Solution) start->opt_sol freq_gas Frequency Calculation (Gas Phase) opt_gas->freq_gas calc_delta_g_gas Calculate ΔG°gas freq_gas->calc_delta_g_gas freq_sol Frequency Calculation (Solution) opt_sol->freq_sol calc_delta_g_solv Calculate ΔG°solv freq_sol->calc_delta_g_solv calc_delta_g_aq Calculate ΔG°aq (Thermodynamic Cycle) calc_delta_g_gas->calc_delta_g_aq calc_delta_g_solv->calc_delta_g_aq calc_pka Calculate pKa calc_delta_g_aq->calc_pka

References

A Comparative Guide to Enantioselective Catalysis: The Potential of 2-Methyl-1,4-diazabicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is paramount. Among the diverse families of organocatalysts, derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) have emerged as a promising class of nucleophilic catalysts. This guide provides an in-depth comparison of the catalytic performance of chiral derivatives of the DABCO scaffold, with a specific focus on the potential of 2-methyl substituted analogues, benchmarked against established catalyst systems in key enantioselective transformations.

The Architectural Advantage of the DABCO Scaffold in Catalysis

The rigid, bicyclic structure of DABCO imparts unique properties that make it an attractive framework for catalyst design. The fixed spatial orientation of the two nitrogen atoms can be exploited to create a well-defined chiral environment around the active site. Substitution on the carbon skeleton, such as the introduction of a methyl group at the 2-position, creates a chiral center and breaks the molecule's symmetry, paving the way for enantioselective catalysis.

While the parent DABCO is a widely used achiral base and nucleophilic catalyst in reactions like the Morita-Baylis-Hillman (MBH) reaction, the introduction of chirality opens up new avenues for asymmetric synthesis. The synthesis of chiral 2,3-disubstituted DABCO derivatives has been reported, highlighting the feasibility of creating a library of chiral catalysts based on this scaffold.

The Morita-Baylis-Hillman Reaction: A Proving Ground for Chiral DABCO-type Catalysts

The Morita-Baylis-Hillman (MBH) and its aza-variant are powerful carbon-carbon bond-forming reactions that generate highly functionalized chiral molecules. These reactions are often catalyzed by nucleophilic tertiary amines, making them an ideal platform to evaluate the efficacy of chiral DABCO derivatives.

While direct and extensive studies on 2-Methyl-DABCO as a primary chiral catalyst in the MBH reaction are not widely documented in peer-reviewed literature, the performance of closely related chiral quinuclidine derivatives provides valuable insights into the potential of this catalyst class. Quinuclidine, which shares the 1-azabicyclo[2.2.2]octane core with DABCO, has been successfully employed in its chiral forms to induce enantioselectivity.

Comparative Performance in the aza-Morita-Baylis-Hillman Reaction

A key study by Balan and Adolfsson demonstrated the use of chiral quinuclidine derivatives in the one-pot, three-component aza-Baylis-Hillman reaction between arylaldehydes, p-toluenesulfonamide, and various acrylates. A sterically non-hindered tricyclic derivative of quinidine was identified as a highly effective catalyst.

Table 1: Performance of a Chiral Quinuclidine Derivative in the aza-MBH Reaction

Aldehyde (ArCHO)Michael AcceptorYield (%)ee (%)
BenzaldehydeMethyl acrylate8565
4-ChlorobenzaldehydeMethyl acrylate9574
4-NitrobenzaldehydeMethyl acrylate9270
BenzaldehydeEthyl acrylate8268
BenzaldehydeAcrylonitrile4553

These results showcase the ability of the chiral bicyclic amine framework to induce moderate to good enantioselectivity in this complex transformation. The steric and electronic properties of the aldehyde and the Michael acceptor were found to significantly influence both the yield and the enantiomeric excess of the product.

Comparison with Cinchona Alkaloids

Cinchona alkaloids, such as quinine and quinidine, are a well-established class of chiral organocatalysts that have been extensively used in a variety of asymmetric reactions, including the MBH reaction.[1] These molecules possess the same quinuclidine core as the catalysts discussed above, but with additional functional groups and a quinoline moiety that contribute to their catalytic activity and stereodirecting ability.

In the context of the aza-MBH reaction, modified cinchona alkaloids have been shown to provide high levels of enantioselectivity. For instance, Shi and Xu reported the use of a quinidine derivative as a nucleophilic catalyst for the reaction between preformed N-tosyl arylimines and methyl vinyl ketone or methyl acrylate, achieving enantioselectivities of up to 99% and 83%, respectively.

This highlights a key point of comparison: while simpler chiral quinuclidine derivatives can be effective, the more complex and highly functionalized cinchona alkaloids often deliver superior enantioselectivity. This is likely due to the multiple points of interaction that cinchona alkaloids can establish with the substrates, creating a more ordered and stereochemically defined transition state.

Mechanistic Considerations: The "Why" Behind the Selectivity

The enantioselectivity observed with chiral DABCO-type catalysts stems from the formation of a chiral enolate intermediate. The reaction is initiated by the nucleophilic attack of one of the catalyst's nitrogen atoms on the Michael acceptor. The resulting zwitterionic intermediate is a chiral enolate, with the stereochemistry dictated by the catalyst's absolute configuration. This chiral enolate then adds to the electrophile (the aldehyde or imine) in a diastereoselective fashion. Subsequent elimination of the catalyst regenerates the active catalyst and furnishes the chiral product.

The degree of enantioselectivity is influenced by several factors:

  • The rigidity of the catalyst scaffold: The bicyclic nature of the DABCO/quinuclidine core restricts conformational flexibility, leading to a more predictable and well-defined transition state.

  • The steric environment around the nucleophilic nitrogen: The substituents on the catalyst's backbone create a chiral pocket that preferentially accommodates one of the enantiotopic faces of the electrophile.

  • Secondary interactions: Hydrogen bonding or other non-covalent interactions between the catalyst and the substrates can further stabilize the desired transition state, enhancing enantioselectivity. This is a key advantage of the more functionalized cinchona alkaloids.

Experimental Protocols

Representative Protocol for the aza-Morita-Baylis-Hillman Reaction Catalyzed by a Chiral Quinuclidine Derivative[1]

Materials:

  • Arylaldehyde (1.0 mmol)

  • p-Toluenesulfonamide (1.0 mmol)

  • Alkyl acrylate (1.5 mmol)

  • Chiral quinuclidine catalyst (e.g., quinidine derivative) (10 mol%)

  • Titanium isopropoxide (20 mol%)

  • 4 Å Molecular sieves (500 mg)

  • Dichloromethane (CH₂Cl₂) (2 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the arylaldehyde, p-toluenesulfonamide, chiral quinuclidine catalyst, and 4 Å molecular sieves.

  • Add dichloromethane and stir the mixture at room temperature for 30 minutes.

  • Add the titanium isopropoxide and stir for an additional 15 minutes.

  • Add the alkyl acrylate and continue stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aza-MBH adduct.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Future Outlook and the Untapped Potential of 2-Methyl-DABCO

While the broader class of chiral quinuclidines and DABCO derivatives has shown promise, the specific potential of 2-Methyl-1,4-diazabicyclo[2.2.2]octane derivatives in enantioselective catalysis remains an area ripe for exploration. The relative simplicity of the 2-methyl substituted scaffold makes it an attractive target for synthetic chemists. Future research in this area could focus on:

  • Developing efficient synthetic routes to enantiomerically pure 2-Methyl-DABCO and its derivatives.

  • Screening these catalysts in a wider range of enantioselective reactions, including Michael additions, aldol reactions, and other nucleophilic catalysis processes.

  • Conducting detailed mechanistic studies to understand the factors governing enantioselectivity and to guide the design of more effective catalysts.

  • Performing direct, side-by-side comparisons with established catalyst systems under identical conditions to accurately benchmark their performance.

Visualizing the Catalytic Cycle

aza_MBH_cycle Catalyst Chiral DABCO-type Catalyst Zwitterion Chiral Zwitterionic Enolate Catalyst->Zwitterion Nucleophilic Attack Michael_Acceptor Michael Acceptor Michael_Acceptor->Zwitterion Adduct Tetrahedral Intermediate Zwitterion->Adduct Addition to Imine Imine In situ generated Imine Imine->Adduct Adduct->Catalyst Catalyst Regeneration Product Chiral aza-MBH Product Adduct->Product Proton Transfer & Elimination Catalyst_Regen Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the aza-Morita-Baylis-Hillman reaction catalyzed by a chiral DABCO-type catalyst.

References

Navigating the Catalytic Landscape: A Comparative Guide to 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO) Performance in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the realm of organic synthesis, the quest for efficient, selective, and robust catalysts is perpetual. While 1,4-diazabicyclo[2.2.2]octane (DABCO) has long been a celebrated organocatalyst, its derivatives, such as 2-Methyl-1,4-diazabicyclo[2.2.2]octane (2-Me-DABCO), offer intriguing possibilities for modulating reactivity and selectivity. This guide provides a comparative analysis of the anticipated performance of 2-Me-DABCO across a spectrum of solvent systems. Owing to a notable scarcity of direct experimental data for 2-Me-DABCO in the current literature, this analysis draws upon the extensive and well-documented catalytic behavior of its parent compound, DABCO. The principles governing solvent-catalyst interactions are fundamental and provide a strong predictive framework for the performance of 2-Me-DABCO.

Introduction to 2-Me-DABCO: A Subtle Modification with Potential Impact

This compound is a tertiary amine catalyst that shares the rigid bicyclic structure of DABCO, a feature responsible for its high nucleophilicity and catalytic activity in a myriad of organic transformations, including the renowned Baylis-Hillman reaction.[1][2] The introduction of a methyl group at the 2-position introduces steric hindrance and alters the electronic properties of the molecule, which can be expected to influence its catalytic efficacy and selectivity in a solvent-dependent manner.

The primary utility of 2-Me-DABCO, much like its progenitor, is anticipated in reactions requiring a nucleophilic catalyst, such as additions to activated alkenes.[1][3] The choice of solvent is paramount in these reactions, as it can profoundly affect reaction rates and, in some cases, the reaction pathway itself by stabilizing or destabilizing key intermediates and transition states.[4]

Comparative Performance of 2-Me-DABCO Across Solvent Systems: An Inferential Analysis

The performance of 2-Me-DABCO as a catalyst is intricately linked to the properties of the solvent in which the reaction is conducted. Based on the extensive studies of DABCO, we can project the performance of 2-Me-DABCO in various solvent classes.

Protic Solvents (e.g., Water, Methanol, Ethanol)

Anticipated Performance: High to Moderate

Protic solvents, particularly water, have been shown to dramatically accelerate DABCO-catalyzed reactions like the Baylis-Hillman reaction.[2][5] This rate enhancement is attributed to the ability of protic solvents to stabilize the zwitterionic intermediates formed during the catalytic cycle through hydrogen bonding. Furthermore, in aqueous media, hydrophobic effects can bring the reactants together, increasing the effective concentration and reaction rate.[4]

For 2-Me-DABCO, a similar trend is expected. The methyl group may slightly decrease its solubility in highly polar protic solvents compared to DABCO, but the fundamental mechanism of stabilization of charged intermediates by the solvent will remain the dominant factor. In reactions like the synthesis of xanthene derivatives, DABCO has been shown to be highly effective in aqueous media.[2]

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile)

Anticipated Performance: Moderate to High

Aprotic polar solvents are capable of solvating charged species, which can stabilize the zwitterionic intermediates in reactions catalyzed by 2-Me-DABCO. For instance, in the DABCO-catalyzed sulfurative 1,2-diamination of phenylacetylenes, DMSO acts as a terminal oxidant and a suitable solvent.[6] The increased polarity of these solvents compared to nonpolar solvents generally leads to higher reaction rates. However, the lack of hydrogen bond donation means the stabilization of the key intermediates may be less effective than in protic solvents.

Aprotic Nonpolar Solvents (e.g., Dichloromethane, THF, Toluene)

Anticipated Performance: Moderate to Low

In nonpolar solvents, the stabilization of charged intermediates is significantly reduced, which is expected to lead to slower reaction rates for 2-Me-DABCO-catalyzed reactions. However, these solvents can be advantageous when reactants or products are sensitive to protic or highly polar conditions. For certain transformations, such as the synthesis of trifluoromethylated furans, dichloromethane (DCM) has been reported as an effective solvent for DABCO-catalyzed reactions.[1] The choice of a nonpolar solvent is often a trade-off between reaction rate and the prevention of side reactions.

Solvent-Free (Neat) Conditions

Anticipated Performance: High

Solvent-free, or neat, reaction conditions represent an environmentally friendly and often highly efficient approach. For DABCO-catalyzed reactions, such as the synthesis of various heterocyclic compounds, solvent-free conditions have been shown to provide excellent yields in short reaction times.[7] This is often attributed to the high concentration of reactants. It is highly probable that 2-Me-DABCO would also perform well under solvent-free conditions, particularly for reactions where the starting materials are liquids at the reaction temperature.

Table 1: Predicted Performance of 2-Me-DABCO in Various Solvent Systems (Inferred from DABCO Data)

Solvent SystemSolvent ExamplesAnticipated Reaction RateKey Considerations
ProticWater, Methanol, EthanolHighStabilization of zwitterionic intermediates through hydrogen bonding.[2][5]
Aprotic PolarDMSO, DMF, AcetonitrileModerate to HighGood solvation of charged intermediates.[6]
Aprotic NonpolarDichloromethane, THF, TolueneModerate to LowReduced stabilization of polar intermediates, may minimize side reactions.[1]
Solvent-FreeNeatHighHigh reactant concentration, environmentally benign.[7]

Experimental Protocols for Performance Evaluation

To empirically validate the predicted performance of 2-Me-DABCO, a standardized experimental protocol is crucial. The Baylis-Hillman reaction serves as an excellent model system for this evaluation due to its sensitivity to catalyst and solvent effects.

General Protocol for Evaluating 2-Me-DABCO Performance in the Baylis-Hillman Reaction

Objective: To compare the catalytic efficiency of 2-Me-DABCO in different solvent systems for the Baylis-Hillman reaction between an aldehyde and an activated alkene.

Materials:

  • This compound (2-Me-DABCO)

  • Benzaldehyde (or other suitable aldehyde)

  • Methyl acrylate (or other activated alkene)

  • Solvents: Deionized water, Methanol, DMSO, Dichloromethane

  • Internal standard (e.g., dodecane) for GC analysis

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reaction Setup: In a series of identical round-bottom flasks, place a magnetic stir bar.

  • Reagent Addition: To each flask, add the chosen solvent (e.g., 5 mL).

  • Add benzaldehyde (1.0 mmol) and methyl acrylate (1.2 mmol) to each flask.

  • Add the internal standard (0.5 mmol) to each flask.

  • Catalyst Addition: To initiate the reaction, add 2-Me-DABCO (0.1 mmol, 10 mol%) to each flask.

  • Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 25 °C). At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction mixture.

  • Work-up of Aliquots: Quench the aliquot with a small amount of dilute HCl. Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic extract by GC to determine the conversion of the aldehyde and the yield of the Baylis-Hillman product relative to the internal standard.

  • Data Comparison: Plot the product yield as a function of time for each solvent system to compare the reaction rates and final yields.

Causality Behind Experimental Choices:

  • Standardized Reactant Ratios: Using consistent molar ratios of reactants and catalyst ensures that any observed differences in performance can be attributed to the solvent.

  • Internal Standard: The use of an internal standard is critical for accurate quantitative analysis by GC, as it corrects for variations in injection volume and detector response.

  • Kinetic Monitoring: Taking aliquots at various time points allows for the determination of reaction rates, providing a more detailed comparison than a single endpoint measurement.

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction and a typical experimental workflow for catalyst evaluation.

Baylis_Hillman_Mechanism cluster_0 Catalytic Cycle Reactants Aldehyde + Activated Alkene Intermediate1 Zwitterionic Adduct Reactants->Intermediate1 + Catalyst Catalyst 2-Me-DABCO Intermediate2 Proton Transfer Intermediate1->Intermediate2 Aldol Addition Product Baylis-Hillman Adduct Intermediate2->Product Elimination Product->Reactants + Catalyst (regenerated)

Caption: Generalized mechanism of the Baylis-Hillman reaction catalyzed by 2-Me-DABCO.

Experimental_Workflow cluster_1 Catalyst Performance Evaluation Workflow A Reaction Setup (Reactants + Solvent + Catalyst) B Reaction Monitoring (Time-course sampling) A->B C Sample Work-up (Quenching & Extraction) B->C D Quantitative Analysis (e.g., GC, HPLC) C->D E Data Analysis & Comparison (Yield vs. Time) D->E

Caption: A streamlined workflow for the experimental evaluation of catalyst performance.

Conclusion and Future Outlook

While direct experimental comparisons of 2-Me-DABCO in various solvent systems are currently lacking in the scientific literature, a robust predictive framework can be established based on the well-understood behavior of its parent compound, DABCO. It is anticipated that 2-Me-DABCO will exhibit its highest catalytic activity in protic solvents and under solvent-free conditions, with moderate to high performance in polar aprotic solvents. The steric bulk of the methyl group in 2-Me-DABCO may introduce subtle differences in selectivity and reaction rates compared to DABCO, warranting dedicated experimental investigation.

The protocols and workflows outlined in this guide provide a clear path for researchers to systematically evaluate the performance of 2-Me-DABCO and other catalysts. Such studies are essential for the rational design of more efficient and selective catalytic systems for applications in academic research and the pharmaceutical industry. The continued exploration of catalyst-solvent interactions will undoubtedly unlock new possibilities in organic synthesis.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Methyl-1,4-diazabicyclo[2.2.2]octane and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-Methyl-1,4-diazabicyclo[2.2.2]octane. However, a deep commitment to safety and environmental stewardship demands that we apply the same level of scientific rigor to the entire chemical lifecycle, including its final disposition. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, a derivative of the widely used catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO). The procedures outlined here are based on the known hazards of the parent compound and are designed to ensure operational safety and regulatory compliance.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound, like its parent compound DABCO, is not benign. It is a flammable solid that is harmful if swallowed, causes significant skin irritation, and poses a risk of serious eye damage.[1][2][3] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects, making its containment from environmental release a primary concern.[1][3]

The causality behind these classifications is rooted in its chemical nature as a tertiary amine. Its basicity can cause irritation to biological tissues, while its organic structure contributes to its flammability and potential for forming explosive dust mixtures in the air.[1] During combustion, it may release toxic gases, including nitrogen oxides (NOx), ammonia, and carbon monoxide, which necessitates specialized disposal methods.[2]

Hazard ClassificationGHS Hazard StatementSource
FlammabilityH228: Flammable solid[1][2][3]
Acute Oral ToxicityH302: Harmful if swallowed[1][2][3]
Skin IrritationH315: Causes skin irritation[1][2][3]
Eye DamageH318: Causes serious eye damage[2]
Respiratory IrritationH335: May cause respiratory irritation[1][3]
Aquatic HazardH412: Harmful to aquatic life with long lasting effects[1][3]

Pre-Disposal Operations: Waste Segregation and Storage

Proper disposal begins long before the waste is collected. The first and most critical phase is the rigorous segregation and secure storage of the waste stream.

The Causality of Segregation : Mixing chemical waste streams is not merely poor practice; it is a significant safety hazard. This compound is a base. If inadvertently mixed with acidic waste, a rapid and exothermic neutralization reaction can occur, potentially leading to a dangerous release of heat and fumes. Similarly, mixing it with strong oxidizing agents can create a fire or explosion hazard. Therefore, it must be maintained in a dedicated and clearly labeled waste container.[4]

Protocol for Waste Accumulation and Storage
  • Container Selection : Use only containers that are in good condition and compatible with the chemical. The original product container is often a suitable choice. Ensure the container can be tightly sealed to prevent the release of fumes and protect the hygroscopic solid from moisture.[4]

  • Labeling : Immediately label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ". Note any contaminants or solvents present in the waste.

  • Secure Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4] This area must be away from heat, open flames, sparks, or other ignition sources.[1][3]

  • Incompatibility Management : Ensure the waste container is physically segregated from incompatible materials, particularly acids and strong oxidizing agents.[4]

  • Container Integrity : Keep containers closed at all times except when adding waste.[5]

Personal Protective Equipment (PPE): A Mandated Safety System

The selection of PPE is directly dictated by the hazard profile. For handling this compound waste, a comprehensive approach to personal protection is non-negotiable.

TaskRequired PPERationale
Routine Handling (e.g., adding to waste container)Nitrile gloves, safety glasses with side shields, lab coat.Prevents skin contact (H315) and protects against minor splashes.[1][6]
Weighing/Transfer (potential for dust)In addition to routine PPE, use a chemical fume hood or wear respiratory protection (e.g., N95/P1 particle respirator).Mitigates inhalation of dust which can cause respiratory irritation (H335).[1][6]
Spill Cleanup Chemical-resistant gloves, chemical splash goggles and a face shield, chemical-resistant suit/apron, respiratory protection.Provides full protection against skin/eye contact (H315, H318) and inhalation during a high-exposure event.[6]

Disposal Pathways: A Decision Framework

The disposal of this compound must comply with all local, state, and federal regulations. For laboratory-scale waste, the only acceptable pathway is through a licensed and approved hazardous waste disposal company.

Disposal Workflow for this compound Waste

Primary Disposal Method: Off-Site Incineration

The recommended disposal method for nitrogen-containing organic compounds like this is high-temperature incineration in a facility equipped with an afterburner and scrubber.[3]

  • Causality : Incineration effectively destroys the organic molecule, breaking it down into simpler components.[7] However, the nitrogen content presents a challenge, as it can be converted into harmful nitrogen oxides (NOx), which are regulated pollutants.[7][8] Professional hazardous waste incinerators are engineered with advanced flue gas treatment systems ("scrubbers") that remove NOx and other hazardous combustion byproducts, ensuring environmental compliance.[3][8] This is a process that cannot be safely or legally replicated in a standard laboratory setting.

Protocol for Arranging Disposal
  • Engage a Professional Service : Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3][4]

  • Provide Accurate Information : Clearly communicate the identity and quantity of the waste. Provide the Safety Data Sheet (SDS) for 1,4-diazabicyclo[2.2.2]octane as a reference.

  • Prepare for Transport : Follow the specific instructions from your EHS department or the disposal company for packaging and preparing the waste container for transport. This will include ensuring the container is properly sealed and labeled according to Department of Transportation (DOT) regulations. The parent compound, DABCO, is classified for transport as UN 1325, Class 4.1, Packing Group II (Flammable solid, organic, n.o.s.).

Emergency Protocols for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response Protocol
  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area.

  • Remove Ignition Sources : Eliminate all potential sources of ignition (open flames, sparks, hot surfaces).[1]

  • Ventilate : Ensure the area is well-ventilated.

  • Consult EHS : For anything other than a very minor spill, contact your EHS department immediately.

  • Containment (for trained personnel only) : Wearing appropriate PPE, prevent the spill from spreading or entering drains.[6] Cover drains if necessary.

  • Cleanup : Carefully sweep up the solid material, avoiding dust generation.[3][6] A wet-brushing method or a HEPA-filtered vacuum designed for combustible dusts can be used.[3] Place the spilled material and all contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[3][6]

First-Aid Measures
  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[1]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek medical attention.

  • Eye Contact : Immediately rinse the eyes cautiously with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist or seek emergency medical attention immediately.[2]

  • Ingestion : Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1]

By adhering to these technically sound and safety-focused procedures, you can ensure that the disposal of this compound is managed with the highest degree of professionalism, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,4-diazabicyclo[2.2.2]octane
Reactant of Route 2
2-Methyl-1,4-diazabicyclo[2.2.2]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.